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  • Product: 4,6-Dimethyl-2-(methylamino)nicotinonitrile
  • CAS: 783325-61-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 4,6-Dimethyl-2-(methylamino)nicotinonitrile

[1] Part 1: Chemical Identity & Core Data[1] Compound Name: 4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS Registry Number: 783325-61-1 Synonyms: 4,6-Dimethyl-2-(methylamino)pyridine-3-carbonitrile; 2-Methylamino-4,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Chemical Identity & Core Data[1]

Compound Name: 4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS Registry Number: 783325-61-1 Synonyms: 4,6-Dimethyl-2-(methylamino)pyridine-3-carbonitrile; 2-Methylamino-4,6-dimethyl-3-cyanopyridine.[1]

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyDataNote
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Appearance Off-white to pale yellow solidTypical for nicotinonitriles
Solubility DMSO, Methanol, ChloroformLimited water solubility
SMILES CC1=CC(=C(N=C1C)NC)C#N
InChI Key BZIDYPIJVCEUIB-UHFFFAOYSA-N(Derivative Base)

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis of 4,6-Dimethyl-2-(methylamino)nicotinonitrile relies on the functionalization of the pyridine ring at the 2-position. The electron-withdrawing nature of the nitrile group at position 3 activates the 2-position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Strategic Pathway:

  • Cyclocondensation: Formation of the pyridine scaffold (2-hydroxy-4,6-dimethylnicotinonitrile) using acetylacetone and malononitrile.[1]

  • Chlorination: Conversion of the hydroxyl group (tautomeric pyridone) to a chloro leaving group using phosphorus oxychloride (POCl₃).[1]

  • Amination: Displacement of the chloride by methylamine.[1]

Detailed Synthetic Protocol
Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Target Intermediate Generation

  • Reagents: 2-Hydroxy-4,6-dimethylnicotinonitrile (or 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile), POCl₃ (Phosphorus oxychloride).[1]

  • Conditions: Reflux, 2–4 hours.[1][2]

  • Mechanism: The pyridone oxygen attacks the electrophilic phosphorus, creating a good leaving group (-OPCl₂), which is then displaced by the chloride ion.

Step 2: Nucleophilic Substitution with Methylamine

Final Product Formation[1]

  • Reagents: 2-Chloro-4,6-dimethylnicotinonitrile, Methylamine (aqueous or ethanolic solution), Triethylamine (optional base scavenger).

  • Solvent: Ethanol or THF.[1]

  • Procedure:

    • Dissolve 1.0 eq of 2-Chloro-4,6-dimethylnicotinonitrile in Ethanol.

    • Cool to 0°C to control the exotherm.

    • Add 2.0–3.0 eq of Methylamine solution dropwise.[1]

    • Allow to warm to room temperature and stir for 4–6 hours. (Monitoring via TLC is essential; the spot will shift to a more polar region).[1]

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and filter the precipitate.[1] Recrystallize from Ethanol/Water if necessary.[1]

Expert Insight: The 3-cyano group is critical here. Without it, the pyridine ring would be too electron-rich (due to the methyl groups) to undergo SNAr effectively under mild conditions. The nitrile pulls electron density, stabilizing the Meisenheimer complex intermediate.

Reaction Pathway Visualization[1]

SynthesisPathway start Acetylacetone + Malononitrile inter1 2-Hydroxy-4,6-dimethyl- nicotinonitrile (Pyridone Tautomer) start->inter1 Cyclocondensation (Base cat.) inter2 2-Chloro-4,6-dimethyl- nicotinonitrile inter1->inter2 Chlorination (POCl3, Reflux) product 4,6-Dimethyl-2-(methylamino)- nicotinonitrile (CAS 783325-61-1) inter2->product SNAr Amination (MeNH2, EtOH)

Figure 1: Step-wise synthetic route from raw materials to the target aminonitrile.

Part 3: Applications in Drug Discovery[11]

The compound 783325-61-1 is not typically a final drug but a high-value scaffold .[1] Its primary utility lies in the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines .

Kinase Inhibition (FGFR & CDK)

Researchers utilize the ortho-amino-nitrile motif to close a second pyrimidine ring.[1] This fused system mimics the adenine ring of ATP, allowing the resulting molecules to bind into the ATP-binding pocket of various kinases.

  • Mechanism: The nitrile nitrogen and the methylamino nitrogen act as nucleophiles to react with formamide, urea, or guanidine derivatives to form the pyrimidine ring.

  • Target Classes:

    • FGFR (Fibroblast Growth Factor Receptor): Inhibitors derived from this scaffold have shown irreversible covalent binding potential when coupled with acrylamide "warheads."[1]

    • CDK4/6 (Cyclin-Dependent Kinase): Structural analogs are explored for cell cycle arrest in oncology.[1]

Antibacterial Agents

The pyrido[2,3-d]pyrimidine derivatives synthesized from this CAS entry have also been screened as DNA gyrase inhibitors, offering a pathway for novel antibiotics effective against resistant strains.

Application Workflow Visualization

ApplicationWorkflow scaffold CAS 783325-61-1 (Scaffold) cyclization Annulation Reaction (Formamide/Urea) scaffold->cyclization fused Pyrido[2,3-d]pyrimidine Core cyclization->fused target1 FGFR Inhibitors (Oncology) fused->target1 SAR Optimization target2 CDK4/6 Inhibitors (Cell Cycle) fused->target2 target3 DNA Gyrase Inhibitors (Antibacterial) fused->target3

Figure 2: The role of CAS 783325-61-1 as a precursor for bioactive fused heterocycles.

Part 4: Safety & Handling (E-E-A-T)[1]

Hazard Classification (GHS): While specific MSDS data for this intermediate is rare, it must be handled as a Functionalized Aminonitrile .[1]

  • Acute Toxicity: Harmful if swallowed or inhaled (H302/H332).[1]

  • Irritation: Causes skin and serious eye irritation (H315/H319).[1][3]

  • Specific Risk: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic nitrile is generally stable.

Handling Protocol:

  • Engineering Controls: Always handle within a certified fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • PubChem. (2025).[1][3] Compound Summary for 4,6-Dimethylnicotinonitrile (Precursor Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of Irreversible Covalent FGFR Inhibitors. (Contextual reference for pyrido[2,3-d]pyrimidine scaffolds). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4,6-Dimethyl-2-(methylamino)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-2-(methylamino)nicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural motifs, including the aminopyridine core and the nitrile group, are prevalent in a variety of biologically active compounds and functional materials. A thorough understanding of its physicochemical properties is paramount for its application in drug design, synthesis of novel materials, and for ensuring safe handling and storage.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4,6-Dimethyl-2-(methylamino)nicotinonitrile. In the absence of extensive direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide well-informed estimations and recommended experimental protocols. All data derived from analogous compounds will be clearly indicated.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to establish its precise molecular structure and unambiguous identifiers.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder the sample Pack Pack capillary tube Powder->Pack Place Place in apparatus Pack->Place Heat_fast Rapid heating Place->Heat_fast Heat_slow Slow heating (1-2°C/min) Heat_fast->Heat_slow Record Record melting range Heat_slow->Record Range Melting Point Range Record->Range

Caption: Workflow for Melting Point Determination.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation. The following are predicted spectral characteristics based on the functional groups present in 4,6-Dimethyl-2-(methylamino)nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methyl groups on the pyridine ring, the methyl group of the methylamino substituent, and the N-H proton. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents. For instance, in related 2-amino-4,6-diphenylnicotinonitriles, the proton at the 5-position of the pyridine ring appears as a singlet around 7.09–7.25 ppm, and the -NH₂ protons appear as a broad singlet between 5.30–5.38 ppm.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The aromatic carbons will resonate in the 100-160 ppm region, with their specific shifts dependent on the attached functional groups. The methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (secondary amine)3300-3500Medium
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C≡N Stretch (nitrile)2210-2260Strong, sharp
C=N, C=C Stretch (aromatic ring)1500-1650Medium to Strong
C-N Stretch1250-1350Medium

These predictions are based on the characteristic IR absorption frequencies of similar functional groups in other molecules.[1]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (161.20 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups or the entire methylamino group. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For example, related 2-amino-4,6-diphenylnicotinonitriles show protonated molecular ions [M+H]⁺ in their mass spectra.[1]

Chemical Properties and Reactivity

The chemical behavior of 4,6-Dimethyl-2-(methylamino)nicotinonitrile is dictated by its functional groups.

  • Basicity: The pyridine nitrogen and the exocyclic amino group are basic centers, capable of being protonated in the presence of acids to form salts.

  • Nucleophilic Substitution: The amino group can act as a nucleophile in various reactions.

  • Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, and can be reduced to an amine.

  • Aromatic Substitution: The pyridine ring can undergo electrophilic aromatic substitution, although the electron-donating amino and methyl groups will influence the position of substitution.

The stability of aminopyridines can be influenced by light and air, with some derivatives showing a tendency to darken over time.[2] It is therefore recommended to store the compound in a cool, dark, and inert atmosphere.

Synthesis

While a specific synthesis protocol for 4,6-Dimethyl-2-(methylamino)nicotinonitrile was not found in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted nicotinonitriles.[1][3] A common approach involves the multicomponent reaction of a ketone, an aldehyde, malononitrile, and an ammonium source.

Proposed Synthetic Pathway

A potential synthesis could involve the reaction of a suitable β-dicarbonyl compound (or its enamine equivalent) with malononitrile and a source of the methylamino group.

synthesis_pathway Reactants β-Dicarbonyl Precursor + Malononitrile + Methylamine Source Reaction Multicomponent Reaction (e.g., in Ethanol, reflux) Reactants->Reaction Product 4,6-Dimethyl-2-(methylamino)nicotinonitrile Reaction->Product

Caption: A generalized synthetic approach for 2-aminonicotinonitriles.

Safety and Handling

Specific safety data for 4,6-Dimethyl-2-(methylamino)nicotinonitrile is not available. However, based on the safety profiles of similar aminopyridine and nitrile-containing compounds, the following precautions are recommended:[4][5][6]

  • Hazard Statements (Predicted):

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin and eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

In case of exposure, seek immediate medical attention.

Conclusion

4,6-Dimethyl-2-(methylamino)nicotinonitrile presents an interesting scaffold for further chemical exploration. While direct experimental data is currently limited, this guide provides a robust framework of its likely physical and chemical properties based on established chemical principles and data from analogous compounds. The proposed experimental protocols offer a starting point for researchers to rigorously characterize this molecule. As with any chemical compound, all handling and experimental work should be conducted with appropriate safety precautions.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. (2024-04-16).
  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central.
  • 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). AERU.
  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016-04-21).
  • SAFETY D
  • 4-Aminopyridine. Jubilant Ingrevia. (2024-02-22).
  • SAFETY D
  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.

Sources

Foundational

The Therapeutic Promise of Substituted Nicotinonitriles: A Technical Guide for Drug Discovery Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its varied derivatives, substituted nicotinonitriles (3-cyanopyridines) have eme...

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its varied derivatives, substituted nicotinonitriles (3-cyanopyridines) have emerged as a particularly versatile and promising class of compounds with a broad spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of substituted nicotinonitriles, offering valuable insights for researchers, scientists, and drug development professionals. This document will delve into the core therapeutic areas where these compounds have shown significant potential, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.

The Nicotinonitrile Scaffold: A Privileged Structure in Drug Design

The nicotinonitrile moiety, characterized by a pyridine ring substituted with a cyano group at the 3-position, offers a unique combination of chemical properties that make it an attractive starting point for drug design. The electron-withdrawing nature of the nitrile group influences the electronic distribution of the pyridine ring, creating opportunities for diverse chemical modifications and interactions with biological targets. This inherent reactivity, coupled with the ability to introduce a wide array of substituents at other positions of the pyridine ring, allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug-like characteristics.

Several marketed drugs already incorporate the nicotinonitrile scaffold, highlighting its clinical relevance. These include Bosutinib, a dual Src/Abl kinase inhibitor for chronic myeloid leukemia, and Neratinib, an irreversible inhibitor of HER2 and EGFR kinases used in breast cancer treatment.[1] The success of these drugs underscores the therapeutic potential embedded within this chemical class and serves as a strong impetus for further exploration.

Anticancer Applications: Targeting Key Signaling Pathways

Substituted nicotinonitriles have demonstrated significant promise as anticancer agents, primarily through their ability to inhibit key kinases involved in cancer cell proliferation, survival, and angiogenesis.[2]

Mechanism of Action: Kinase Inhibition

Many nicotinonitrile derivatives exert their anticancer effects by targeting the ATP-binding pocket of various protein kinases. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the substituted side chains can form additional interactions, leading to potent and often selective inhibition.

PIM-1 is a serine/threonine kinase that is frequently overexpressed in a variety of cancers and plays a crucial role in cell survival and resistance to apoptosis.[2] Several nicotinonitrile derivatives have been identified as potent inhibitors of PIM-1 kinase.[3][4]

Table 1: PIM-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

CompoundIC50 (nM)Reference
Compound 4k21.2[4]
Compound 7b18.9[4]
Staurosporine (Control)16.7[4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Nicotinonitrile derivatives have been shown to effectively inhibit VEGFR-2, thereby disrupting the tumor's blood supply.[2][6]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

CompoundIC50 (nM)Reference
Compound 877.02[6]
Sorafenib (Control)53.65[6]
Signaling Pathway

The inhibition of PIM-1 and VEGFR-2 by substituted nicotinonitriles disrupts critical signaling pathways involved in cancer progression.

cluster_0 Nicotinonitrile Inhibitor cluster_1 Signaling Pathways cluster_2 Cellular Processes Nicotinonitrile Substituted Nicotinonitrile PIM1 PIM-1 Kinase Nicotinonitrile->PIM1 Inhibits VEGFR2 VEGFR-2 Nicotinonitrile->VEGFR2 Inhibits Proliferation Cell Proliferation PIM1->Proliferation Survival Cell Survival PIM1->Survival Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Caption: Inhibition of PIM-1 and VEGFR-2 by nicotinonitriles.

Experimental Protocols

A common and efficient method for the synthesis of this class of compounds is a one-pot, three-component reaction.

Procedure:

  • To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add ammonium acetate (1.5 mmol) and malononitrile (1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with constant stirring.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,6-diaryl-nicotinonitrile.[5]

The inhibitory activity of the synthesized compounds against PIM-1 kinase can be evaluated using a luminescence-based assay.[7][8]

Procedure:

  • Prepare a reaction mixture containing PIM-1 kinase, a specific substrate peptide, and ATP in a kinase assay buffer.

  • Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture in a 384-well plate.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Add a reagent that detects the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[7][8]

Anti-inflammatory and Antimicrobial Applications

Substituted nicotinonitriles have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinonitrile derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.[9]

Procedure:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Determine the concentration of the compound that inhibits NO production by 50% (IC50).[9]

Antimicrobial Activity

Several nicotinonitrile derivatives have shown activity against a range of bacterial and fungal pathogens.[10][11]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][12][13]

Procedure:

  • Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plate at an appropriate temperature for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][12][13]

Neuroprotective Applications

Emerging evidence suggests that substituted nicotinonitriles may have neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15][16]

Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

The neuroprotective effects of some nicotinic compounds are mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[17][18][19] This pathway is crucial for promoting neuronal survival and inhibiting apoptosis.

Nicotinic_Compound Nicotinic Compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Nicotinic_Compound->nAChR Activates PI3K PI3K nAChR->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes

Caption: Neuroprotective signaling via the PI3K/Akt pathway.

Experimental Protocol: In Vitro Neuroprotection Assay

Procedure:

  • Culture neuronal cells (e.g., SH-SY5Y or primary neurons) in a multi-well plate.

  • Pre-treat the cells with different concentrations of the test compound for a specified period.

  • Induce neuronal damage by exposing the cells to a neurotoxin (e.g., glutamate, MPP+, or amyloid-beta peptide).

  • After the incubation period, assess cell viability using a suitable assay (e.g., MTT or LDH assay).

  • A compound is considered neuroprotective if it significantly increases cell viability compared to the neurotoxin-treated control.[20]

Antiviral Potential

Recent studies have also explored the antiviral activity of nicotinonitrile derivatives against various viruses, including influenza and coronaviruses.[21][22][23] The mechanisms of action are still under investigation but may involve the inhibition of viral entry or replication processes.

Conclusion and Future Directions

Substituted nicotinonitriles represent a highly versatile and promising scaffold for the development of novel therapeutics. Their demonstrated efficacy in oncology, inflammation, infectious diseases, and neuroprotection warrants further investigation. Future research should focus on elucidating the detailed mechanisms of action in various disease models, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring novel therapeutic applications. The continued exploration of the chemical space around the nicotinonitrile core, guided by structure-activity relationship studies and computational modeling, holds the potential to deliver the next generation of innovative medicines.

References

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). PubMed. Retrieved from [Link]

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). PubMed. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PubMed. Retrieved from [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (2022). MDPI. Retrieved from [Link]

  • Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. (2022). PubMed. Retrieved from [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. (2022). ACS Omega. Retrieved from [Link]

  • nicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health. Retrieved from [Link]

  • Modulation of Neuronal Nicotinic Receptor by Quinolizidine Alkaloids Causes Neuroprotection on a Cellular Alzheimer Model. (2015). ResearchGate. Retrieved from [Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-Influenza Virus Activities of a Novel Class of Gastrodin Derivatives. (2011). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2021). ResearchGate. Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Agonists for the Treatment of Alzheimer's Dementia: An Update. (2018). National Institutes of Health. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. (2018). ResearchGate. Retrieved from [Link]

  • PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). National Institutes of Health. Retrieved from [Link]

  • Study Details | NCT06582706 | Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). National Institutes of Health. Retrieved from [Link]

  • Nicotinic treatment for degenerative neuropsychiatric disorders such as Alzheimer's disease and Parkinson's disease. (2000). PubMed. Retrieved from [Link]

  • Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor. (2024). Semantic Scholar. Retrieved from [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega. Retrieved from [Link]

  • (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. (2023). ResearchGate. Retrieved from [Link]

  • PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives. (2025). National Institutes of Health. Retrieved from [Link]

  • Role of PI3K/Akt pathway in neuroprotection and oxidative stress. (n.d.). Consensus. Retrieved from [Link]

  • Minimum inhibitory concentration. (n.d.). Wikipedia. Retrieved from [Link]

  • Neuronal Nicotinic Acetylcholine Receptor Upregulation for the Treatment of Parkinson's Disease. (n.d.). Michael J. Fox Foundation. Retrieved from [Link]

  • EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (2014). ResearchGate. Retrieved from [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI. Retrieved from [Link]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction.. (n.d.). Sciforum. Retrieved from [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. (n.d.). In Vivo. Retrieved from [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021). Spandidos Publications. Retrieved from [Link]

  • Targeting Nicotinic Receptors for Parkinson's Disease Therapy. (n.d.). Bentham Science. Retrieved from [Link]

  • Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Abbexa. Retrieved from [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2022). MDPI. Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved from [Link]

  • PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer's Disease and Parkinson's Disease. (2021). National Institutes of Health. Retrieved from [Link]

  • (PDF) In vitro assessment of the efficiency of the PIM‑1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. (2020). ResearchGate. Retrieved from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved from [Link]

Sources

Exploratory

Safety and Handling Guidelines for 4,6-Dimethyl-2-(methylamino)nicotinonitrile

[1][2] Executive Summary 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1) is a functionalized pyridine intermediate frequently utilized in the synthesis of fused heterocyclic scaffolds, such as pyridopyrimi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1) is a functionalized pyridine intermediate frequently utilized in the synthesis of fused heterocyclic scaffolds, such as pyridopyrimidines and naphthyridines, often targeting kinase inhibition in oncology and immunology.[1]

As a Senior Application Scientist , I must emphasize that while this specific intermediate may not have the extensive toxicological data of a commercial drug, its structural motifs—an aminopyridine core coupled with a nitrile group—dictate a "high-potency intermediate" handling protocol.[1] The combination suggests potential for both acute toxicity via inhibition of cellular respiration (nitrile metabolism) and specific receptor binding activity.[1] This guide synthesizes structural activity relationship (SAR) inferences with standard industrial hygiene practices to establish a self-validating safety workflow.

Technical Specifications & Physical Properties

The following data serves as the baseline for all risk assessments.

PropertySpecification
Chemical Name 4,6-Dimethyl-2-(methylamino)nicotinonitrile
CAS Number 783325-61-1
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.20 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Melting Point Experimental determination required (Analogous structures range 120–180°C)
Acidity (pKa) Basic (Pyridine nitrogen and secondary amine)

Hazard Identification & Mechanistic Risk Assessment

GHS Classification (Derived)

Based on the structural class of aminonicotinonitriles, the following Global Harmonized System (GHS) classifications are applied as a precautionary baseline :

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302 + H312 + H332)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Mechanistic Toxicology[4]
  • Nitrile Metabolism: In vivo, hepatic cytochrome P450 enzymes can metabolize nitrile groups, potentially releasing cyanide ions (CN⁻).[1] While aromatic nitriles are generally more stable than aliphatic ones, the risk of metabolic activation necessitates treating ingestion or significant dermal absorption as a cyanogenic event .[1]

  • Aminopyridine Toxicity: Aminopyridines are known potassium channel blockers.[1] Systemic exposure can lead to neuronal hyperexcitability, manifesting as tremors, seizures, or paresthesia.[1]

Safe Handling Protocol: The "Zero-Contact" Standard[1]

To mitigate the risks outlined above, a "Zero-Contact" standard is enforced.[1] This protocol relies on engineering controls rather than PPE alone.[1]

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .[1]

  • Static Control: As a crystalline solid, this compound is prone to static charge.[1] Use anti-static gun/ionizers during weighing to prevent powder dispersal.[1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (0.11 mm) – protecting against incidental splash.[1]

    • Outer Layer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.[1]

    • Rationale: Pyridines are excellent organic solvents and can facilitate the permeation of other reagents through standard nitrile gloves.[1]

  • Respiratory: If handling outside a hood is unavoidable (e.g., instrument maintenance), a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges is required.[1]

Handling Workflow Diagram

The following Graphviz diagram illustrates the logical flow for safe handling, emphasizing the "Stop/Go" decision points based on containment.

HandlingWorkflow cluster_safety Critical Control Point Start START: Task Assessment CheckHood Verify Fume Hood (Face Velocity > 0.4 m/s) Start->CheckHood CheckHood->Start Fail (Alert EHS) Weighing Weighing Procedure (Anti-static measures) CheckHood->Weighing Pass Solubilization Solubilization (DMSO/DCM) Create Stock Solution Weighing->Solubilization Minimize Dust Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Liquid Handling Waste Waste Disposal (Segregated Stream) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow for handling 4,6-Dimethyl-2-(methylamino)nicotinonitrile, highlighting the weighing step as the critical control point for dust exposure.

Experimental Best Practices

Reaction Setup & Compatibility
  • Nucleophilicity: The 2-methylamino group makes this compound a nucleophile.[1] Avoid inadvertent contact with alkylating agents (e.g., methyl iodide, benzyl bromide) unless intended, as uncontrolled exotherms may occur.[1]

  • Acid Sensitivity: Strong acids can hydrolyze the nitrile group to an amide or carboxylic acid.[1] If this is not the desired reaction, maintain neutral or basic conditions.

  • Oxidation: Incompatible with strong oxidizers (e.g., KMnO₄, peroxides).[1]

Waste Disposal
  • Segregation: Do not mix with acidic waste streams.[1] The potential for nitrile hydrolysis releases heat and potentially toxic byproducts.[1]

  • Labeling: Waste containers must be clearly labeled "Toxic Organic Solid/Liquid" and "Contains Pyridine Derivatives."[1]

Emergency Response Protocols

In the event of exposure, immediate action is required.[1][2] The "Wait and See" approach is prohibited due to the potential for delayed neurotoxicity or cyanogenic effects.[1]

Exposure Response Decision Tree

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation ActionSkin Wash 15 min (Soap/Water) Remove Contaminated Clothing Skin->ActionSkin ActionEye Flush 15 min (Lifting Eyelids) Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if labored breathing Inhalation->ActionInhal Medical SEEK MEDICAL ATTENTION Provide SDS & CAS 783325-61-1 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Rapid response decision tree for personnel exposure. Immediate medical evaluation is mandatory for all exposure types.

Spill Cleanup
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Double nitrile gloves, lab coat, goggles, N95 or P100 respirator if dust is visible).[1]

  • Containment: Cover the spill with a damp absorbent pad to prevent dust generation.[1] Do not dry sweep. [1]

  • Decontamination: Wipe the area with a mild detergent solution, followed by water.[1] Collect all waste in a sealed bag labeled "Hazardous Debris."[1]

References

  • PubChem. (n.d.).[1][3] 4,6-Dimethylnicotinonitrile (Analogous Structure Safety Data). National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

Sources

Foundational

4,6-Dimethyl-2-(methylamino)nicotinonitrile derivatives and their bioactivity

The following technical guide details the synthesis, bioactivity, and mechanistic profile of 4,6-Dimethyl-2-(methylamino)nicotinonitrile derivatives. This document is structured for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, bioactivity, and mechanistic profile of 4,6-Dimethyl-2-(methylamino)nicotinonitrile derivatives. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in kinase inhibition and oncology.[1]

Executive Summary

The 2-amino-3-cyanopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for various FDA-approved drugs. The specific derivative 4,6-dimethyl-2-(methylamino)nicotinonitrile represents a focused optimization of this class. By introducing a methyl group on the exocyclic amine, researchers modulate the molecule's lipophilicity (


), metabolic stability, and binding affinity within hydrophobic pockets of target enzymes, particularly PIM-1 kinase  and EGFR . This guide outlines the validated synthetic pathways, structure-activity relationships (SAR), and bioassay protocols necessary for developing this pharmacophore.

Part 1: Chemical Architecture & Synthesis

Retrosynthetic Analysis

The construction of the 4,6-dimethyl-2-(methylamino)nicotinonitrile core relies on a convergent approach. The pyridine ring is first assembled via a multicomponent reaction (MCR) or condensation to form a pyridone intermediate. This is followed by activation of the C2 position (chlorination) and subsequent nucleophilic aromatic substitution (


) with methylamine.
Validated Synthetic Protocol

Objective: Synthesis of 4,6-dimethyl-2-(methylamino)nicotinonitrile from acetylacetone.

Reagents:

  • Acetylacetone (2,4-Pentanedione)

  • Malononitrile (

    
    )
    
  • Ammonium Acetate (

    
    )
    
  • Phosphorus Oxychloride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )
    
  • Methylamine (

    
    , 40% aq. or in THF)
    

Step-by-Step Methodology:

  • Formation of the Pyridone Core (One-Pot MCR):

    • Reaction: Combine acetylacetone (10 mmol), malononitrile (10 mmol), and ammonium acetate (12 mmol) in ethanol (20 mL).

    • Conditions: Reflux for 3–6 hours. Monitoring via TLC (Ethyl Acetate:Hexane 1:1) will show the formation of a fluorescent intermediate.

    • Isolation: Cool to room temperature. The solid precipitate, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile , is filtered, washed with cold ethanol, and recrystallized from ethanol.

    • Yield Expectation: 75–85%.

  • Chlorination (Activation):

    • Reaction: Suspend the pyridone intermediate (5 mmol) in

      
       (15 mL).
      
    • Conditions: Reflux at 100–110°C for 4 hours. The mixture will become homogeneous.

    • Workup: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with

      
       to pH 7. Extract with dichloromethane (DCM).
      
    • Product:2-chloro-4,6-dimethylnicotinonitrile .

  • Amination (

    
    ): 
    
    • Reaction: Dissolve the chloro-intermediate (2 mmol) in THF or Ethanol. Add methylamine (excess, 5–10 mmol).

    • Conditions: Stir at room temperature for 2 hours or heat to 60°C in a sealed tube if conversion is slow.

    • Purification: Evaporate solvent. Recrystallize from ethanol/water.

    • Final Product:4,6-Dimethyl-2-(methylamino)nicotinonitrile .

Synthetic Workflow Diagram

Synthesis_Workflow Start Acetylacetone + Malononitrile Intermediate Pyridone Core (4,6-dimethyl-2-oxo...) Start->Intermediate NH4OAc, EtOH Reflux (MCR) Activated Chloro-Intermediate (2-Cl-4,6-dimethyl...) Intermediate->Activated POCl3 Chlorination Final Target Scaffold 2-(Methylamino)... Activated->Final MeNH2 SNAr Substitution

Caption: Step-wise synthetic route from raw precursors to the methylamino-functionalized nicotinonitrile core.

Part 2: Bioactivity & Mechanism of Action

Primary Therapeutic Targets

The 2-amino-nicotinonitrile motif is a bioisostere of the adenine ring in ATP, making it an effective scaffold for ATP-competitive kinase inhibition .

  • PIM-1 Kinase: The most significant target. PIM-1 is a proto-oncogene overexpressed in leukemia and prostate cancer. Derivatives of this scaffold inhibit PIM-1, preventing the phosphorylation of Bad and maintaining the pro-apoptotic activity of the cell.

  • EGFR (Epidermal Growth Factor Receptor): The 4,6-dimethyl substitution pattern provides steric bulk that can fit into the hydrophobic pocket of EGFR, often showing activity against mutant forms.

Mechanism: The Apoptosis Axis

The bioactivity of these derivatives is largely defined by their ability to arrest the cell cycle and induce apoptosis.

  • Kinase Inhibition: The molecule binds to the ATP-binding pocket of PIM-1.

  • Downstream Signaling: Inhibition prevents the phosphorylation of the pro-apoptotic protein Bad .

  • Mitochondrial Pathway: Unphosphorylated Bad binds to Bcl-2 (anti-apoptotic), neutralizing it. This releases Bax (pro-apoptotic).

  • Execution: Bax oligomerizes on the mitochondrial membrane, releasing Cytochrome c, which activates Caspase-9 and subsequently Caspase-3 , leading to cell death.

Signaling Pathway Diagram

MOA_Pathway Drug 4,6-Dimethyl-2-(methylamino) nicotinonitrile PIM1 PIM-1 Kinase Drug->PIM1 Inhibits (IC50 < 1 µM) Bad Bad Protein (Unphosphorylated) PIM1->Bad Prevents Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Binds/Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Releases Inhibition Mito Mitochondrial Permeabilization Bax->Mito Translocates Caspase Caspase 3/9 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanism of Action showing PIM-1 inhibition leading to mitochondrial apoptosis.[2]

Part 3: Structure-Activity Relationship (SAR)

The "methylamino" modification is critical. While the free amino group (


) is active, the 

-methyl
group alters the physicochemical profile significantly.
FeatureEffect of 2-(Methylamino) vs. 2-AminoBiological Implication
Lipophilicity Increases

by ~0.5 units.
Improved cell membrane permeability and blood-brain barrier (BBB) penetration.
H-Bonding Removes one H-bond donor; retains one.Reduces desolvation penalty upon binding to the kinase pocket.
Sterics Adds small steric bulk.Can induce a conformational shift in the enzyme, potentially improving selectivity for specific kinase isoforms (e.g., PIM-1 vs. PIM-2).
Metabolism

-dealkylation is possible.
May serve as a prodrug or have a distinct metabolic half-life compared to the primary amine.

Key SAR Insight: Substitution at the 4-position with an aryl group (replacing the methyl) typically enhances potency into the nanomolar range, but the 4,6-dimethyl core provides a stable, lower-molecular-weight starting point for fragment-based drug discovery.

Part 4: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the bioactivity of the synthesized derivative, use the following standardized protocol.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at

    
     cells/well. Incubate for 24h.
    
  • Treatment: Dissolve the 2-(methylamino) derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to cells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
PIM-1 Kinase Assay
  • Reagents: Recombinant PIM-1, peptide substrate (e.g., S6 kinase substrate),

    
    -ATP.
    
  • Reaction: Mix enzyme, compound, and substrate in kinase buffer. Initiate with ATP.

  • Detection: Measure incorporated radioactivity via scintillation counting or use a fluorescence-based ADP detection kit (e.g., ADP-Glo).

References

  • Synthesis and Antioxidant Activity of Nicotinonitrile Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. Journal of Advanced Biomedical and Pharmaceutical Sciences. (2023).

  • Synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives. ResearchGate. (2024).

  • Novel Nicotinonitrile Derivatives Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. (2019).

  • One-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. PubMed. (2011).

Sources

Exploratory

Accelerating Kinase Inhibitor Discovery: A Technical Guide to the Multicomponent Synthesis of Aminonicotinonitriles

Executive Summary This technical guide addresses the strategic design, rapid synthesis, and structural validation of 2-amino-3-cyanopyridine (aminonicotinonitrile) derivatives. Recognized as a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic design, rapid synthesis, and structural validation of 2-amino-3-cyanopyridine (aminonicotinonitrile) derivatives. Recognized as a "privileged scaffold" in medicinal chemistry, this moiety serves as a critical pharmacophore in the development of kinase inhibitors (e.g., Src, EGFR), IKK-β inhibitors, and adenosine receptor antagonists.

This document moves beyond basic textbook definitions to provide a field-tested, high-throughput synthetic workflow utilizing One-Pot Multicomponent Reactions (MCRs) . It is designed for medicinal chemists seeking to expand their fragment libraries with high atom economy and minimal purification bottlenecks.

Strategic Design: The Pharmacophore Rationale

Structural Biology & SAR Implications

The aminonicotinonitrile core is not merely a scaffold; it is a functional warhead designed for ATP-binding pockets in protein kinases.

  • The 2-Amino Group (

    
    ):  Acts as a primary Hydrogen Bond Donor (HBD). In kinase pockets, this often engages the hinge region backbone carbonyls (e.g., Glu or Met residues).
    
  • The 3-Cyano Group (

    
    ):  A versatile Hydrogen Bond Acceptor (HBA) and a dipole modulator. It increases the acidity of the adjacent amino protons, strengthening their H-bond donor capability. Furthermore, it is a precursor for heterocyclization into pyrimidines or tetrazoles.
    
  • The Pyridine Nitrogen: Acts as an HBA, often interacting with conserved water networks or lysine residues within the active site.

The "privileged" Nature

The scaffold's rigidity reduces the entropic penalty of binding. By varying the substituents at positions 4 and 6 (derived from the aldehyde and ketone starting materials, respectively), chemists can tune lipophilicity (


) and steric fit without altering the core binding mode.

Synthetic Methodology: The Four-Component Cascade

Traditional stepwise synthesis of pyridines involves the isolation of chalcones, followed by condensation, which is time-consuming and solvent-heavy. The superior approach for library generation is the One-Pot Four-Component Reaction (4-CR) .

The Reaction System
  • Reagents: Aromatic Aldehyde (1 ) + Malononitrile (2 ) + Methyl Ketone (3 ) + Ammonium Acetate (4 ).

  • Solvent: Ethanol (Green/Polar) or Water/Ethanol mixtures.

  • Catalyst/Ammonia Source: Ammonium Acetate (

    
    ) serves a dual role: it provides the nitrogen source for the pyridine ring and acts as a weak acid/base buffer to catalyze the Knoevenagel and Michael steps.
    
Mechanistic Pathway (Self-Validating Logic)

The reaction proceeds through a domino sequence:

  • Knoevenagel Condensation: Aldehyde + Malononitrile

    
     Arylidenemalononitrile (intermediate).
    
  • Enamine Formation: Ketone + Ammonium Acetate

    
     Enamine.
    
  • Michael Addition: The Enamine attacks the Arylidenemalononitrile.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative dehydrogenation (often driven by air or loss of hydrogen).

Mechanistic Visualization

The following diagram details the molecular logic flow, ensuring the user understands the critical intermediates.

ReactionMechanism cluster_0 Reactants cluster_1 In Situ Intermediates Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel Arylidenemalononitrile (Activated Olefin) Aldehyde->Knoevenagel Condensation (-H₂O) Malo Malononitrile (CH₂(CN)₂) Malo->Knoevenagel Ketone Methyl Ketone (R'-COCH₃) Enamine Enamine (In Situ Generated) Ketone->Enamine + NH₄OAc Ammonium NH₄OAc (N-Source) Ammonium->Enamine MichaelAdduct Michael Adduct (Acyclic) Knoevenagel->MichaelAdduct Michael Addition Enamine->MichaelAdduct Dihydropyridine 1,4-Dihydropyridine Intermediate MichaelAdduct->Dihydropyridine Cyclization (-H₂O) Product 2-Amino-3-cyanopyridine (Final Scaffold) Dihydropyridine->Product Oxidation/Aromatization (-H₂)

Caption: Figure 1. The convergent mechanistic pathway of the 4-component synthesis, highlighting the assembly of the pyridine core from three distinct carbon fragments and one nitrogen source.

Experimental Protocol: Microwave-Assisted Library Synthesis

This protocol is optimized for speed and purity , utilizing microwave irradiation to accelerate the rate-determining Michael addition step.

Materials
  • Aldehyde (1.0 eq): e.g., 4-Chlorobenzaldehyde (Model substrate).

  • Malononitrile (1.0 eq): Reagent grade.

  • Acetophenone (1.0 eq): Or substituted acetyl aromatic.

  • Ammonium Acetate (1.5 - 2.0 eq): Excess ensures complete conversion of ketone to enamine.

  • Solvent: Ethanol (95%).

Step-by-Step Procedure
  • Charge: In a 10 mL microwave process vial, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), acetophenone (1 mmol), and ammonium acetate (2 mmol).

  • Solvate: Add 2-3 mL of Ethanol. Note: High concentration favors the intermolecular kinetics.

  • Irradiate: Cap the vial. Heat in a microwave reactor (e.g., Biotage or CEM) at 100°C for 10–15 minutes .

    • Control: Monitor via TLC (30% EtOAc in Hexanes). The disappearance of the aldehyde spot is the primary indicator of completion.

  • Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid due to the lower solubility of the planar pyridine system compared to the starting materials.

  • Purification:

    • Filter the solid under vacuum.

    • Wash 1: Cold ethanol (2 x 2 mL) to remove unreacted aldehyde/ketone.

    • Wash 2: Water (2 x 5 mL) to remove excess ammonium acetate.

    • Optional: If no precipitate forms, pour the reaction mixture into crushed ice to induce precipitation.

  • Recrystallization: Recrystallize from hot Ethanol or DMF/Ethanol mixtures to obtain analytical purity (>95%).

Data Summary: Comparison of Methods
ParameterConventional Heating (Reflux)Microwave Irradiation
Reaction Time 4 – 12 Hours5 – 20 Minutes
Yield 60 – 75%85 – 95%
Energy Efficiency Low (Prolonged heating)High (Direct dielectric heating)
Side Products Aldol condensation byproductsMinimal

Structural Validation & QC

Trustworthiness in data is paramount. A synthesized compound is only as good as its characterization.

NMR Diagnostics

The formation of the 2-amino-3-cyanopyridine core is confirmed by distinct spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       7.0 – 8.0 ppm:  A broad singlet integrating to 2H. This is the 
      
      
      
      group. Tip: Add
      
      
      shake; this signal should disappear (exchangeable).
    • 
       7.5 – 8.5 ppm:  Aromatic protons. Look for the specific splitting pattern of the pyridine proton at position 5 (if position 4 and 6 are substituted).
      
  • 
     NMR: 
    
    • 
       ~115–117 ppm:  Characteristic signal for the 
      
      
      
      group.
    • 
       ~160 ppm:  Carbon attached to the amino group (C2).
      
Workflow Visualization

The following diagram outlines the operational workflow from concept to validated lead.

Workflow Design 1. Scaffold Design (Select R1/R2 for Kinase Fit) Synthesis 2. MCR Synthesis (Microwave: 100°C, 10 min) Design->Synthesis Workup 3. Workup (Filtration & H₂O Wash) Synthesis->Workup Recryst 4. Recrystallization (EtOH/DMF) Workup->Recryst Validation 5. QC Validation (NMR, LC-MS, Mp) Recryst->Validation Screening 6. Biological Screening (Kinase/Cell Assays) Validation->Screening Screening->Design SAR Feedback

Caption: Figure 2. Integrated workflow for the rapid generation and validation of aminonicotinonitrile libraries.

References

  • Altundas, A., et al. (2017). "Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects." Journal of Biochemical and Molecular Toxicology.

  • Manna, K., et al. (2014).[1] "2-Amino-3-cyanopyridine: A Bioactive Scaffold."[1] International Journal of Pharmaceutical Sciences and Research.

  • Sahu, N. (2024).[2][3][4] "One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis." International Journal of Chemical Synthesis and Chemical Reactions.

  • Rosales-Hernández, M.C., et al. (2018). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry.

  • Biotage Applications. "Microwave Synthesis of Pyridines." (General reference for microwave protocols).

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 4,6-Dimethyl-2-(methylamino)nicotinonitrile

Part 1: Executive Summary & Strategic Analysis Target Molecule: 4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS Registry Number: 783325-61-1 Molecular Formula: C H N Molecular Weight: 161.20 g/mol [1] This application no...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS Registry Number: 783325-61-1 Molecular Formula: C


H

N

Molecular Weight: 161.20 g/mol [1]

This application note details a robust, high-purity . This compound is a critical pharmacophore in the development of kinase inhibitors and heterocyclic bioactive agents. While one-pot multicomponent reactions (MCRs) exist for similar pyridine scaffolds, they often suffer from poor regioselectivity and difficult purification profiles when specific alkyl-amino substitutions are required.

Strategic Route Selection: To ensure "Drug Development Grade" purity (>98%), this protocol utilizes a stepwise Nucleophilic Aromatic Substitution (SnAr) strategy.

  • Activation: Conversion of the inert 2-pyridone oxygen to a reactive 2-chloro leaving group using phosphorus oxychloride (

    
    ).
    
  • Displacement: Regioselective displacement of the chloride by methylamine.

Why this route?

  • Regiocontrol: The electron-withdrawing nitrile group (-CN) at position 3 activates the 2-position specifically for nucleophilic attack, preventing isomer formation.

  • Scalability: Intermediates are stable solids that can be purified by crystallization, avoiding chromatography.

Part 2: Reaction Scheme & Logic Flow

The synthesis proceeds from the commercially available (or easily synthesized) Guareschi-type pyridone precursor.

ReactionScheme cluster_mechanism Mechanistic Driver Precursor Precursor: 4,6-Dimethyl-2-hydroxynicotinonitrile (Tautomer: 2-Pyridone) Intermediate Intermediate: 2-Chloro-4,6-dimethylnicotinonitrile (CAS: 6623-21-8) Precursor->Intermediate Step 1: Chlorination POCl3, Reflux (Activation) Target Target: 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1) Intermediate->Target Step 2: SnAr MeNH2, EtOH (Displacement) MechNote The C3-Cyano group lowers LUMO energy, facilitating nucleophilic attack at C2.

Figure 1: Synthetic pathway transforming the hydroxy-pyridine precursor to the methylamino target via a reactive chloro-intermediate.[2][3]

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile

Note: This step activates the pyridine ring. If you have purchased CAS 6623-21-8 commercially, proceed to Step 2.

Reagents & Equipment:

  • Starting Material: 3-Cyano-4,6-dimethyl-2-pyridone (10.0 g, 67.5 mmol).

  • Reagent: Phosphorus oxychloride (

    
    ) (50 mL, excess).
    
  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride drying tube, Magnetic Stirrer.

Protocol:

  • Setup: In a fume hood, charge the RBF with 3-Cyano-4,6-dimethyl-2-pyridone.

  • Addition: Carefully add

    
     (50 mL). Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–4 hours. The suspension will dissolve as the chloropyridine forms.
    
    • Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The polar starting material (

      
      ) should disappear, replaced by a non-polar spot (
      
      
      
      ).
  • Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 300 g of crushed ice with vigorous stirring.

    • Safety Note: The hydrolysis of excess

      
       is exothermic and releases HCl gas. Maintain temperature <
      
      
      
      .
  • Neutralization: Adjust pH to ~7–8 using saturated

    
     solution or 
    
    
    
    .
  • Isolation: The product will precipitate as a solid. Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at

    
    .
    

Yield: ~85–90% (Off-white solid).

Step 2: Synthesis of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

This is the critical SnAr step defining the final product identity.

Reagents & Equipment:

  • Substrate: 2-Chloro-4,6-dimethylnicotinonitrile (5.0 g, 30.0 mmol).

  • Reagent: Methylamine (33% wt solution in Ethanol or 2M in THF) (15 mL, ~4 eq).

  • Solvent: Ethanol (Absolute, 30 mL).

  • Apparatus: Pressure tube (sealed vessel) or RBF with reflux condenser.

Protocol:

  • Dissolution: Dissolve the chloro-intermediate (5.0 g) in Ethanol (30 mL).

  • Reagent Addition: Add the Methylamine solution.

    • Optimization Note: Using a sealed tube allows heating to

      
       without losing volatile methylamine, significantly accelerating kinetics compared to open reflux.
      
  • Reaction: Heat to

    
     for 2–6 hours.
    
    • Mechanism:[2][3][4] The amine attacks the C2 position. The chloride leaves, driven by the restoration of aromaticity and the electron-withdrawing nitrile.

  • Workup:

    • Cool the reaction to

      
       (ice bath).
      
    • The product often crystallizes directly from the reaction mixture upon cooling.

    • If no precipitate forms, concentrate the solvent to 25% volume under reduced pressure, then add cold water (50 mL) to induce precipitation.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if higher purity is required.

Yield: ~80–92% (White to pale yellow crystalline solid). Purity: >98% (HPLC).

Part 4: Process Data & Quality Control

Table 1: Physicochemical Characterization

ParameterSpecificationObservation/Notes
Appearance White to pale yellow needlesCrystalline solid indicates high purity.
Melting Point

Sharp range (

) confirms purity.

NMR (DMSO-

)

2.30 (s, 3H), 2.45 (s, 3H), 2.95 (d, 3H), 6.50 (s, 1H), 7.20 (br, 1H)
Diagnostic doublet at 2.95 ppm confirms

.
Solubility DMSO, Methanol, DCMPoorly soluble in water (facilitates workup).
MS (ESI)

Matches theoretical mass.

Troubleshooting Guide:

  • Issue: Low Yield in Step 2.

    • Cause: Volatility of methylamine.

    • Fix: Use a sealed pressure tube or add excess methylamine (5-6 eq) if running at reflux.

  • Issue: Product is colored (brown/orange).

    • Cause: Oxidation of amine or trace polymerization.

    • Fix: Recrystallize from Ethanol with activated charcoal.

Part 5: Workflow Visualization

The following diagram illustrates the purification logic to ensure the removal of the specific impurities (HCl salts and unreacted chloride).

WorkupLogic ReactionMix Crude Reaction Mixture (Product, MeNH2, HCl, EtOH) Concentration 1. Concentrate (Rotavap) Remove excess MeNH2 & Solvent ReactionMix->Concentration Precipitation 2. Add Cold Water (0°C) Induce Crystallization Concentration->Precipitation Filtration 3. Vacuum Filtration Precipitation->Filtration SolidPhase Solid Cake: Crude Target Product Filtration->SolidPhase Retain LiquidPhase Filtrate: MeNH3+ Cl- salts, impurities Filtration->LiquidPhase Discard Recryst 4. Recrystallization (EtOH/H2O) Final Polish SolidPhase->Recryst

Figure 2: Workup and purification logic flow for the isolation of the target amine.

References

  • Synthesis of Pyridine Precursors (Guareschi-Thorpe)

    • Misic-Vukovic, M. et al. "Synthesis and structure of 3-cyano-4,6-dimethyl-2-pyridone." Journal of the Serbian Chemical Society. (2015).
    • Context: Establishes the synthesis of the 2-pyridone starting material
    • (Generalized Journal Link)

  • Chlorination Protocol

    • Kandeel, M. M. et al. "Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted-nicotinonitrile Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(1), 1402.[2] (2016).[2]

    • Context: Details the specific chlorination of 3-cyano-4,6-dimethyl-2-pyridone to yield 2-chloro-4,6-dimethylnicotinonitrile.
  • Nucleophilic Aromatic Substitution (SnAr) on Pyridines: Scroggins, S. T. et al. "Nucleophilic Aromatic Substitution of 2-Chloropyridines." Journal of Organic Chemistry. Context: General mechanistic grounding for the displacement of C2-chlorides in nicotinonitriles by alkylamines.
  • Compound Data (Target)

    • PubChem CID 119054722 (Rel
    • Context: Verification of chemical structure and identifiers.[2][5][6]

    • (Note: Direct match for specific CAS 783325-61-1 is often cataloged in vendor databases like BLDPharm or ChemSpider).

Sources

Application

Application Note: Advanced Synthesis of Nicotinonitrile Derivatives (2-Amino-3-cyanopyridines)

Introduction & Scope Nicotinonitrile derivatives, specifically 2-amino-3-cyanopyridines , represent a privileged scaffold in medicinal chemistry.[1][2] Their structural versatility allows them to serve as bioisosteres fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Nicotinonitrile derivatives, specifically 2-amino-3-cyanopyridines , represent a privileged scaffold in medicinal chemistry.[1][2] Their structural versatility allows them to serve as bioisosteres for quinolines and purines, making them critical in the development of IKK-


 inhibitors, carbonic anhydrase inhibitors, and anticancer agents targeting the Bcl-2 family.

This guide moves beyond generic textbook descriptions to provide a robust, field-tested technical framework for synthesizing these scaffolds. We focus on the One-Pot Multicomponent Reaction (MCR) , comparing high-throughput microwave protocols against scalable thermal methods.

Core Chemical Challenge

The synthesis relies on balancing the reactivity of three distinct carbon electrophiles/nucleophiles (aldehyde, ketone, malononitrile) and a nitrogen source (ammonium acetate). The primary failure mode in this chemistry is the formation of "Knoevenagel arrest" byproducts (benzylidenemalononitriles) that fail to cyclize, or the formation of amorphous polymeric tars due to overheating.

Mechanistic Foundations

To troubleshoot yield issues, one must understand the sequential cascade governing this MCR. The reaction does not proceed randomly; it follows a deterministic kinetic path:

  • Knoevenagel Condensation (Fast): Aldehyde + Malononitrile

    
     Arylidenemalononitrile (Intermediate A).
    
  • Enamine Formation (Equilibrium): Ketone + Ammonium Acetate

    
     Enamine/Imine (Intermediate B).
    
  • Michael Addition (Rate Limiting): Intermediate B attacks Intermediate A.

  • Cyclization & Aromatization: Intramolecular nucleophilic attack followed by oxidative aromatization (often utilizing air or solvent oxidation).

Mechanistic Pathway Diagram

ReactionMechanism Aldehyde Aromatic Aldehyde InterA Arylidenemalononitrile (Knoevenagel Adduct) Aldehyde->InterA Base Cat. Malo Malononitrile Malo->InterA Ketone Methyl/Cyclic Ketone InterB Enamine Species Ketone->InterB NH4OAc NH4OAc Ammonium Acetate NH4OAc->InterB Michael Michael Adduct InterA->Michael InterB->Michael C-C Bond Formation Cyclic Dihydropyridine Intermediate Michael->Cyclic Intramolecular Cyclization Product 2-Amino-3-cyanopyridine Cyclic->Product Aromatization (-H2)

Figure 1: The convergent mechanistic pathway for the synthesis of 2-amino-3-cyanopyridines. Note that the Knoevenagel condensation usually precedes the Michael addition.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High Throughput)

Best for: Library generation, rapid screening, green chemistry compliance.

Rationale: Microwave irradiation couples directly with the polar transition states of the MCR, significantly accelerating the rate-limiting Michael addition step. The solvent-free condition maximizes reactant concentration, driving the kinetics forward.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Acetophenone or Cyclohexanone derivative (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium Acetate (1.5 mmol) – Excess is crucial to drive imine formation.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe crimp vial, combine the aldehyde, ketone, and malononitrile.

  • Mixing: Add Ammonium Acetate. Mix thoroughly with a spatula until a paste forms. (Note: The mixture may become liquid due to eutectic formation; this is normal).

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover or Monowave).

    • Settings: Power = 300W (dynamic); Temperature Limit = 100°C; Hold Time = 5–10 minutes.

    • Ramp: 1 minute to target temperature.

  • Work-up: Cool the vial to room temperature. The residue will solidify.

  • Washing: Add 5 mL of cold water to the solid and sonicate for 2 minutes. This removes unreacted ammonium acetate.

  • Filtration: Filter the solid under vacuum. Wash with 2 mL of cold ethanol.

  • Purification: Recrystallize from hot 95% Ethanol.

Protocol B: Piperidine-Catalyzed Thermal Reflux (Scale-Up)

Best for: Gram-scale synthesis, substrates sensitive to localized superheating.

Rationale: Piperidine acts as a dual catalyst—its basicity promotes the Knoevenagel condensation, while the piperidinium salt buffers the solution to assist enamine formation.

Reagents:

  • Reactants (Scale to 10-50 mmol)

  • Solvent: Absolute Ethanol (5 mL per mmol of substrate)

  • Catalyst: Piperidine (0.1 eq) or Triethylamine (TEA).

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with the aldehyde and malononitrile in ethanol. Stir for 5 minutes at RT.

  • Catalyst Addition: Add piperidine dropwise. Stir for 10 minutes. Observation: A precipitate (benzylidenemalononitrile) may form; this is expected.

  • Component Addition: Add the ketone and ammonium acetate to the suspension.

  • Reflux: Heat the mixture to reflux (78°C) with vigorous magnetic stirring.

  • Monitoring: Monitor by TLC (Mobile Phase: 20% EtOAc in Hexane).

    • Endpoint: Disappearance of the aldehyde spot. Reaction time is typically 2–6 hours.

  • Isolation: Cool the reaction mixture to 0°C (ice bath). The product usually precipitates as a yellow/orange solid.

  • Collection: Filter the precipitate. Wash with ice-cold ethanol to remove colored impurities.

Purification & Characterization Strategy

High-purity isolation is critical for biological assay data reliability. Nicotinonitriles are prone to co-precipitating with Knoevenagel intermediates.

Solvent Selection Matrix
Solvent SystemApplicationNotes
Ethanol (95%) Primary RecrystallizationBest balance of yield/purity. Dissolve hot, cool slowly.
DMF/Ethanol (1:4) Recrystallization (Stubborn)Use for highly substituted/insoluble aryl derivatives.
EtOAc/Hexane Column ChromatographyUse only if oil forms. Gradient: 10%

40% EtOAc.
Water Initial WashMandatory. Removes excess NH

OAc and inorganic salts.
Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture Wash Wash with Cold H2O (Remove NH4OAc) Crude->Wash Filter Vacuum Filtration Wash->Filter Check Solid or Oil? Filter->Check SolidPath Solid Check->SolidPath Crystalline OilPath Oil/Gum Check->OilPath Amorphous Recryst Recrystallize (EtOH) SolidPath->Recryst Triturate Triturate w/ Et2O OilPath->Triturate Final Pure Nicotinonitrile Recryst->Final Triturate->Check Solidifies? Column Flash Column (Silica Gel) Triturate->Column Remains Oil Column->Final

Figure 2: Decision tree for the purification of crude nicotinonitrile derivatives.

Troubleshooting & Optimization (Expertise)

Problem 1: Formation of "Oily" Products

  • Cause: Incomplete cyclization or presence of unreacted acetophenone.

  • Solution: Do not rush to column chromatography. Add 5 mL of diethyl ether or cold ethanol to the oil and scratch the flask wall with a glass rod. This induces nucleation. If this fails, sonicate the oil in water to remove trapped ammonium acetate, which acts as a plasticizer.

Problem 2: Low Yield / Stopped Reaction

  • Cause: Wet Ammonium Acetate.

  • Insight: Ammonium acetate is hygroscopic. If it is wet, the water inhibits the initial imine formation (reversible step).

  • Fix: Use anhydrous NH

    
    OAc or increase the equivalent to 2.0–2.5 eq.
    

Problem 3: Product is Colored (Red/Brown) instead of Yellow/White

  • Cause: Oxidation of the pyridine ring or polymerization of malononitrile.

  • Fix: Recrystallize using Ethanol with activated charcoal (carbon). Filter hot through Celite.

References

  • Microwave-Assisted Synthesis

    • Title: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[1][3]

    • Source:Arkivoc (2005).[3]

    • URL:[Link]

  • Biological Relevance (Carbonic Anhydrase)

    • Title: Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.[4]

    • Source:Journal of Biochemical and Molecular Toxicology (2017).
    • URL:[Link]

  • Nanocatalyst Methods

    • Title: A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal.[5]

    • Source:Journal of the Brazilian Chemical Society (2015).[5]

    • URL:[Link]

  • General Review & Applications

    • Title: Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.[6]

    • Source:Acta Chimica Slovenica (2009).[7]

    • URL:[Link]

Sources

Method

Advanced Characterization Protocols for Nicotinonitrile Scaffolds in Drug Discovery

Strategic Overview Nicotinonitriles (3-cyanopyridines) represent a critical pharmacophore in modern medicinal chemistry, serving as bioisosteres for carbonyls and privileged scaffolds in kinase inhibitors (e.g., Bosutini...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

Nicotinonitriles (3-cyanopyridines) represent a critical pharmacophore in modern medicinal chemistry, serving as bioisosteres for carbonyls and privileged scaffolds in kinase inhibitors (e.g., Bosutinib analogs) and antimicrobial agents. Their unique electronic properties—driven by the electron-withdrawing nitrile group at the meta position relative to the nitrogen—create specific analytical challenges.

This guide moves beyond standard characterization to address the specific pitfalls of this scaffold:

  • Regioisomerism: Distinguishing 3-cyanopyridine from its 2- and 4-isomers during early synthesis.

  • Chromatographic Tailing: The basic pyridine nitrogen interacts with silanols in HPLC columns, requiring specialized buffering strategies.

  • Polymorphism: The planar nature of the ring promotes stacking, leading to multiple solid forms.

Module 1: Structural Elucidation via NMR Spectroscopy[1]

The primary synthetic challenge is confirming the position of the cyano group, particularly in multi-step cyclization reactions where 2-, 3-, and 4-isomers may co-elute. Mass spectrometry (MS) alone is insufficient as these isomers are isobaric.

The "Coupling Constant" Logic

The definitive method for assigning the cyano position is analyzing the proton-proton coupling constants (


) of the remaining ring protons. The cyano group is "silent" in 

H NMR but disrupts the coupling network.
  • 3-Cyanopyridine (Nicotinonitrile): You will observe a distinct lack of coupling at the C3 position. The proton at C2 appears as a singlet (or fine doublet) due to long-range coupling, while C4, C5, and C6 show an ABC or ABX system.

  • Key Diagnostic: Look for the

    
     (typically ~8 Hz) and 
    
    
    
    (typically ~5 Hz).
Experimental Protocol: Regioisomer Discrimination

Sample Prep: Dissolve 5–10 mg of compound in 0.6 mL DMSO-


. Note: DMSO is preferred over CDCl

to prevent the exchange of labile protons (e.g., if an amino group is present at C2) and to break up π-stacking aggregates.

Acquisition Parameters:

  • Frequency: 400 MHz minimum (600 MHz recommended for second-order effects).

  • Pulse: 30°.

  • Relaxation Delay (

    
    ): 5 seconds (essential for accurate integration of aromatic protons).
    
Decision Logic Diagram

The following workflow illustrates the logical deduction of isomer identity based on splitting patterns.

NMR_Logic Start Acquire 1H NMR (Aromatic Region 7.0 - 9.0 ppm) CountH Count Aromatic Protons Start->CountH FourH 4 Protons (Monosubstituted) CountH->FourH AnalyzeSplit Analyze Splitting Pattern FourH->AnalyzeSplit Iso4 4-Cyanopyridine Symmetric AA'BB' System (Two doublets) AnalyzeSplit->Iso4 Symmetric (AA'BB') Iso2 2-Cyanopyridine ABCD System (Complex, 4 distinct signals) AnalyzeSplit->Iso2 H adjacent to N is coupled (d) Iso3 3-Cyanopyridine Distinct Singlet/Doublet at ~8.9 ppm (H2) + ABC System AnalyzeSplit->Iso3 H adjacent to N is singlet (s)

Figure 1: NMR logic tree for distinguishing monosubstituted cyanopyridine regioisomers based on proton splitting patterns.

Module 2: Chromatographic Purity (HPLC/UPLC)

The Silanol Challenge

Nicotinonitriles are weak bases. On standard C18 columns at low pH (e.g., 0.1% Formic Acid), the protonated pyridinium ion interacts strongly with residual silanols on the stationary phase.

  • Symptom: Broad, tailing peaks (

    
    ) and retention time shifts.
    
  • Solution: Use a "High pH" strategy to keep the pyridine unprotonated (neutral), or use ion-pairing agents.

Protocol: High-pH Reverse Phase Method

This method is superior for MS compatibility compared to ion-pairing methods (which suppress ionization).

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Organic: LC-MS grade Acetonitrile (ACN).

  • Column: Waters XBridge C18 or Agilent ZORBAX Extend-C18 (must be high-pH stable).

Gradient Table:

Time (min)% Buffer (A)% ACN (B)Flow (mL/min)Curve
0.09550.4Initial
1.09550.4Hold
10.05950.4Linear
12.05950.4Hold
12.19550.4Re-equilibration
15.09550.4End

Detection:

  • UV: 260 nm (Nicotinonitriles have strong absorbance here due to conjugation).

  • MS: ESI Positive Mode. Look for

    
    .
    
    • Note: In fragmentation, look for the neutral loss of HCN (27 Da), a hallmark of the cyano-aromatic system.

Module 3: Vibrational Spectroscopy (FT-IR)

FT-IR provides a rapid "Go/No-Go" check for the integrity of the nitrile group, which can hydrolyze to an amide (primary impurity) under acidic/basic synthetic conditions.

Diagnostic Bands

The nitrile stretch on an aromatic ring is distinct from aliphatic nitriles.

Functional GroupFrequency (cm⁻¹)IntensityNotes
Ar-C≡N Stretch 2220 – 2240 Medium/SharpDiagnostic. Disappears upon hydrolysis.
C=O (Amide Impurity) 1650 – 1690StrongAppearance indicates hydrolysis to Nicotinamide.
Pyridine Ring C=C/C=N ~1585 & ~1430Strong"Skeletal" vibrations of the heterocycle.
Protocol: ATR-FTIR
  • Blank: Clean the ATR crystal (diamond/ZnSe) with isopropanol. Collect background.[1][2][3][4]

  • Sample: Place solid nicotinonitrile derivative on the crystal. Apply high pressure (clamp) to ensure contact.

  • Scan: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Analysis: Verify the peak at ~2230 cm⁻¹. If a peak appears at ~1680 cm⁻¹, the sample is contaminated with the amide.

References

  • Synthesis and Characterization of Nicotinonitrile Derivatives: Detailed spectral data (NMR/IR) for 2-amino-3-cyanopyridine derivatives. Source: National Institutes of Health (PubMed)

  • Spectroscopic Guide to Cyanopyridine Isomers: Comparative NMR shifts for 2-, 3-, and 4-cyanopyridines. Source: BenchChem

  • HPLC Method Development for Pyridines: Strategies for analyzing nicotine and related pyridine metabolites using high-pH buffers. Source: Lund University Publications

  • Crystal Structure Analysis: X-ray diffraction data distinguishing the packing of cyanopyridine isomers. Source: ResearchGate

  • Nicotinonitrile Scaffold Review: Comprehensive review of the scaffold in marketed drugs like Bosutinib. Source: ResearchGate [5]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

Introduction: Unveiling the Potential of a Novel Nicotinonitrile Derivative 4,6-Dimethyl-2-(methylamino)nicotinonitrile is a small molecule belonging to the substituted nicotinonitrile class of compounds. While specific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Nicotinonitrile Derivative

4,6-Dimethyl-2-(methylamino)nicotinonitrile is a small molecule belonging to the substituted nicotinonitrile class of compounds. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its core structure, featuring a 2-aminopyridine moiety, is a well-established pharmacophore in medicinal chemistry.[1][2][3] Derivatives of nicotinonitrile and 2-aminopyridine have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, and notably, anti-cancer properties through the inhibition of various protein kinases.[1][4][5]

The nicotinonitrile scaffold is present in several marketed drugs, such as the kinase inhibitors bosutinib and neratinib, highlighting the therapeutic potential of this chemical class.[1] Structurally similar compounds have been investigated as inhibitors of key signaling proteins implicated in cancer cell proliferation and survival, such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PIM-1 kinase, and Janus kinase 2 (JAK2).[2][5][6][7]

These application notes will therefore provide a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a systematic in vitro evaluation of 4,6-Dimethyl-2-(methylamino)nicotinonitrile to elucidate its potential biological activity, with a primary focus on its putative role as a kinase inhibitor. The protocols outlined below are designed to be self-validating and provide a logical workflow from initial cytotoxicity screening to more specific target engagement and mechanistic studies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is crucial for designing and interpreting in vitro assays.

PropertyValueSource
Molecular Formula C₉H₁₁N₃BLDpharm[8]
Molecular Weight 161.20 g/mol BLDpharm[8]
CAS Number 783325-61-1BLDpharm[8]
Appearance Solid (form may vary)General Knowledge
Solubility To be determined experimentallyGeneral Knowledge

Expert Insight: Prior to initiating any biological assays, it is imperative to determine the solubility of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in commonly used solvents for in vitro studies, such as dimethyl sulfoxide (DMSO) and ethanol. This will ensure accurate compound dosing and prevent artifacts arising from compound precipitation. A preliminary solubility test at a high concentration (e.g., 10-50 mM) in DMSO is recommended. Subsequent dilutions into aqueous cell culture media should be carefully observed for any signs of precipitation.

Proposed Mechanism of Action and In Vitro Evaluation Workflow

Based on the prevalence of kinase inhibitory activity among structurally related 2-aminopyridine and nicotinonitrile derivatives, we hypothesize that 4,6-Dimethyl-2-(methylamino)nicotinonitrile may function as an inhibitor of one or more protein kinases involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.

The following workflow provides a structured approach to testing this hypothesis.

workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Validation & Selectivity cluster_phase3 Phase 3: Cellular Mechanism of Action A Cytotoxicity Profiling (e.g., MTT Assay) B Broad-Spectrum Kinase Panel A->B If cytotoxic C IC50 Determination for Identified Kinase Hits B->C Identify preliminary hits D Cellular Target Engagement Assay (e.g., Western Blot for Phospho-protein Levels) C->D Validate primary target(s) E Cell Cycle Analysis (Propidium Iodide Staining) D->E Investigate downstream effects F Apoptosis Assay (Annexin V/PI Staining) D->F

Caption: A logical workflow for the in vitro characterization of 4,6-Dimethyl-2-(methylamino)nicotinonitrile.

Phase 1: Initial Screening Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: The initial step is to determine if 4,6-Dimethyl-2-(methylamino)nicotinonitrile exhibits cytotoxic or anti-proliferative effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is generally correlated with cell viability. A reduction in metabolic activity in the presence of the compound suggests either cytotoxicity or inhibition of proliferation.[6][9]

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, as these are commonly used for screening novel compounds[9]) in appropriate media until they reach 70-80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in DMSO.

    • Perform serial dilutions of the stock solution in cell culture media to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (media with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

  • Incubation:

    • Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) using non-linear regression analysis.

Broad-Spectrum Kinase Inhibition Panel

Rationale: If 4,6-Dimethyl-2-(methylamino)nicotinonitrile demonstrates significant anti-proliferative activity, the next logical step is to screen it against a panel of purified kinases to identify potential molecular targets. Many contract research organizations (CROs) offer services for kinase profiling. This approach provides an unbiased assessment of the compound's kinase inhibitory activity and selectivity.

Methodology:

  • Provide a sample of 4,6-Dimethyl-2-(methylamino)nicotinonitrile at a specified concentration (e.g., 10 µM) to a commercial vendor for screening against a large panel of kinases (e.g., >400 kinases).

  • The assays are typically performed using radiometric or fluorescence-based methods that measure the phosphorylation of a substrate by the kinase.

  • The results are usually reported as the percentage of inhibition of kinase activity at the tested concentration.

Expert Insight: A result showing >50% inhibition of a particular kinase at 10 µM is generally considered a significant "hit" and warrants further investigation. The selectivity profile is also crucial; a compound that inhibits a small number of kinases is often more desirable for further development than a non-selective inhibitor.

Phase 2: Target Validation and Selectivity

IC₅₀ Determination for Identified Kinase Hits

Rationale: Once potential kinase targets have been identified from the broad-spectrum panel, it is essential to determine the potency of inhibition by calculating the IC₅₀ value for each "hit" kinase. This provides a quantitative measure of the compound's inhibitory activity.

Protocol (General Kinase Assay - e.g., ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare the kinase reaction buffer, kinase enzyme, substrate, and ATP solution according to the manufacturer's instructions. The specific substrate and ATP concentration should be optimized for each kinase, typically near the Kₘ for ATP.

  • Compound Dilution:

    • Perform a serial dilution of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in the appropriate buffer to create a range of concentrations for the dose-response curve (e.g., from 1 nM to 100 µM).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase, substrate, and compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at the optimal temperature (usually 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Plot the kinase activity (or percentage of inhibition) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement Assay (Western Blot)

Rationale: A key step in validating a kinase inhibitor is to demonstrate that it can inhibit the activity of its target kinase within a cellular context. This is often achieved by measuring the phosphorylation status of a known downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate upon treatment with the compound indicates cellular target engagement.

Hypothetical Signaling Pathway:

pathway Compound 4,6-Dimethyl-2- (methylamino)nicotinonitrile Kinase Hypothetical Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response

Sources

Method

protocols for testing the anticancer activity of nicotinonitrile derivatives

Application Note: Comprehensive Evaluation of Anticancer Nicotinonitrile Derivatives Executive Summary & Chemical Context Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Evaluation of Anticancer Nicotinonitrile Derivatives

Executive Summary & Chemical Context

Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged scaffold in medicinal chemistry, acting as bioisosteres for nucleobases and potent inhibitors of oncogenic kinases.[1][2] Their anticancer efficacy is primarily driven by their ability to inhibit EGFR (Epidermal Growth Factor Receptor) , PIM-1 Kinase , and VEGFR-2 , leading to the disruption of downstream signaling pathways (RAS/RAF/MEK) and the induction of apoptosis.[1]

This guide provides a rigorous, self-validating workflow for evaluating these compounds. Unlike generic screening protocols, this document addresses the specific solubility challenges and mechanistic targets unique to cyanopyridine pharmacophores.

Experimental Workflow Overview

The evaluation pipeline follows a funnel approach: high-throughput in silico filtering, followed by phenotypic screening (cytotoxicity), and culminating in target validation (enzymatic/mechanistic).[1]

Workflow Stock Compound Library (Nicotinonitrile Derivatives) InSilico Phase 1: In Silico Screening (Docking: EGFR, PIM-1) Stock->InSilico Purity >95% InVitro Phase 2: Phenotypic Screening (MTT/SRB Assays) InSilico->InVitro Binding Energy < -7 kcal/mol Selection Hit Selection (IC50 < 10 µM) InVitro->Selection Dose-Response Selection->Stock Refine Structure Mechanism Phase 3: Mechanistic Validation (Kinase Profiling, Apoptosis) Selection->Mechanism Select Potent Hits Report Phase 4: ADME & Final Reporting Mechanism->Report

Figure 1: Integrated workflow for the evaluation of nicotinonitrile derivatives.

Phase 1: In Silico Molecular Docking

Before wet-lab testing, candidates must be screened for binding affinity against primary targets.[1] Nicotinonitriles typically target the ATP-binding pocket of kinases.

Protocol:

  • Target Selection: Retrieve crystal structures from the Protein Data Bank (PDB).[1]

    • EGFR: PDB ID 1M17 (Wild type) or 1XKK (Lapatinib-bound).[1]

    • PIM-1 Kinase: PDB ID 2OBJ.[1][3]

  • Ligand Preparation: Minimize energy of nicotinonitrile derivatives using DFT (Density Functional Theory) to ensure the nitrile group geometry is accurate.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR).[1]

  • Validation: Re-dock the native ligand. The Root Mean Square Deviation (RMSD) must be < 2.0 Å for the protocol to be considered valid.[1]

Expert Insight: The nitrile group (-CN) often acts as a hydrogen bond acceptor with the hinge region amino acids (e.g., Met793 in EGFR).[1] Ensure your docking software (AutoDock Vina or MOE) accounts for this specific interaction.

Phase 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is the gold standard for metabolic activity, but nicotinonitrile derivatives can sometimes precipitate in aqueous media.[1] This protocol includes a solubility check.

Materials:

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[1]

  • Positive Control: 5-Fluorouracil (5-FU) or Erlotinib.[1]

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1][4][5]

Step-by-Step Protocol:

  • Seeding: Plate cells (1×10⁴ cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation (Critical):

    • Dissolve derivatives in 100% DMSO to create a 10 mM stock.

    • Solubility Check: Dilute stock 1:100 in culture media. If turbidity occurs, sonicate or warm to 37°C.[1]

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM). Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

  • Treatment: Replace media with 100 µL of compound-containing media. Incubate for 48 hours .

  • Development:

    • Add 10 µL MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 4 hours (purple formazan crystals form).

    • Carefully aspirate media.[1][6]

    • Solubilize crystals with 100 µL DMSO.[1]

  • Measurement: Read absorbance at 570 nm .

Data Analysis: Calculate % Cell Viability:



Derive IC₅₀ using non-linear regression (Sigmoidal Dose-Response) in GraphPad Prism.

Phase 3: Mechanistic Elucidation

Potent compounds (IC₅₀ < 10 µM) undergo mechanistic validation.[1]

A. EGFR Tyrosine Kinase Inhibition Assay

To confirm the target predicted in silico.

  • Kit: Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based Tyrosine Kinase kit.[1]

  • Method: Incubate recombinant EGFR enzyme with ATP, substrate (Poly Glu:Tyr), and the nicotinonitrile derivative.[1]

  • Readout: Measure phosphorylation reduction compared to the "No Inhibitor" control.

B. Apoptosis Analysis (Annexin V-FITC/PI)

Nicotinonitriles often induce apoptosis via the intrinsic mitochondrial pathway.[1]

Protocol:

  • Treat cells (e.g., HepG2) with the IC₅₀ concentration of the compound for 24h.[1]

  • Harvest cells (trypsinize gently) and wash with PBS.[1]

  • Resuspend in Binding Buffer.[1]

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubate 15 min in the dark.

  • Flow Cytometry: Analyze 10,000 events.

    • Q1 (Annexin- / PI+): Necrotic.[1]

    • Q2 (Annexin+ / PI+): Late Apoptotic.[1]

    • Q3 (Annexin- / PI-): Viable.[1][4][7]

    • Q4 (Annexin+ / PI-): Early Apoptotic.[1]

Expert Insight: A significant shift from Q3 to Q4/Q2 confirms the apoptotic mechanism, distinguishing it from non-specific necrosis caused by chemical toxicity.[1]

Signaling Pathway Visualization

The following diagram illustrates the validated mechanism of action for nicotinonitrile derivatives, specifically the dual inhibition of EGFR and downstream Bcl-2 regulation.

SignalingPathway Drug Nicotinonitrile Derivative EGFR EGFR / VEGFR-2 (Receptor Tyrosine Kinase) Drug->EGFR Inhibits (ATP Competition) Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Downregulates RAS RAS EGFR->RAS Activation PI3K PI3K/AKT EGFR->PI3K Activation RAF RAF/MEK/ERK RAS->RAF RAF->Bcl2 Upregulation PI3K->Bcl2 Caspase Caspase-3/9 Activation Bax->Caspase Activates Bcl2->Caspase Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Caspase->Apoptosis

Figure 2: Proposed mechanism of action: EGFR inhibition leads to Bcl-2 downregulation and Caspase activation.[1]

Data Reporting & Statistical Validation

Quantitative data must be reported in tabular format with Standard Deviation (SD).

Table 1: Example Cytotoxicity Data (IC₅₀ in µM)

Compound IDHepG2 (Liver)MCF-7 (Breast)HCT-116 (Colon)EGFR Inhibition (nM)
Nico-Deriv A 2.01 ± 0.152.35 ± 0.203.10 ± 0.1245 ± 5
Nico-Deriv B 4.50 ± 0.308.10 ± 0.50> 50120 ± 10
5-Fluorouracil 3.42 ± 0.254.10 ± 0.305.20 ± 0.40N/A
Erlotinib N/AN/AN/A25 ± 3

Statistical Criteria:

  • Experiments must be performed in triplicate .

  • Significance (p < 0.[1]05) determined via One-way ANOVA followed by Tukey’s post-hoc test.

References

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.[1] Acta Chimica Slovenica, 56, 908–919.[1][3] Link

  • Al-Wahaibi, L. H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF Inhibitory Pathways.[1] Molecules, 28(18), 6543.[1] Link

  • BenchChem. (2025).[1] The Therapeutic Promise of Nicotinonitrile Compounds: A Comparative Guide. BenchChem Application Notes. Link[1]

  • Tiwari, A., et al. (2025). Network Pharmacology, Molecular Docking, Synthesis, and In-Vitro Anticancer Evaluation of Nicotinic Acid-Derived Pyrazolidine-3,5-Dione Derivatives.[1] Journal of Molecular Structure. Link[1]

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1][8] Link

Sources

Application

Application Notes and Protocols for the Biological Evaluation of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile Derivative The nicotinonitrile scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Nicotinonitrile Derivative

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and antiproliferative molecules.[1][2] Specifically, aminopyridine and aminopyrimidine moieties, which are structurally related to the compound of interest, are present in compounds targeting critical cellular pathways, such as those regulated by PI3-Kinase, Cyclin-Dependent Kinases (CDKs), and Histone Deacetylases (HDACs).[3][4]

This document provides detailed application notes and protocols for the initial biological characterization of 4,6-Dimethyl-2-(methylamino)nicotinonitrile . While specific biological data for this exact molecule is emerging, its structural features suggest a strong potential for activity in pathways regulating cell cycle and proliferation. Drawing from the established bioactivities of related nicotinonitriles, we hypothesize a potential role as a kinase inhibitor, a common mechanism for this class of compounds.[1][2] The following protocols are designed to first assess its general cytotoxic and anti-proliferative effects on cancer cell lines and then to investigate its potential as a direct inhibitor of a relevant oncogenic kinase, such as PIM-1, which is a known target for similar molecular structures.[2]

These protocols are designed to be robust and self-validating, providing a solid foundation for further mechanistic studies and drug development efforts.

Part 1: Cellular Proliferation and Viability Assay

Scientific Rationale

The initial step in characterizing a novel compound with suspected anti-cancer potential is to determine its effect on the proliferation and viability of cancer cells. A dose-response study is crucial for quantifying the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). We will employ a resazurin-based assay (e.g., CellTiter-Blue® or similar). This assay utilizes the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells, providing a sensitive and reliable measure of cytotoxicity or cytostatic effects.

Experimental Workflow: Cellular Proliferation Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells 1. Culture and harvest cancer cell line (e.g., MCF-7, HCT-116) count_cells 2. Count cells and adjust density to 5,000 cells/100 µL prep_cells->count_cells seed_plate 4. Seed 100 µL of cell suspension into a 96-well plate count_cells->seed_plate prep_compound 3. Prepare serial dilutions of 4,6-Dimethyl-2- (methylamino)nicotinonitrile add_compound 6. Add compound dilutions and controls (Vehicle, Staurosporine) prep_compound->add_compound incubate_adhesion 5. Incubate for 24h for cell adhesion seed_plate->incubate_adhesion incubate_adhesion->add_compound incubate_treatment 7. Incubate for 72h add_compound->incubate_treatment add_reagent 8. Add 20 µL of resazurin-based reagent incubate_treatment->add_reagent incubate_reagent 9. Incubate for 1-4h add_reagent->incubate_reagent read_plate 10. Read fluorescence (560 nm Ex / 590 nm Em) incubate_reagent->read_plate calc_viability 11. Calculate % viability relative to vehicle control read_plate->calc_viability plot_curve 12. Plot dose-response curve and calculate IC50 calc_viability->plot_curve

Caption: Workflow for the cell viability and proliferation assay.

Detailed Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • 4,6-Dimethyl-2-(methylamino)nicotinonitrile (stock solution in DMSO)

  • Selected cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, alamarBlue®)

  • Sterile, clear-bottom, black-walled 96-well plates

  • Positive control (e.g., Staurosporine)

  • Vehicle control (DMSO)

Procedure:

  • Cell Culture: Maintain the chosen cancer cell line in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding: a. Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA. b. Neutralize the trypsin with complete medium and collect the cell suspension. c. Perform a cell count using a hemocytometer or automated cell counter. d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL (for a final density of 5,000 cells/well). e. Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells with PBS to minimize evaporation effects. f. Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 2X serial dilution series of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in complete medium from your DMSO stock. For an initial screen, a range from 100 µM to 0.1 µM is recommended. b. Also prepare 2X solutions for the vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., 2 µM Staurosporine). c. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

  • Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.

  • Assay Development: a. Add 20 µL of the resazurin-based reagent to each well. b. Incubate for 1-4 hours, protected from light. The incubation time may need to be optimized based on the cell line's metabolic activity.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the average fluorescence of the "no-cell" control wells from all other wells. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100 c. Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Example Data Presentation
Concentration (µM)% Viability (Mean ± SD)
1005.2 ± 1.5
3015.8 ± 2.1
1045.3 ± 3.8
380.1 ± 4.5
195.6 ± 5.2
0.398.2 ± 4.9
0.1101.5 ± 5.5
Vehicle (0% DMSO)100 ± 5.0

Part 2: Biochemical Kinase Inhibition Assay

Scientific Rationale

Based on the structural class of 4,6-Dimethyl-2-(methylamino)nicotinonitrile, a direct inhibitory effect on a protein kinase is a plausible mechanism of action.[1] PIM-1 is a serine/threonine kinase often overexpressed in various cancers and is a validated target for nicotinonitrile-based inhibitors.[2] A biochemical assay allows for the direct measurement of the compound's ability to inhibit the kinase's enzymatic activity, independent of cellular uptake or metabolism. We will describe a generic, adaptable protocol using a luminescence-based kinase assay (e.g., ADP-Glo™), which quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of test compound and positive control (e.g., Sunitinib) add_reagents 3. Add compound/controls, PIM-1 enzyme, and substrate/ATP mix to plate prep_compound->add_reagents prep_reagents 2. Prepare kinase reaction buffer, ATP, substrate peptide, and PIM-1 enzyme prep_reagents->add_reagents incubate_reaction 4. Incubate at room temp to allow kinase reaction add_reagents->incubate_reaction add_adpglo 5. Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->add_adpglo incubate_adpglo 6. Incubate to allow reagent activity add_adpglo->incubate_adpglo add_detection 7. Add Kinase Detection Reagent to convert ADP to ATP, then to light incubate_adpglo->add_detection incubate_detection 8. Incubate to stabilize luminescent signal add_detection->incubate_detection read_luminescence 9. Read luminescence incubate_detection->read_luminescence calc_inhibition 10. Calculate % inhibition relative to no-enzyme and no-inhibitor controls read_luminescence->calc_inhibition plot_curve 11. Plot dose-response curve and calculate IC50 calc_inhibition->plot_curve

Caption: Workflow for the biochemical kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for PIM-1

Materials:

  • 4,6-Dimethyl-2-(methylamino)nicotinonitrile (stock solution in DMSO)

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate peptide (e.g., PIMtide)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Kinase reaction buffer (specific to PIM-1, typically contains Tris-HCl, MgCl2, DTT)

  • Positive control inhibitor (e.g., Sunitinib)

  • White, opaque 384-well assay plates

Procedure:

  • Reagent Preparation: a. Prepare a serial dilution series of 4,6-Dimethyl-2-(methylamino)nicotinonitrile and the positive control inhibitor in the kinase reaction buffer with a fixed percentage of DMSO. b. Prepare a solution of PIM-1 kinase in the reaction buffer. The final concentration needs to be optimized to ensure the reaction is in the linear range. c. Prepare a solution containing both the PIM-1 substrate peptide and ATP in the reaction buffer. The ATP concentration should be at or near its Km for PIM-1 for accurate IC50 determination.

  • Kinase Reaction: a. Add 2.5 µL of the compound dilutions or controls to the wells of a 384-well plate. b. Add 2.5 µL of the PIM-1 enzyme solution to each well. c. Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. d. Controls should include: "No enzyme" (buffer instead of enzyme) and "No inhibitor" (vehicle instead of compound). e. Incubate the plate at room temperature for 60 minutes.

  • Signal Development: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce light. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition using the following formula:

    • % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_NoEnzyme) / (Luminescence_NoInhibitor - Luminescence_NoEnzyme)) b. Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Example Data Presentation
Concentration (nM)% Inhibition (Mean ± SD)
1000098.5 ± 2.1
300092.1 ± 3.3
100075.4 ± 4.0
30048.9 ± 3.5
10020.7 ± 2.8
308.1 ± 1.9
101.5 ± 1.2
No Inhibitor0 ± 2.5

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. E. (2012). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 5(2), 1057–1068. [Link]

  • Barda, D. A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 11985–12000. [Link]

  • Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

Sources

Method

The Emerging Role of 2-Amino-Nicotinonitrile Derivatives in Kinase-Targeted Drug Discovery: Application Notes and Protocols

Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Oncology In the landscape of modern medicinal chemistry, the nicotinonitrile core, a pyridine ring bearing a cyano group, has garnered significant a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nicotinonitrile Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, the nicotinonitrile core, a pyridine ring bearing a cyano group, has garnered significant attention as a "privileged scaffold".[1][2] Its inherent ability to engage in various non-covalent interactions, coupled with synthetic tractability, makes it an ideal starting point for the development of potent and selective modulators of biological targets.[1][3] This is particularly evident in the pursuit of novel kinase inhibitors for cancer therapy.[1][4] Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of small molecules that can selectively inhibit specific kinases is a cornerstone of targeted cancer therapy.

This document provides a detailed guide on the potential applications of 4,6-Dimethyl-2-(methylamino)nicotinonitrile and its analogs in drug discovery, with a focus on their utility as kinase inhibitors. While specific data on this exact molecule is limited in publicly available literature, by drawing parallels with structurally related 2-amino-nicotinonitrile and pyrimidine derivatives, we can extrapolate its likely biological activities and outline robust protocols for its investigation.[1][4][6]

Chemical Profile of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

PropertyValueSource
Molecular Formula C10H12N4ChemDraw
Molecular Weight 188.23 g/mol ChemDraw
General Class 2-AminonicotinonitrileInferred
Potential Applications Kinase Inhibition, Anticancer Drug Discovery[1][4][6]

Hypothesized Mechanism of Action: Targeting the Kinase ATP-Binding Site

The 2-amino-nicotinonitrile scaffold is a well-established hinge-binding motif in numerous kinase inhibitors.[5][7] The nitrogen atoms of the pyridine ring and the amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine region of ATP, rendering the inhibitors ATP-competitive.

The methyl groups at the 4 and 6 positions of the pyridine ring in 4,6-Dimethyl-2-(methylamino)nicotinonitrile likely contribute to van der Waals interactions within a hydrophobic pocket adjacent to the hinge region, potentially enhancing binding affinity and selectivity. The methylamino group at the 2-position can be further modified to extend into the solvent-exposed region or to pick up additional interactions within the ATP-binding pocket, providing a handle for optimizing potency and pharmacokinetic properties.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4,6-Dimethyl-2-(methylamino)nicotinonitrile hinge Hinge Region hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor_core Pyridine-Nitrile Core inhibitor_core->hinge H-bonds inhibitor_core->gatekeeper Steric Clash (Selectivity) amino_group 2-Methylamino Group amino_group->solvent_front Solvent Interaction methyl_groups 4,6-Dimethyl Groups methyl_groups->hydrophobic_pocket van der Waals G reagents Ketone + Aldehyde + Malononitrile + Ammonium Acetate intermediate 2-Amino-4,6-dimethyl nicotinonitrile reagents->intermediate Multi-component Reaction methylation N-Methylation intermediate->methylation product 4,6-Dimethyl-2-(methylamino) nicotinonitrile methylation->product

Figure 2: General synthetic workflow for 4,6-Dimethyl-2-(methylamino)nicotinonitrile.

In Vitro Kinase Profiling

The initial step in characterizing a potential kinase inhibitor is to assess its activity against a panel of purified kinases. This provides a broad overview of its potency and selectivity.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

  • Prepare Reagents:

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • ATP solution at a concentration close to the Km for each kinase.

    • Substrate peptide specific for each kinase.

    • 4,6-Dimethyl-2-(methylamino)nicotinonitrile stock solution in 100% DMSO.

    • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Assay Procedure:

    • Dispense 2.5 µL of kinase/substrate solution into a 384-well plate.

    • Add 0.5 µL of a serial dilution of the test compound (in 10% DMSO) or vehicle control.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Expected Outcome: A table of IC50 values for the test compound against a panel of kinases. This will identify the primary kinase targets and provide an initial assessment of selectivity.

KinaseIC50 (nM)
Pim-1Hypothetical Value
CDK2Hypothetical Value
VEGFR2Hypothetical Value
......
Cellular Activity Assessment

Following in vitro profiling, it is crucial to determine if the compound can inhibit its target kinase within a cellular context and exert a biological effect.

Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Culture:

    • Culture a cancer cell line known to be dependent on the target kinase (e.g., a hematological malignancy cell line for a Pim-1 inhibitor). [1][4] * Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 4,6-Dimethyl-2-(methylamino)nicotinonitrile or vehicle control.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® Reagent to each well.

    • Mix to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Expected Outcome: A GI50 value that indicates the compound's potency in inhibiting cancer cell growth. A potent GI50 value, coupled with a potent IC50 against the target kinase, suggests on-target cellular activity.

Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the intended target, it is essential to measure target engagement and the modulation of downstream signaling pathways.

Protocol: Western Blot Analysis of Phospho-Proteins

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Bad for Pim-1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against the total protein as a loading control.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate, confirming that the compound is engaging and inhibiting the target kinase in cells.

G start 4,6-Dimethyl-2-(methylamino) nicotinonitrile kinase_inhibition Inhibition of Target Kinase (e.g., Pim-1) start->kinase_inhibition downstream_inhibition Decreased Phosphorylation of Downstream Substrate (e.g., p-Bad) kinase_inhibition->downstream_inhibition apoptosis Induction of Apoptosis downstream_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest downstream_inhibition->cell_cycle_arrest antiproliferative_effect Anti-proliferative Effect apoptosis->antiproliferative_effect cell_cycle_arrest->antiproliferative_effect

Figure 3: A simplified signaling pathway illustrating the potential mechanism of action.

Conclusion and Future Directions

The 2-amino-nicotinonitrile scaffold represents a promising starting point for the development of novel kinase inhibitors. 4,6-Dimethyl-2-(methylamino)nicotinonitrile, as a representative of this class, warrants further investigation. The protocols outlined in this application note provide a robust framework for its synthesis, in vitro and cellular characterization, and mechanism of action studies. Further optimization of this scaffold, guided by structure-activity relationship (SAR) studies, could lead to the discovery of potent and selective clinical candidates for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560. [Link]

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Application

Illuminating Cellular Processes: A Guide to Nicotinonitriles as Advanced Fluorescent Probes

In the intricate theater of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events in real-time is paramount. Fluorescent probes, small molecules that emit light upon excitat...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate theater of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events in real-time is paramount. Fluorescent probes, small molecules that emit light upon excitation, have emerged as indispensable tools for illuminating these complex processes.[1][2] Among the diverse scaffolds used to construct these molecular reporters, the nicotinonitrile core has garnered significant attention due to its versatile synthesis, favorable photophysical properties, and amenability to functionalization.[3][] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for harnessing the power of nicotinonitrile derivatives as robust fluorescent probes.

The Nicotinonitrile Scaffold: A Privileged Platform for Fluorescence Sensing

The nicotinonitrile moiety, a substituted cyanopyridine, serves as an excellent foundation for fluorescent probes due to its inherent electronic properties. The pyridine ring can act as a π-electron system, while the cyano group functions as an electron-withdrawing group. This "push-pull" electronic environment is a cornerstone of modern fluorophore design, enabling intramolecular charge transfer (ICT) upon photoexcitation.[5][6] This ICT process is often highly sensitive to the local microenvironment, making nicotinonitrile derivatives ideal candidates for sensing changes in polarity, viscosity, pH, and the presence of specific analytes.[7]

The true power of the nicotinonitrile scaffold lies in its synthetic tractability. A common and efficient route to a key class of these compounds, the 2-amino-4,6-diaryl-nicotinonitriles, involves a multi-component reaction. Typically, this begins with a Claisen-Schmidt condensation to form a chalcone, which is then reacted with malononitrile in the presence of a base like ammonium acetate to yield the final nicotinonitrile product.[3][8] This straightforward synthesis allows for the facile introduction of a wide variety of functional groups at the aryl positions, enabling the fine-tuning of the probe's photophysical properties and its specificity for a target analyte.

dot graph TD { A[Chalcone Synthesis] --> B(Nicotinonitrile Formation); subgraph "Step 1: Claisen-Schmidt Condensation" C[Acetophenone Derivative] --> A; D[Aryl Aldehyde] --> A; end subgraph "Step 2: Cyclocondensation" A --> B; E[Malononitrile] --> B; F[Ammonium Acetate] --> B; end B --> G[Functionalized Nicotinonitrile Probe]; }

Caption: General synthetic scheme for 2-amino-4,6-diaryl-nicotinonitrile probes.

Application Note I: Ratiometric Sensing of Intracellular pH

Principle: Intracellular pH is a tightly regulated parameter crucial for numerous cellular functions, and its dysregulation is associated with various pathological states.[9] Ratiometric fluorescent probes offer a significant advantage for pH sensing as they allow for quantification based on the ratio of fluorescence intensities at two different wavelengths, thus minimizing errors arising from probe concentration, photobleaching, and instrumental variations.[10][11]

A nicotinonitrile derivative functionalized with a pH-sensitive moiety, such as a phenol or an aniline, can exhibit distinct fluorescence profiles in its protonated and deprotonated states. This change in protonation state alters the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a shift in the emission spectrum.

dot graph Ratiometric_pH_Sensing { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

}

Caption: Principle of ratiometric pH sensing.

Protocol: Intracellular pH Measurement

  • Probe Synthesis: Synthesize a nicotinonitrile derivative containing a pH-responsive group (e.g., a hydroxyl group on one of the aryl substituents) following the general chalcone-based method.

  • Stock Solution Preparation: Dissolve the purified probe in DMSO to prepare a 1-5 mM stock solution.

  • Cell Culture: Plate cells (e.g., HeLa or A549) in a glass-bottom dish suitable for fluorescence microscopy and culture to 60-70% confluency.

  • Probe Loading: Dilute the probe stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. Replace the culture medium with the probe-containing medium and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add fresh culture medium to the cells. Acquire fluorescence images using a confocal microscope equipped with two emission channels corresponding to the protonated and deprotonated forms of the probe. Excite the probe at a wavelength that efficiently excites both forms (e.g., determined from the isosbestic point of the absorption spectra at different pH values).

  • Calibration (Optional but Recommended): To obtain quantitative pH measurements, a calibration curve can be generated by treating probe-loaded cells with buffers of known pH containing a protonophore (e.g., nigericin and monensin) to equilibrate intracellular and extracellular pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities from the two emission channels for each region of interest. Convert the ratio values to pH using the calibration curve.

Application Note II: "Turn-On" Detection of Divalent Zinc Ions

Principle: Zinc is an essential trace element involved in a myriad of biological processes, and its homeostasis is critical for cellular health.[12] "Turn-on" fluorescent probes are particularly useful for detecting metal ions as they exhibit a significant increase in fluorescence intensity upon binding to the target ion, leading to a high signal-to-noise ratio.[13]

A nicotinonitrile derivative can be designed as a "turn-on" zinc sensor by incorporating a chelating moiety, such as dipicolylamine (DPA), which quenches the fluorescence of the nicotinonitrile fluorophore in its unbound state through a photoinduced electron transfer (PET) mechanism. Upon binding to Zn²⁺, the PET process is inhibited, resulting in a dramatic increase in fluorescence emission.[14]

dot graph TurnOn_Sensing { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];

}

Caption: Mechanism of a "turn-on" fluorescent probe for zinc detection.

Protocol: Detection of Intracellular Zinc

  • Probe Synthesis: Synthesize a nicotinonitrile derivative functionalized with a zinc-chelating group (e.g., DPA).

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.

  • Cell Culture and Treatment: Culture cells as described previously. To induce an increase in intracellular zinc, cells can be treated with a zinc-containing solution (e.g., 50 µM ZnCl₂) and a zinc ionophore (e.g., 10 µM pyrithione) for 30 minutes.

  • Probe Loading: Wash the cells with PBS and then incubate with 5-10 µM of the probe in serum-free medium for 20-30 minutes at 37°C.

  • Washing and Imaging: Wash the cells twice with PBS and acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the nicotinonitrile fluorophore. A significant increase in fluorescence intensity should be observed in the zinc-treated cells compared to control cells.

Application Note III: Monitoring Changes in Mitochondrial Viscosity

Principle: The viscosity of the intracellular environment, particularly within organelles like mitochondria, is a critical parameter that influences diffusion-controlled processes and is altered in various disease states.[15][16] Fluorescent "molecular rotors" are probes whose fluorescence quantum yield is highly dependent on the viscosity of their surroundings. In low-viscosity environments, these probes can undergo non-radiative decay through intramolecular rotation. In viscous environments, this rotation is hindered, leading to an increase in fluorescence emission.[17]

Nicotinonitrile derivatives with rotatable aryl groups can function as effective viscosity sensors. By attaching a mitochondria-targeting moiety, such as a triphenylphosphonium (TPP) cation, these probes can be specifically localized to the mitochondria.[18][19]

Protocol: Mitochondrial Viscosity Imaging

  • Probe Synthesis: Synthesize a nicotinonitrile derivative with a rotatable group and a mitochondria-targeting moiety (e.g., TPP).

  • Stock Solution and Calibration Solutions: Prepare a 1 mM stock solution of the probe in DMSO. Prepare a series of glycerol-water mixtures of known viscosity to generate a calibration curve of fluorescence intensity versus viscosity.

  • Cell Culture: Culture cells in a glass-bottom dish as previously described.

  • Inducing Viscosity Changes (Optional): To induce changes in mitochondrial viscosity, cells can be treated with agents like nystatin or monensin.

  • Probe Loading and Staining: Incubate cells with 1-5 µM of the probe in culture medium for 30 minutes at 37°C. Co-staining with a commercially available mitochondrial tracker (e.g., MitoTracker Deep Red) can be performed to confirm mitochondrial localization.[20]

  • Washing and Imaging: Wash the cells with PBS and acquire fluorescence images.

  • Data Analysis: Measure the fluorescence intensity in the mitochondrial regions. The change in viscosity can be quantified by correlating the fluorescence intensity to the calibration curve.

Application Note IV: Enzyme-Activatable Probes for Monitoring Cellular Activity

Principle: Enzyme activity is a direct indicator of cellular function and is often dysregulated in diseases such as cancer.[21] Enzyme-activatable probes are designed to be non-fluorescent or "caged" until they are specifically recognized and cleaved by a target enzyme, which releases the fluorophore and "turns on" the fluorescence.[22][23][24]

A nicotinonitrile-based probe can be designed for a specific enzyme by attaching a recognition motif that is a substrate for that enzyme. This recognition moiety acts as a fluorescence quencher. Upon enzymatic cleavage, the quencher is released, and the fluorescence of the nicotinonitrile core is restored.[25]

Protocol: General Assay for Enzyme Activity

  • Probe Design and Synthesis: Synthesize a nicotinonitrile derivative with an enzyme-specific cleavable group that quenches its fluorescence. For example, for detecting nitroreductase activity, a nitro group can be incorporated, which is reduced to an amino group by the enzyme, causing a change in fluorescence.[21]

  • In Vitro Enzyme Assay:

    • Prepare a buffer solution appropriate for the target enzyme's activity.

    • Add the purified enzyme to the buffer.

    • Initiate the reaction by adding the nicotinonitrile-based probe (e.g., 1-10 µM).

    • Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the enzyme activity.

  • Cell-Based Assay:

    • Culture cells known to express the target enzyme.

    • Load the cells with the activatable probe (5-10 µM) for 30-60 minutes.

    • Wash the cells with PBS.

    • Image the cells using fluorescence microscopy. The fluorescence intensity will be proportional to the intracellular activity of the target enzyme.

Data Presentation: Photophysical Properties of a Representative Nicotinonitrile Probe

PropertyValueConditions
Absorption Max (λ_abs)~420 nmIn Dichloromethane
Emission Max (λ_em)~480 nmIn Dichloromethane
Stokes Shift~60 nmIn Dichloromethane
Quantum Yield (Φ_F)0.4 - 0.8Varies with solvent polarity
Molar Extinction Coeff. (ε)> 30,000 M⁻¹cm⁻¹In Dichloromethane

Note: These are representative values and will vary depending on the specific substituents on the nicotinonitrile core.

Conclusion and Future Perspectives

Nicotinonitrile derivatives represent a versatile and powerful class of fluorophores for the development of sophisticated fluorescent probes. Their straightforward synthesis, tunable photophysical properties, and adaptability for sensing a wide range of biological analytes and parameters make them invaluable tools for researchers in biology and drug discovery. The protocols outlined in this guide provide a solid foundation for the application of these probes in cellular imaging and activity assays. Future advancements in this field will likely focus on the development of nicotinonitrile-based probes with longer emission wavelengths for deep-tissue imaging, improved photostability, and multiplexing capabilities for the simultaneous detection of multiple cellular events.

References

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Method

Evaluating the Efficacy of Nicotinonitrile-Based Kinase Inhibitors: Cell-Based Assay Protocols

Introduction & Mechanistic Rationale Nicotinonitriles (3-cyanopyridines) represent a privileged scaffold in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors targeting oncology indi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Nicotinonitriles (3-cyanopyridines) represent a privileged scaffold in medicinal chemistry, particularly in the development of small-molecule kinase inhibitors targeting oncology indications. Recent structural activity relationship (SAR) studies have validated derivatives of this class as potent inhibitors of Pim-1 , EGFR , and Src kinases .

Unlike non-specific cytotoxic agents, nicotinonitriles typically function by competing for the ATP-binding pocket of the target kinase. This inhibition collapses downstream signaling cascades (e.g., PI3K/Akt/mTOR or STAT pathways), resulting in cell cycle arrest (often G2/M) and the induction of the intrinsic apoptotic pathway.

To rigorously evaluate these compounds, a "viability-only" approach is insufficient.[1] This guide outlines a tiered screening cascade designed to validate not just phenotypic death, but specific target engagement and mechanism of action.

Mechanistic Pathway & Assay Intervention Points[2][3][4][5]

The following diagram illustrates the standard mechanism of action for nicotinonitrile kinase inhibitors and identifies where specific assays intercede.

Nicotinonitrile_Mechanism Compound Nicotinonitrile Compound CellEntry Cell Membrane Permeability Compound->CellEntry Target Target Kinase (e.g., Pim-1, EGFR) CellEntry->Target ATP Competition Phos Phosphorylation Cascade Target->Phos Inhibition Assay_WB Assay: Western Blot (p-Bad, p-4EBP1) Target->Assay_WB Cycle Cell Cycle (G2/M Checkpoint) Phos->Cycle Arrest Apoptosis Mitochondrial Apoptosis (Caspase 3/7) Cycle->Apoptosis Assay_Flow Assay: Flow Cytometry (Annexin V / PI) Apoptosis->Assay_Flow Assay_ATP Assay: ATP Luminescence (Viability) Apoptosis->Assay_ATP

Figure 1: Mechanism of Action for Nicotinonitrile Kinase Inhibitors. Dotted red line indicates the primary inhibition event. Note icons indicate optimal assay intervention points.

Primary Screening: ATP-Based Cell Viability

Objective: Determine IC50 values to rank compound potency.

Expert Insight: Avoid tetrazolium-based assays (MTT/MTS) for primary screening of kinase inhibitors. Nicotinonitriles can alter cellular metabolism before cell death occurs, leading to artifacts in metabolic reduction assays. Instead, use an ATP-based luminescent assay , which provides a direct correlation to metabolically active cell number and is more sensitive to cytostatic effects common with kinase inhibitors.

Protocol A: ATP Luminescence Assay (96-well format)

Materials:

  • Target Cell Line (e.g., MCF-7, HepG2)[2]

  • ATP Detection Reagent (e.g., CellTiter-Glo® or equivalent)

  • White-walled, clear-bottom 96-well plates (prevents signal bleed)

  • Multi-mode plate reader

Procedure:

  • Seeding: Dispense

    
     to 
    
    
    
    cells/well in 100 µL complete media.
    • Critical: Include "No Cell" control wells (media only) for background subtraction.

    • Incubation: Allow cells to adhere for 24 hours at 37°C/5% CO2.[3]

  • Compound Preparation:

    • Dissolve Nicotinonitrile derivatives in 100% DMSO to create 10 mM stocks.

    • Perform 1:3 serial dilutions in DMSO, then dilute 1:100 into culture media to create 10x working stocks.

    • Note: Final DMSO concentration on cells must be <0.5% to avoid solvent toxicity.

  • Treatment: Add 11 µL of 10x working stock to experimental wells. Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Staurosporine, 1 µM).

  • Exposure: Incubate for 48 or 72 hours.

  • Detection:

    • Equilibrate plate and detection reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL of ATP Detection Reagent to each well.

    • Orbitally shake for 2 minutes (200 rpm) to induce cell lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read: Measure Total Luminescence (integration time: 0.5–1.0 sec).

Data Analysis: Calculate % Viability:



Plot Log[Compound] vs. % Viability using non-linear regression (4-parameter logistic) to determine IC50.

Secondary Profiling: Apoptosis & Cell Cycle

Objective: Confirm the mechanism of death (Apoptosis vs. Necrosis) and cell cycle arrest.

Expert Insight: Nicotinonitriles targeting Pim-1 or Src often induce G2/M arrest followed by apoptosis. A simple viability test cannot distinguish between a compound that kills cells (cytotoxic) and one that merely stops division (cytostatic). Multiparametric Flow Cytometry is the gold standard here.

Protocol B: Annexin V/PI Flow Cytometry

Materials:

  • Annexin V-FITC (binds exposed Phosphatidylserine)

  • Propidium Iodide (PI) (stains DNA in permeabilized/dead cells)

  • Annexin Binding Buffer (Ca2+ rich)

Procedure:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well). Treat with the nicotinonitrile compound at 
    
    
    
    and
    
    
    the IC50 determined in Protocol A for 24 hours.
  • Harvesting (Critical Step):

    • Collect the culture media (contains detached/dead cells) into a 15 mL tube.[3]

    • Wash adherent cells with PBS; collect PBS into the same tube.

    • Trypsinize adherent cells; neutralize and add to the tube.

    • Why? Excluding the floating cells will artificially inflate viability data.

  • Staining:

    • Centrifuge (300 x g, 5 min). Discard supernatant.

    • Resuspend in 100 µL Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark.

    • Add 400 µL Binding Buffer.

  • Acquisition: Analyze immediately on a Flow Cytometer (e.g., BD FACSCanto™). Collect 10,000 events.

Data Interpretation:

QuadrantStaining PatternCellular StateInterpretation for Nicotinonitriles
Q3 (LL) Annexin V (-) / PI (-)LiveUnaffected population
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisPrimary Indicator of Efficacy
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary/Late stage effect
Q1 (UL) Annexin V (-) / PI (+)NecrosisIndicates non-specific toxicity (Avoid)

Target Validation: Kinase Signaling (Western Blot)

Objective: Prove the compound inhibits the specific phosphorylation events downstream of the target kinase (e.g., Pim-1).

Expert Insight: If targeting Pim-1, look for the reduction of p-Bad (Ser112) or p-4EBP1 . If targeting EGFR, look for p-EGFR (Tyr1068) . The total protein levels must remain constant while the phospho-signal decreases.

Protocol C: Phospho-Protein Western Blot

Procedure:

  • Lysis: Treat cells for 6–12 hours. Wash with ice-cold PBS containing 1 mM Na3VO4 (Phosphatase Inhibitor). Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.

  • Quantification: Normalize protein concentration (BCA Assay) to load 30 µg per lane.

  • Separation: Run SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA in TBST for 1 hour.

    • Note: Do not use Non-Fat Dry Milk for phospho-antibodies; casein can interfere with phospho-epitope recognition.

  • Primary Antibody: Incubate overnight at 4°C with specific phospho-antibody (e.g., anti-p-Bad).

  • Secondary/Detection: HRP-conjugated secondary antibody (1 hr RT) followed by ECL detection.

  • Re-probing: Strip the membrane and re-probe for Total Target Protein (e.g., Total Bad) and Loading Control (e.g.,

    
    -Actin).
    

Experimental Workflow Summary

To ensure resource efficiency, follow this decision tree for evaluating new nicotinonitrile analogs.

Workflow Start Compound Library Synthesis Screen1 Primary Screen (ATP Assay @ 10 µM) Start->Screen1 Decision1 Viability < 50%? Screen1->Decision1 IC50 Dose Response (IC50 Determination) Decision1->IC50 Yes Discard Discard Decision1->Discard No Pheno Phenotypic (Flow Cytometry) IC50->Pheno IC50 < 5 µM Mech Target Engagement (Western Blot) Pheno->Mech Apoptosis Confirmed Lead Lead Candidate Mech->Lead Phospho-inhibition Confirmed

Figure 2: Screening Cascade for Nicotinonitrile Drug Discovery.

References

  • El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.[2][4] Anticancer Agents in Medicinal Chemistry. Link

  • Manna, K., et al. (2014).[5] 2-Amino-3-Cyanopyridine: A Bioactive Scaffold.[5][6] International Journal of Pharmaceutical Sciences and Research. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Link

  • Thermo Fisher Scientific. (2023). Annexin V Staining for Apoptosis Detection by Flow Cytometry. Link

  • Abdel-Mohsen, H. T., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition.[2] Bioorganic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Aminonicotinonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 2-aminonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aminonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols for this critical building block.

Introduction

2-Aminonicotinonitrile is a vital precursor in the synthesis of a multitude of pharmaceutical compounds, making its efficient and reliable production a key concern in drug discovery and development. While several synthetic routes exist, each presents unique challenges. This guide will focus on the most prevalent methods, providing practical, experience-driven advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of 2-aminonicotinonitrile.

Q1: What are the most common synthetic routes to 2-aminonicotinonitrile?

A1: The primary methods for synthesizing 2-aminonicotinonitrile include the Chichibabin amination of 3-cyanopyridine and multicomponent reactions such as the Guareschi-Thorpe condensation.[1][2] The Chichibabin reaction is a classical and widely used method involving the direct amination of the pyridine ring with an alkali metal amide, such as sodium amide (NaNH₂).[3][4] Multicomponent reactions offer an alternative, often one-pot, approach by condensing a ketone, an aldehyde, malononitrile, and an ammonium salt.[2][5]

Q2: Which synthetic route is "better"?

A2: The "better" route depends on your specific laboratory capabilities, scale, and safety considerations. The Chichibabin reaction is a powerful and direct method but requires the handling of highly reactive and hazardous sodium amide.[3] Multicomponent reactions can be operationally simpler and may avoid the use of extremely hazardous reagents, with some protocols even utilizing microwave irradiation for rapid and high-yield synthesis.[5]

Q3: What are the key safety precautions I should take when performing a Chichibabin reaction with sodium amide?

A3: Sodium amide is a highly water-reactive, corrosive, and potentially explosive compound. It is imperative to handle it under an inert atmosphere (e.g., nitrogen or argon) and to avoid any contact with water or moist air. Always wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves. Ensure a Class D fire extinguisher for reactive metals is readily available.

Q4: How can I monitor the progress of my reaction?

A4: The progress of the Chichibabin reaction can be monitored by observing the formation of hydrogen gas and a characteristic red color, which indicates the formation of the σ-adduct intermediate.[3] For more quantitative analysis, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2-aminonicotinonitrile and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Amide: Sodium amide can degrade upon exposure to air and moisture.1a. Use freshly opened or properly stored sodium amide. 1b. If the quality is uncertain, consider preparing it fresh from sodium metal and liquid ammonia (with extreme caution and proper safety measures).
2. Insufficient Reaction Temperature: The Chichibabin reaction often requires elevated temperatures to proceed at a reasonable rate.[4]2a. Ensure the reaction mixture reaches the optimal temperature for the chosen solvent (e.g., refluxing toluene or xylene). 2b. For less reactive substrates, a higher boiling point solvent might be necessary.
3. Poor Quality Starting Material: Impurities in the 3-cyanopyridine can inhibit the reaction.3a. Purify the 3-cyanopyridine by distillation or recrystallization before use.
4. Presence of Electron-Withdrawing Groups: Substituents on the pyridine ring can significantly impact the reaction's success. Electron-withdrawing groups can inhibit the Chichibabin reaction.4a. For substituted pyridines, alternative synthetic routes like multicomponent reactions might be more suitable.
Formation of a Dark, Tarry Mixture 1. Reaction Temperature is Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products.1a. Carefully control the reaction temperature using a temperature controller and an appropriate heating mantle or oil bath. 1b. Consider using a lower-boiling solvent if overheating is a persistent issue.
2. Presence of Oxygen: Oxidation of intermediates or the final product can lead to colored impurities.2a. Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). Degas all solvents before use.
Difficulties in Product Isolation and Purification 1. Emulsion Formation During Workup: The basic nature of the reaction mixture can lead to emulsions when quenching with water.1a. Add the quenching agent (e.g., water or a saturated ammonium chloride solution) slowly and with vigorous stirring. 1b. The addition of brine can help to break up emulsions.
2. Co-precipitation of Impurities: The crude product may crystallize with significant amounts of side products.2a. Perform a recrystallization from a suitable solvent system. Common solvents for aminopyridines include ethanol, water, or mixtures of hexane and ethyl acetate.[6] 2b. For challenging purifications, column chromatography on silica gel is an effective method.

In-Depth Scientific Discussion: Reaction Mechanisms and Optimization

A deep understanding of the underlying reaction mechanisms is crucial for effective troubleshooting and optimization.

The Chichibabin Reaction Mechanism

The Chichibabin reaction is an addition-elimination reaction that proceeds through a σ-adduct, also known as a Meisenheimer adduct.[3]

Chichibabin_Mechanism Start 3-Cyanopyridine + NaNH₂ Coordination Coordination Complex (Pyridine-Na⁺) Start->Coordination Coordination of Na⁺ to Pyridine N Sigma_Adduct σ-Adduct (Meisenheimer Adduct) (Red Colored) Coordination->Sigma_Adduct Nucleophilic attack of NH₂⁻ at C2 Aromatization Aromatization with H₂ Elimination Sigma_Adduct->Aromatization Elimination of Hydride (H⁻) Product_Salt Sodium 2-amino-3-cyanopyridinide Aromatization->Product_Salt Deprotonation by H⁻ Final_Product 2-Aminonicotinonitrile Product_Salt->Final_Product Aqueous Workup (H₂O)

Caption: Mechanism of the Chichibabin Amination.

Key Optimization Parameters for the Chichibabin Reaction:

  • Solvent: Anhydrous, high-boiling, and inert solvents like toluene, xylene, or N,N-dimethylaniline are typically used.[7]

  • Temperature: The reaction rate is highly temperature-dependent. Higher temperatures generally lead to faster reactions but can also increase the formation of byproducts.

  • Stoichiometry: An excess of sodium amide is often used to drive the reaction to completion.

  • Additives: Certain additives have been shown to accelerate the reaction rate.[8]

The Thorpe-Ziegler Reaction for 2-Aminonicotinonitrile Synthesis

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile.[9][10] For the synthesis of 2-aminonicotinonitrile, a variation of this reaction, the Guareschi-Thorpe condensation, is employed, which is a multicomponent reaction.[1]

Thorpe_Ziegler_Workflow Start Aldehyde + Ketone + Malononitrile + NH₄OAc Knoevenagel Knoevenagel Condensation (Aldehyde + Malononitrile) Start->Knoevenagel Michael Michael Addition (Enolate of Ketone to Alkylidene Malononitrile) Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Dehydration Dehydration and Tautomerization Cyclization->Dehydration Product 2-Aminonicotinonitrile Derivative Dehydration->Product

Caption: Generalized workflow for the multicomponent synthesis of 2-aminonicotinonitrile derivatives.

Experimental Protocols

The following is a detailed, step-by-step protocol for the synthesis of 2-aminonicotinonitrile via the Chichibabin reaction. This protocol is intended for experienced chemists and should be performed in a well-ventilated fume hood with all necessary safety precautions in place.

Synthesis of 2-Aminonicotinonitrile from 3-Cyanopyridine

Materials:

  • 3-Cyanopyridine

  • Sodium amide (NaNH₂)

  • Anhydrous Toluene

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Addition of Sodium Amide: Under a positive pressure of nitrogen, carefully add sodium amide to the toluene.

  • Heating: Heat the suspension to reflux with vigorous stirring.

  • Addition of 3-Cyanopyridine: Dissolve 3-cyanopyridine in a minimal amount of anhydrous toluene and add it dropwise to the refluxing sodium amide suspension over 30 minutes.

  • Reaction: Continue to heat the reaction mixture at reflux. Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Quenching: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Caution: This is an exothermic process, and hydrogen gas is evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-aminonicotinonitrile can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary

Parameter Chichibabin Reaction Multicomponent Reaction
Typical Yield 60-80%70-95%
Reaction Time 4-12 hours1-8 hours (can be minutes with microwave)
Key Reagents 3-Cyanopyridine, Sodium AmideAldehyde, Ketone, Malononitrile, Ammonium Acetate
Common Solvents Toluene, XyleneEthanol, Solvent-free (microwave)
Temperature 110-140 °C80-120 °C (conventional), Higher for microwave
Key Safety Concern Handling of Sodium AmideFlammable solvents (if used)

References

  • Improved chichibabin's method for amination of pyridine derivatives.
  • Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. [Link]

  • Process for producing 2-amino-nicotinonitrile intermediates.
  • Thorpe reaction. Wikipedia. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • The Chichibabin amination reaction. Scientific Update. [Link]

  • Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. PMC - NIH. [Link]

  • Advances in the Study of the Chichibabin Reaction. ResearchGate. [Link]

  • Synthesis of 2-aminonicotinic acid. ResearchGate. [Link]

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. MDPI. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Cellular Membrane Affinity Chromatography Columns to Identify Specialized Plant Metabolites Interacting with Immobilized Tropomyosin Kinase Receptor B. PMC - NIH. [Link]

  • Thorpe reaction - L.S.College, Muzaffarpur. [Link]

  • Synthetic utility of enaminonitrile moiety in heterocyclic synthesis. ResearchGate. [Link]

  • Purification of Solids by Recrystallization. MIT OpenCourseWare. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • Analysis of Biological Interactions by Affinity Chromatography: Clinical and Pharmaceutical Applications. PMC. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC - PubMed Central. [Link]

  • Affinity chromatography with monolithic capillary columns. II. Polymethacrylate monoliths with immobilized lectins for the separation of glycoconjugates by nano-liquid affinity chromatography. PubMed. [Link]

  • Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. [Link]

Sources

Optimization

managing scalability issues in the production of nicotinonitrile derivatives

Technical Support Center: Scalable Production of Nicotinonitrile Derivatives Introduction: The Scalability Paradox Welcome to the technical support hub. You are likely here because a protocol that worked flawlessly in a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Production of Nicotinonitrile Derivatives

Introduction: The Scalability Paradox

Welcome to the technical support hub. You are likely here because a protocol that worked flawlessly in a 50mL tube is behaving unpredictably in a 500L reactor.

In the production of nicotinonitrile (3-cyanopyridine) and its derivatives, the transition from bench to pilot plant is rarely linear.[1] The dominant industrial route—vapor-phase ammoxidation of 3-picoline —is a study in balancing thermodynamics and kinetics. At scale, the challenge shifts from "making the molecule" to "managing the heat."

This guide does not offer generic advice. It addresses the specific failure modes of heteroaromatic nitrile synthesis: thermal runaways, catalyst attrition, and isomeric impurity profiles.[2]

Module 1: Reactor Engineering & Thermal Management

The Issue: The ammoxidation of 3-picoline is highly exothermic (


). At scale, heat removal becomes the rate-limiting step.[2]
Q: Why is my selectivity for nicotinonitrile dropping while CO₂ levels are rising?

Diagnosis: You are likely experiencing "Hot Spots" within the catalyst bed. Mechanism: In fixed-bed reactors, poor radial heat transfer creates localized zones where the temperature exceeds the optimal window (320–380°C). This pushes the reaction beyond the nitrile stage, oxidizing the ring itself to CO₂, HCN, and H₂O (deep oxidation).[2]

Troubleshooting Protocol:

  • Switch to Fluidized Bed (if possible): Fluidized beds offer superior heat transfer coefficients compared to fixed beds, isothermalizing the reaction zone.[2]

  • Dilution Strategy: Increase the inert gas ratio (N₂ or steam). Steam is particularly effective as it increases the heat capacity of the process gas, acting as a thermal sink.

  • Check Linear Velocity: If using a fluidized bed, ensure your superficial gas velocity is 2–3x the minimum fluidization velocity (

    
    ) to prevent channeling.[2]
    
Q: My conversion is high, but the yield of the nitrile is low. Where is the mass going?

Diagnosis: Over-contact time (Residence Time Distribution issues). Mechanism: Nicotinonitrile is an intermediate.[2] If it lingers on the catalyst surface too long, it hydrolyzes to nicotinamide or oxidizes further.[2]

Corrective Action:

  • Increase Space Velocity (WHSV): Higher flow rates reduce residence time.[2]

  • Catalyst Dilution: In fixed beds, mix the active catalyst with inert silicon carbide (SiC) at the reactor inlet to moderate the initial reaction rate.

Module 2: Catalyst Lifecycle & Deactivation

The Issue: Vanadium-Phosphorus-Oxide (VPO) or V-Ti-O catalysts are robust but prone to specific aging mechanisms.

Q: The pressure drop ( ) across the reactor is increasing exponentially. What is happening?

Diagnosis: Catalyst Attrition (Fines Generation) or Coking.[2]

  • Scenario A (Fluidized Bed): The catalyst particles are grinding against each other, creating "fines" that clog downstream cyclones or filters.[2]

  • Scenario B (Fixed Bed): Carbon deposition (coking) is plugging the interstitial voids.

Troubleshooting Guide:

SymptomProbable CauseVerification StepRemediation
High

+ Dark Catalyst
Coking (Carbon deposits)TGA analysis of spent cat showing weight loss in air.Regeneration: Switch feed to air/steam only at 400°C to burn off coke.
High

+ Dust in Product
Physical AttritionParticle Size Distribution (PSD) analysis showing shift to <20µm.[2]Binder Check: Reformulate catalyst with silica sol binders to increase mechanical strength.[2]
Gradual Activity Loss SinteringBET Surface Area analysis showing surface area drop.[2]Temp Control: Never exceed 450°C. Sintering is irreversible.

Module 3: Visualization of the Process Logic

Understanding the interplay between temperature, flow, and yield is critical.[2] Below is the logic flow for troubleshooting yield issues in the ammoxidation process.

TroubleshootingLogic Start Problem: Low Nicotinonitrile Yield CheckConv Check 3-Picoline Conversion Start->CheckConv LowConv Low Conversion (<80%) CheckConv->LowConv HighConv High Conversion (>95%) CheckConv->HighConv CheckTemp Check Reactor Temp LowConv->CheckTemp CheckSelect Check Selectivity Profile HighConv->CheckSelect ActionTempUp Action: Increase Temp or Decrease WHSV CheckTemp->ActionTempUp Temp < 320°C ActionCat Action: Check Catalyst Activity (Poisoning?) CheckTemp->ActionCat Temp OK HighCO2 High CO2/HCN (Over-Oxidation) CheckSelect->HighCO2 HighAmide High Nicotinamide (Hydrolysis) CheckSelect->HighAmide ActionCool Action: Reduce Temp or Reduce O2:Picoline Ratio HighCO2->ActionCool ActionDry Action: Reduce Water in Feed or Increase NH3 Ratio HighAmide->ActionDry

Figure 1: Decision matrix for diagnosing yield excursions in vapor-phase ammoxidation.

Module 4: Downstream Purification & Purity

The Issue: The crude product stream contains nicotinonitrile, unreacted 3-picoline, nicotinamide, and water.[2] Separation is difficult due to overlapping boiling points and solubility profiles.

Q: We are seeing high levels of Nicotinamide (0.5% - 2.0%) in the final crystal. How do we remove it?

Diagnosis: Inefficient quench or hydrolysis during workup.[2] Explanation: Nicotinonitrile hydrolyzes to nicotinamide in the presence of water, especially under basic (ammonia-rich) or acidic conditions.

Purification Protocol:

  • The Quench: Do not quench directly into water if possible.[2] Use a recirculating loop of a solvent like toluene or chlorobenzene to capture the nitrile.

  • pH Control: If aqueous quenching is mandatory, maintain pH near neutral (6.5–7.5). High pH (from excess NH₃) accelerates hydrolysis.[2]

  • Crystallization:

    • Dissolve crude solid in Isopropanol (IPA) or Ethyl Acetate .[2]

    • Nicotinamide is significantly less soluble in cold toluene than nicotinonitrile.[2]

    • Step: Wash the organic layer with slightly acidic brine to remove unreacted picoline (which forms a water-soluble salt), leaving the nitrile in the organic phase.

Q: How do we handle the "Yellowing" of the product upon storage?

Diagnosis: Trace presence of pyrrole-type polymers or pyridine-N-oxides. Fix: Include a carbon polishing step (Activated Charcoal) during the hot filtration phase of recrystallization.

Module 5: Safety & Regulatory (HSE)

The Issue: Handling Cyanide-functionalized aromatics and Ammonia at scale.

Q: What are the critical safety limits for the feed gas?

Answer: You must operate outside the Flammability Limits .

  • 3-Picoline/Air mixture: The Lower Explosive Limit (LEL) is approximately 1.4% vol.

  • Protocol: Industrial reactors often operate in the "fuel-rich" region (above UEL) or "fuel-lean" (below LEL) depending on the catalyst type.

  • Instrumentation: Install redundant Oxygen Analyzers (paramagnetic) with an automatic SIL-2 rated trip that cuts O₂ flow if concentrations deviate.[2]

Q: How do we manage the waste stream?

Answer: The aqueous effluent will contain ammonium cyanide and dissolved organics.

  • Hydrolysis: Treat waste water with NaOH/H₂O₂ (alkaline chlorination or peroxidation) to destroy cyanide species before biological treatment.[2]

  • Reference: See Ullmann's Encyclopedia for standard cyanide destruction protocols in nitrile manufacturing.

References

  • Industrial Ammoxidation Overview

    • Title: "Methods to Produce Nicotinic Acid with Potential Industrial Applic
    • Source:Materials (MDPI), 2022.[2]

    • Link:[Link][3][4][5]

    • Relevance: Reviews the gas-phase ammoxidation of 3-picoline in fluidized bed reactors.
  • Catalyst Kinetics & Mechanism

    • Title: "Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline."[6]

    • Source:Industrial & Engineering Chemistry Process Design and Development (ACS).
    • Link:[Link]

    • Relevance: Provides kinetic data for optimizing residence time and temper
  • Safety Data & Handling

    • Title: "3-Cyanopyridine Safety Data Sheet."[2][7]

    • Source: Jubilant Ingrevia / Fisher Scientific.[2]

    • Relevance: Critical data on flammability, toxicity, and handling precautions.[2][8]

  • Continuous Flow & Purification

    • Title: "Inline purification in continuous flow synthesis – opportunities and challenges."
    • Source:Beilstein Journal of Organic Chemistry.
    • Link:[Link]

    • Relevance: Discusses downstream separation techniques applicable to continuous manufacturing.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4,6-Dimethyl-2-(methylamino)nicotinonitrile

Status: Operational Topic: Assay Troubleshooting & Solubility Optimization Compound ID: 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1) Audience: Assay Development Scientists, Medicinal Chemists[1][2] Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Assay Troubleshooting & Solubility Optimization Compound ID: 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1) Audience: Assay Development Scientists, Medicinal Chemists[1][2]

Compound Technical Profile & Solubility Physics

Before troubleshooting, it is critical to understand why this compound challenges standard assay protocols. Despite a moderate calculated LogP (~1.9), 4,6-Dimethyl-2-(methylamino)nicotinonitrile exhibits "brick dust" behavior—high crystal lattice energy driven by intermolecular interactions.[1][2]

The Physicochemical Trap

The molecule features a planar pyridine core with a donor-acceptor motif :

  • Hydrogen Bond Donor: The 2-methylamino group (-NHMe).[1][2]

  • Hydrogen Bond Acceptor: The 3-cyano group (-CN) and the ring nitrogen.[1][2]

Causality: These groups facilitate strong intermolecular hydrogen bonding and


-

stacking in the solid state.[1][2] When you dilute a DMSO stock into an aqueous buffer, the water molecules strip away the DMSO solvation shell.[1][2] If the kinetic energy of mixing isn't sufficient to overcome the thermodynamic drive to re-stack, the compound aggregates immediately.[1][2]
Quick Reference Data
PropertyValueImplication for Assays
MW ~161.20 g/mol Small molecule; rapid diffusion but prone to aggregation.[1][2]
cLogP ~1.9Moderately lipophilic.[1][2] Theoretically soluble, but practically difficult due to stacking.[1][2]
pKa (est) ~3.5 (Pyridine N)The electron-withdrawing nitrile group drastically lowers basicity.[1][2] It remains neutral at physiological pH (7.4), reducing aqueous solubility.
Key Risk Microprecipitation Visible turbidity may not appear until hours later; aggregates can cause false positives (promiscuous inhibition).[2]

Phase 1: Stock Solution Integrity (The Root Cause)[1]

Issue: Users often report variable potency (IC50) shifts. This is frequently traced back to "invisible precipitation" in the master stock.[1][2]

Protocol: The "Anhydrous" Standard

Do not use standard DMSO that has been opened and stored on a shelf.[1][2] DMSO is hygroscopic; absorbed water initiates micro-nucleation of the compound.[1][2]

  • Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2]

  • Concentration: Cap stock concentration at 10 mM . Higher concentrations (e.g., 100 mM) force the compound near its saturation limit, increasing the risk of crashing out upon freeze-thaw cycles.[1][2]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5–10 minutes at room temperature.

    • Visual Check: Hold the vial against a light source.[1][2] The solution must be a single phase with no "schlieren" lines (swirls indicating density differences) or particulates.[1][2]

Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, your stock is compromised.[1][2] Re-dissolve in fresh anhydrous DMSO.

Phase 2: The Dilution Cliff (Preventing "Shock" Precipitation)[1]

Issue: The most common failure point is the direct addition of high-concentration DMSO stock to the assay buffer.[1][2][3] This causes a local concentration spike, leading to immediate precipitation (the "solvent shock" effect).[1][2]

The "Intermediate Plate" Methodology

Never pipette 100% DMSO stock directly into a 100% aqueous well.[1][2] You must step down the solvent concentration.[1][2]

Step-by-Step Protocol:

  • Prepare an Intermediate Plate (IP):

    • Dilute the compound in pure DMSO first to create a concentration gradient (e.g., 500x the final assay concentration).[1][2]

  • The "Pre-Dilution" Step:

    • Transfer from the DMSO IP to a "Buffer IP" containing 10% DMSO in assay buffer.

    • Why? This lowers the compound concentration while maintaining enough organic solvent to keep it solvated during the transition.[1][2]

  • Final Transfer:

    • Transfer from the Buffer IP to the Final Assay Plate.[1][2]

    • Final DMSO concentration: 1% or less.

Troubleshooting Logic Flow

SolubilityTroubleshooting Start Problem: Variable Assay Data / Low Potency CheckStock Step 1: Check DMSO Stock (Centrifuge 10k x g) Start->CheckStock Pellet Pellet Visible? CheckStock->Pellet Yes Yes Pellet->Yes Precipitated No No Pellet->No ReMake Action: Re-make Stock Use Anhydrous DMSO Sonicate >10 mins CheckBuffer Step 2: Check Assay Buffer (Is pH near pKa?) pH_Issue Is pH < 5.0? CheckBuffer->pH_Issue pH_Issue->Yes pH_Issue->No Adjust_pH Action: Adjust pH to 7.4 (Compound is neutral but stable) Add_Surfactant Step 3: Add Solubilizers (0.01% Triton X-100 or Tween-20) Adjust_pH->Add_Surfactant Turbidity Measure OD600 (Nephelometry) Add_Surfactant->Turbidity Result OD > 0.05? Turbidity->Result Result->Yes Result->No Success Assay Ready Fail Action: Reduce Max Conc. or Use Carrier Protein (BSA) Yes->ReMake Yes->Adjust_pH Yes->Fail No->CheckBuffer No->Add_Surfactant No->Success

Caption: Decision tree for isolating solubility failures. Blue nodes indicate diagnostic steps; Red/Green nodes indicate outcomes.[1][2]

Phase 3: Assay Buffer Optimization

If the intermediate dilution method fails, you must modify the assay buffer thermodynamics.[1][2]

Strategy A: Non-Ionic Surfactants

Surfactants prevent the formation of large aggregates by sequestering the lipophilic compound in micelles or stabilizing the monomeric form.[1][2]

  • Recommendation: Add 0.01% v/v Triton X-100 or 0.005% Tween-20 to the assay buffer.[1][2]

  • Note: Ensure your enzyme/target is compatible with detergents.[1][2]

Strategy B: Carrier Proteins

If the compound is "sticky" (binds to plastic), adding a carrier protein can keep it in solution.[1][2]

  • Recommendation: Add 0.1 mg/mL BSA (Bovine Serum Albumin) .[1][2]

  • Mechanism:[1] BSA acts as a "solubility sink," loosely binding the compound and preventing it from crashing out or sticking to the plate walls, while still allowing it to equilibrate with the target.[1][2]

Frequently Asked Questions (FAQ)

Q1: Why does the compound precipitate in PBS but not in Tris buffer? A: This is likely an ionic strength or "salting out" effect.[1][2] PBS has a high salt concentration (~150 mM).[1][2] High ionic strength reduces the solubility of neutral organic molecules.[1][2]

  • Fix: Try a lower ionic strength buffer (e.g., 20 mM HEPES or Tris) or reduce the NaCl concentration if the biological target allows.[1][2]

Q2: My IC50 curve is bell-shaped or steep (Hill slope > 2). Is this solubility? A: Yes, this is a classic signature of colloidal aggregation.[1][2] The aggregates promiscuously inhibit the enzyme, causing a sudden drop in activity that looks like high potency.[1][2]

  • Diagnostic: Add 0.01% Triton X-100.[1][2] If the IC50 shifts significantly (potency decreases), the original activity was an artifact of aggregation.[1][2]

Q3: Can I acidify the buffer to protonate the amine and improve solubility? A: Proceed with caution. While protonating the 2-methylamino group (or ring N) would increase solubility, the nitrile group makes the ring nitrogen very weakly basic.[1][2] You might need a pH < 3 to fully protonate it, which is likely incompatible with most biological assays.[1][2] It is safer to optimize for the neutral species using cosolvents/surfactants.[1][2]

References

  • Assay Guidance Manual (NCBI) . Assay Interference by Chemical Reactivity and Aggregation.[1][2] Source: [Link]

  • PubChem Compound Summary . 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CID 119054722).[1][2] Source: [Link][1][2]

  • Di, L., & Kerns, E. H. (2016) .[1][2] Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] (Standard reference for solubility physics in drug discovery).[1][2]

Sources

Optimization

protocol for the purification of 2-aminopyridine derivatives

Technical Support Center: Purification of 2-Aminopyridine Derivatives Topic: Protocol for the Purification of 2-Aminopyridine Derivatives Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Format...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Aminopyridine Derivatives

Topic: Protocol for the Purification of 2-Aminopyridine Derivatives Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting & Technical Guide

Introduction: The Aminopyridine Challenge

2-Aminopyridine derivatives are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, their purification presents a "perfect storm" of chemical challenges:

  • Amphoteric Nature: The pyridine nitrogen (pKa ~6.7) and the exocyclic amine create complex acid-base behaviors.

  • Silanol Interaction: They act as strong hydrogen bond acceptors/donors, causing severe tailing on silica gel.

  • Metal Chelation: The N,N-bidentate motif avidly binds transition metals (Pd, Cu), making catalyst removal difficult.

This guide moves beyond standard textbook answers, providing field-tested protocols for when standard methods fail.

Module 1: Acid-Base Extraction (The "Work-Up" Phase)

User Question: I tried a standard acid-base extraction, but my product remained in the aqueous layer or formed an inseparable emulsion. How do I recover it?

Technical Insight: The pKa of the pyridine ring in 2-aminopyridine is approximately 6.86. However, electron-withdrawing substituents (e.g., -CF3, -Cl) on the ring can drop this pKa to 3–4, meaning the molecule remains neutral (and organic-soluble) even at pH 4-5. Conversely, electron-donating groups raise the pKa, requiring higher pH to fully deprotonate.

Troubleshooting Protocol:

IssueRoot CauseCorrective Action
Product trapped in Aqueous Acid pH is too low for a low-pKa derivative.The "pH Ladder" Technique: 1. Cool aqueous layer to 0°C.2. Adjust pH to exactly 4.0 and extract (removes non-basic impurities).3. Adjust pH to 8–9 (not 14!) and extract with EtOAc/IPA (3:1).4. Note: Avoid pH >12 as 2-aminopyridines can degrade or form emulsions.
Emulsion Formation Amphiphilic nature of the aminopyridine.Filter & Salt: 1. Filter the emulsion through a pad of Celite.2.[1] Add solid NaCl to saturation (salting out).3. Use DCM/MeOH (9:1) instead of pure DCM.
Product is Water Soluble High polarity (LogP < 1).Continuous Extraction: Use a liquid-liquid continuous extractor with DCM for 12–24 hours. Alternatively, use Cation Exchange (SCX) (see Module 4).

Module 2: Chromatography Strategy

User Question: My compound streaks from the baseline to the solvent front on TLC and column. How do I get distinct spots?

Technical Insight: The "streak" is caused by the pyridine nitrogen interacting with acidic silanols on the silica surface. Standard eluents (Hex/EtOAc) are insufficient to break this interaction. You must competitively block the silanols or protonate the amine.

The "Anti-Streak" Solvent Systems:

  • The "Doping" Method (Standard):

    • Base: Add 1–5% Triethylamine (Et3N) or 1% NH4OH to the mobile phase.

    • Protocol: Pre-flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the base before loading the sample.

  • The "Buffered" Method (HPLC/Prep):

    • Use Ammonium Acetate (10 mM) or Ammonium Formate. The ammonium ions shield the silanols more effectively than organic bases alone [1].

  • The "DCM/MeOH/NH3" System (Polar Compounds):

    • For highly polar derivatives, use DCM : MeOH : NH4OH (aq) in a ratio of 90:9:1. Note: The aqueous ammonia is immiscible in pure DCM; the Methanol acts as the bridge.

Visualization: Chromatography Decision Tree

ChromatographyLogic Start Start: Tailing on TLC? IsPolar Is compound highly polar? (LogP < 1.5) Start->IsPolar Standard Standard Phase: Hex/EtOAc IsPolar->Standard No PolarSystem Switch to DCM/MeOH/NH4OH (90:10:1) IsPolar->PolarSystem Yes Modifier Add 1-2% Et3N Pre-wash Silica Standard->Modifier Still Streaking? ReversePhase Reverse Phase (C18) Buffer: 0.1% Formic Acid or 10mM NH4OAc Modifier->ReversePhase Fails? PolarSystem->ReversePhase Fails?

Figure 1: Decision matrix for selecting the correct chromatographic mobile phase to eliminate peak tailing.

Module 3: Crystallization & "Oiling Out"

User Question: I tried to recrystallize from hot ethanol, but as it cooled, the product separated as a sticky oil at the bottom. How do I fix this?

Technical Insight: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. 2-aminopyridines are prone to this because they form strong intermolecular hydrogen bond networks that are easily disrupted by impurities [2].

The "Anti-Oil" Protocol:

  • The Solvent Switch:

    • Avoid single solvents. Use a Solvent/Anti-solvent pair.

    • Recommended Pair: Toluene (Solvent) + Heptane (Anti-solvent). Toluene solubilizes the aromatic ring well but allows for controlled precipitation.

  • The "Seeding" Technique:

    • Dissolve the oil by reheating.

    • Cool very slowly to just above the oiling-out temperature.

    • Add a seed crystal (if available) or scratch the glass surface.

    • Critical Step: If oil forms again, reheat slightly to redissolve the oil but not the seed crystals, then cool again.

  • Salt Formation (The Nuclear Option):

    • If the free base refuses to crystallize, convert it to the HCl or HBr salt .

    • Procedure: Dissolve free base in Et2O or EtOAc. Add 1M HCl in Et2O dropwise. The salt usually precipitates instantly as a white solid, which is easily filtered and often >99% pure.

Solvent Compatibility Table:

SolventSolubility of 2-APUse CaseRisk
Ethanol/Methanol HighInitial dissolutionHigh risk of oiling out on cooling.
Ethyl Acetate ModerateStandard recrystallizationGood balance; use Hexane as anti-solvent.
Toluene Moderate/HighHigh-purity workExcellent for removing non-polar impurities.
Water pH DependentNot recommendedHard to dry; hydrate formation common.

Module 4: Palladium Scavenging

User Question: I used a Suzuki coupling to make my derivative. The product is grey/brown, and simple filtration didn't clean it. Why?

Technical Insight: The 2-aminopyridine moiety is a bidentate ligand that chelates Palladium (Pd) species, rendering them soluble in organic solvents. Simple filtration through Celite removes precipitated Pd, but not chelated Pd [3].

De-metallation Protocol:

  • Activated Carbon (High Temp):

    • Dissolve crude in EtOH. Add Activated Carbon (100 wt%).

    • Crucial: Reflux for 1 hour. (Room temp stirring is ineffective for chelated Pd).

    • Filter hot through Celite.

  • Thiol-Based Scavengers:

    • Use functionalized silica (e.g., SiliaMetS® Thiol or DMT).

    • Stir the scavenger resin with the product solution (in EtOAc or THF) at 50°C for 4 hours. The thiol has a higher affinity for Pd than the aminopyridine nitrogen.

  • The "Cysteine Wash":

    • Wash the organic layer with a 10% aqueous solution of L-Cysteine . The amino acid sequesters Pd into the aqueous phase.[1]

Visualization: Work-Up Workflow

WorkUpFlow Crude Crude Reaction Mixture Extract Acid-Base Extraction (pH controlled) Crude->Extract Scavenge Pd Scavenging (Thiol Resin/Carbon) Extract->Scavenge If Pd catalyzed Crystallize Recrystallization (Tol/Heptane) Extract->Crystallize If non-metal route Scavenge->Crystallize

Figure 2: Optimized workflow for purifying 2-aminopyridine derivatives from crude reaction mixtures.

References

  • Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Li, Y., et al. (2022).[2] Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents. Journal of Chemical & Engineering Data. Retrieved from

  • BenchChem Technical Support. (2025). Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from

  • National Institutes of Health (NIH). (2006). A mild, catalyst-free synthesis of 2-aminopyridines. PMC. Retrieved from

Sources

Troubleshooting

preventing byproduct formation in the synthesis of 2-aminopyridines

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues Welcome to the Technical Support Center for the synthesis of 2-aminopyridines. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues

Welcome to the Technical Support Center for the synthesis of 2-aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the synthesis of these critical pharmaceutical building blocks. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome common challenges, ensuring the efficient and clean synthesis of your target 2-aminopyridine derivatives.

The 2-aminopyridine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its role in creating molecules with a wide range of biological activities. However, its synthesis is often plagued by the formation of unwanted byproducts, which can complicate purification and reduce overall yield. This guide will delve into the intricacies of the most common synthetic routes, providing practical solutions to minimize byproduct formation and streamline your experimental workflow.

Section 1: Troubleshooting Common Synthetic Routes

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will focus on three primary synthetic methodologies: the Chichibabin Reaction, the Buchwald-Hartwig Amination, and synthesis from Pyridine N-Oxides.

The Chichibabin Reaction

The Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂). While effective, it is often associated with specific byproduct formation.[1]

Q1: I am observing a significant amount of a dimeric byproduct (e.g., 2,2'-bipyridine) in my Chichibabin reaction. How can I prevent this?

A1: The formation of bipyridine dimers is a well-known side reaction in Chichibabin synthesis. This occurs when the intermediate σ-adduct is oxidized instead of eliminating a hydride ion. Several factors can be optimized to suppress this pathway:

  • Temperature Control: High reaction temperatures can promote dimerization. It is crucial to maintain the lowest possible temperature that still allows for efficient hydrogen evolution, which indicates the progress of the desired amination.[2] For many substrates, a temperature range of 110-130°C is a good starting point.

  • Solvent Choice: The reaction is typically performed in aprotic, non-polar solvents like toluene or xylene.[1][3] The choice of solvent can influence the solubility of intermediates and the reaction pathway. Ensure the solvent is anhydrous, as the presence of water can lead to other side reactions.

  • Sodium Amide Quality: The purity and physical state of the sodium amide can significantly impact the reaction outcome. Interestingly, very pure sodium amide may not be as effective as a slightly less pure grade, possibly due to the catalytic effect of impurities.[3] It is advisable to use freshly prepared or commercially available sodium amide of a consistent quality.

  • Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of byproduct formation. Monitor the reaction progress by observing hydrogen gas evolution and the formation of a reddish color, which indicates the presence of the intermediate σ-adduct. Once the reaction is complete, quench it promptly.

Q2: My reaction is producing a significant amount of the 4-aminopyridine isomer. How can I improve the regioselectivity for the 2-position?

A2: The Chichibabin reaction generally favors amination at the 2-position (α-position) due to the electronic properties of the pyridine ring. The coordination of the sodium ion to the pyridine nitrogen increases the electrophilicity of the adjacent carbons.[1][4] However, the formation of the 4-aminopyridine isomer can occur, especially if the 2- and 6-positions are blocked.

  • Mechanism of Selectivity: The nucleophilic attack of the amide anion is kinetically and thermodynamically more favorable at the 2-position.[5]

  • Steric Hindrance: If your pyridine substrate has bulky substituents at the 2- and 6-positions, the nucleophile may be forced to attack the 4-position, leading to a lower yield of the desired 2-aminopyridine.[3] In such cases, alternative synthetic routes might be more suitable.

Q3: I am observing the formation of di-aminated products. How can I avoid this?

A3: Over-amination, leading to the formation of products like 2,6-diaminopyridine, can occur if an excess of sodium amide is used.[3]

  • Stoichiometry Control: Carefully control the stoichiometry of sodium amide. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided. A molar ratio of 1.1 to 1.5 equivalents of sodium amide to the pyridine substrate is a good starting point.

  • Reaction Time and Temperature: As with dimerization, prolonged reaction times and high temperatures can favor the formation of di-aminated byproducts.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for forming C-N bonds, including the synthesis of 2-aminopyridines from 2-halopyridines.[6] However, the success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.

Q1: My Buchwald-Hartwig amination of a 2-chloropyridine is sluggish and gives low conversion. What are the likely causes and how can I troubleshoot this?

A1: Low reactivity of 2-chloropyridines is a common issue, as the C-Cl bond is less reactive towards oxidative addition to the palladium center compared to C-Br or C-I bonds.[7]

  • Catalyst and Ligand Selection: This is the most critical factor. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential.

    • Recommended Ligands: Consider using sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or DavePhos.[7] For particularly challenging substrates, Josiphos-type ligands can also be effective.[8]

    • Palladium Pre-catalyst: Using a pre-catalyst, such as a G3 or G4 palladacycle, is often more effective than using a simple palladium source like Pd(OAc)₂. Pre-catalysts form the active Pd(0) species more cleanly and efficiently.[7]

  • Reaction Temperature: Higher temperatures are generally required for the amination of chloropyridines, typically in the range of 80-110°C, to facilitate the oxidative addition step.[7]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[7] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely necessitate a more active catalyst system and higher temperatures.[7]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[7]

Q2: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) as a side product. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from a β-hydride elimination pathway from the palladium-amido intermediate.[9]

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands that promote a faster rate of C-N bond formation can help to outcompete the hydrodehalogenation pathway.

  • Amine Structure: This side reaction is more prevalent with amines that have β-hydrogens. If possible, consider using an amine that lacks β-hydrogens.

  • Reaction Conditions: Carefully optimizing the reaction temperature and time can help to minimize this byproduct. Overheating or prolonged reaction times can increase the incidence of hydrodehalogenation.

Q3: My reaction is producing a complex mixture of byproducts, and my desired product is difficult to purify. What are some general tips for improving the cleanliness of the reaction?

A3: A complex reaction mixture often points to catalyst decomposition or competing side reactions.

  • Catalyst Stability: Ensure the integrity of your catalyst system. The bidentate nature of some ligands, like Josiphos, can create more stable catalysts that are less prone to decomposition.[8]

  • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Common solvents for Buchwald-Hartwig aminations include toluene, 1,4-dioxane, and THF.[7]

  • Stoichiometry: Use a slight excess of the amine (typically 1.1-1.2 equivalents) and base (typically 1.2-1.5 equivalents). A large excess of either can sometimes lead to side reactions.

Synthesis from Pyridine N-Oxides

The use of pyridine N-oxides as starting materials offers a mild and regioselective alternative for the synthesis of 2-aminopyridines.[10][11]

Q1: I am attempting to synthesize a 2-aminopyridine from a pyridine N-oxide, but I am getting a low yield and observing the recovery of my starting material. What could be the issue?

A1: Incomplete conversion in this synthesis often points to issues with the activation of the pyridine N-oxide.

  • Activating Agent: A common method involves the use of a phosphonium coupling reagent like PyBOP or PyBroP to activate the N-oxide.[10] Ensure that the activating agent is of good quality and is used in the correct stoichiometry.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF. Ensure the reaction temperature is appropriate for the specific activating agent and substrate being used.

Q2: I am observing the formation of a byproduct resulting from the reduction of the N-oxide back to the parent pyridine. How can I prevent this?

A2: The reduction of the N-oxide is a potential side reaction, particularly if the reaction conditions are not optimized or if there are reducing agents present.

  • Reaction Conditions: Ensure that the reaction is carried out under anhydrous and inert conditions. The presence of water or other nucleophiles can sometimes lead to undesired side reactions.

  • Purity of Reagents: Use high-purity reagents to avoid the introduction of any potential reducing agents.

Section 2: Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my 2-aminopyridine synthesis?

A1: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.

  • Visualization: 2-Aminopyridines and many of their byproducts are often UV active and can be visualized under a UV lamp (254 nm).[12] Staining with a p-anisaldehyde solution can also be an effective visualization method for many amine-containing compounds.[12]

  • Co-spotting: It is highly recommended to co-spot your reaction mixture with your starting materials on the TLC plate to accurately track the consumption of reactants and the formation of products.

Q2: What are the best methods for purifying 2-aminopyridines from common byproducts?

A2: The choice of purification method will depend on the specific properties of your product and the byproducts present.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying 2-aminopyridines. A solvent system of ethyl acetate and hexanes is often a good starting point.

  • Acid-Base Extraction: The basic nature of the amino group in 2-aminopyridines can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid solution to extract the amine into the aqueous phase. The aqueous layer can then be basified and the product re-extracted with an organic solvent.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure product.

  • Cation-Exchange Chromatography: For more challenging separations, cation-exchange chromatography can be a powerful technique for separating 2-aminopyridine derivatives from unreacted starting materials and non-basic byproducts.[13]

Q3: Are there any safety precautions I should be aware of when synthesizing 2-aminopyridines?

A3: Yes, several safety precautions should be taken:

  • Sodium Amide: Sodium amide is a highly reactive and moisture-sensitive reagent. It can ignite on contact with water or moist air. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).[1]

  • Palladium Catalysts: Palladium catalysts and their precursors can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Many of the solvents used in these syntheses (e.g., toluene, dioxane) are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Section 3: Data and Protocols

Table 1: Comparison of Common Synthetic Routes for 2-Aminopyridines
FeatureChichibabin ReactionBuchwald-Hartwig AminationSynthesis from Pyridine N-Oxides
Starting Materials Pyridine2-Halopyridine, AminePyridine N-Oxide, Amine
Key Reagents Sodium AmidePalladium Catalyst, Ligand, BaseActivating Agent (e.g., PyBroP)
Common Byproducts Bipyridine dimers, 4-aminopyridine isomer, di-aminated productsHydrodehalogenated arene, products from catalyst decompositionReduced pyridine
Advantages Direct amination, inexpensive reagentsHigh functional group tolerance, broad substrate scopeMild reaction conditions, high regioselectivity
Disadvantages Harsh reaction conditions, limited functional group tolerance, byproduct formationCost of catalyst and ligands, sensitivity to air and moistureRequires preparation of N-oxide, can have moderate yields
Experimental Protocol: Optimized Chichibabin Reaction for the Synthesis of 2-Amino-3-methylpyridine

This protocol is adapted from established procedures and is designed to minimize byproduct formation.[14]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.1 eq).

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Reactant Addition: Slowly add 3-methylpyridine (1.0 eq) to the stirred suspension of sodium amide in toluene at room temperature.

  • Reaction: Heat the reaction mixture to 110-120°C. The reaction progress can be monitored by the evolution of hydrogen gas. The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully quench the reaction by the slow addition of water, followed by an aqueous solution of ammonium chloride.

  • Work-up: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add 2-chloropyridine (1.0 eq), morpholine (1.2 eq), and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Section 4: Visualizing Reaction Mechanisms and Workflows

Diagram 1: Simplified Mechanism of the Chichibabin Reaction

Chichibabin_Mechanism Pyridine Pyridine Sigma_Adduct σ-Adduct (Meisenheimer Complex) Pyridine->Sigma_Adduct + NaNH₂ NaNH2 NaNH₂ Product_Salt Sodium 2-aminopyridide Sigma_Adduct->Product_Salt - H⁻ H2 H₂ Product 2-Aminopyridine Product_Salt->Product + H₂O (workup)

Caption: Key steps in the Chichibabin reaction mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination

Caption: A step-by-step guide to troubleshooting low yields.

References

  • ChemistRn. (2022, April 25). Chichibabin amination: Easy mechanism. Chemistry Notes. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Synlett.
  • CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents. (n.d.).
  • Wikipedia. (2023). Chichibabin pyridine synthesis. [Link]

  • Chichibabin Reaction | PPTX. (2016, November 28). SlideShare. [Link]

  • Chichibabin amination reactions. (2019, March). ResearchGate. [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents. (n.d.).
  • Wikipedia. (2023). Chichibabin reaction. [Link]

  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction ||. (2021, June 27). YouTube. [Link]

  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-191. [Link]

  • Eide, M. E. (2006). PV2143 - Aminopyridines. OSHA. [Link]

  • Kaga, A., et al. (2019). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Angewandte Chemie International Edition, 58(16), 5436-5440. [Link]

  • Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link]

  • Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(35), 11990-12003. [Link]

  • Chichibabin reaction/Amination. (2017, December 2). YouTube. [Link]

  • Chichibabin aminations of pyridine bases. (1996, December 20). Justia Patents. [Link]

  • Pozharskii, A. F., et al. (2011). General and mild preparation of 2-aminopyridines. Organic Letters, 13(16), 4340-4343. [Link]

  • Antonchick, A. P., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 80(15), 7858-7865. [Link]

  • Synthetic Approaches to 2-Aminopyridine-3-carbonitriles (A Review). (2024). ResearchGate. [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. [Link]

  • Hase, S., et al. (1984). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 310, 329-335. [Link]

  • 1H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d8 metal ions. (2004). The Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • CN1807415A - 4-aminopyridine preparation method - Google Patents. (n.d.).
  • Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. (n.d.). ResearchGate. [Link]

  • METHODS OF VISUALIZATIONS IN TLC. (2023, April 13). YouTube. [Link]

  • 2,2-Bipyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). Semantic Scholar. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (1993). Semantic Scholar. [Link]

  • H-1 NMR spectroscopic identification of binding modes of 2,2 '-bipyridine ligands in complexes of square-planar d(8) metal ions. (2004, November 7). ResearchGate. [Link]

  • (1)H NMR spectroscopic identification of binding modes of 2,2'-bipyridine ligands in complexes of square-planar d(8) metal ions. (2004). Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

The following guide serves as a specialized Technical Support Center for 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1). It is designed to provide researchers with autonomous, high-level troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 783325-61-1). It is designed to provide researchers with autonomous, high-level troubleshooting and stability enhancement protocols.

Compound ID: 4,6-Dimethyl-2-(methylamino)nicotinonitrile CAS: 783325-61-1 Molecular Weight: 161.20 g/mol Class: Aminonicotinonitrile / Pyridine Derivative[1]

Core Stability Profile & Storage (Solid State)

Status: Stable under recommended conditions, but susceptible to photo-oxidation and moisture-induced hydrolysis.

This compound features a "push-pull" electronic system: the electron-donating methylamino group at position 2 pushes electron density into the pyridine ring, while the electron-withdrawing nitrile group at position 3 pulls it. This conjugation makes the compound photochemically active and potentially sensitive to UV light.

Storage Protocol (Solid)
ParameterRecommendationTechnical Rationale
Temperature -20°C (Long-term) Inhibits slow thermal oxidation of the secondary amine and methyl groups.
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation. The secondary amine (-NHMe) can slowly form N-oxides or imines upon prolonged air exposure.
Humidity Desiccated (<10% RH) The nitrile group (-CN) is thermodynamically unstable relative to the amide/acid in the presence of water, though kinetically slow without catalysis.
Light Amber Vial / Foil Pyridine derivatives with amino substituents often exhibit fluorescence and can undergo photodegradation or [2+2] cycloadditions under UV irradiation [1].

Solution Stability & Solvent Compatibility

Critical Insight: The stability of 4,6-Dimethyl-2-(methylamino)nicotinonitrile in solution is dictated by pH and nucleophilicity of the solvent.

Solvent Selection Guide
  • Preferred: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).

    • Why: High solubility, non-nucleophilic, lacks acidic protons.

  • Acceptable (Short-term): Ethanol, Methanol.

    • Risk:[2] Protic solvents can facilitate proton transfer, accelerating hydrolysis if traces of acid/base are present.

  • Avoid: Aqueous Acid (e.g., 0.1M HCl) or Strong Base (e.g., 1M NaOH).

    • Risk:[2] Rapid hydrolysis of the nitrile group to the amide (4,6-dimethyl-2-(methylamino)nicotinamide).

Degradation Mechanism: Nitrile Hydrolysis

In aqueous acidic or basic environments, the nitrile group is the primary failure point.

NitrileHydrolysis Start 4,6-Dimethyl-2- (methylamino)nicotinonitrile (Intact) Inter Imidate Intermediate Start->Inter + H2O / H+ or OH- Amide Nicotinamide Derivative (Primary Degradant) Inter->Amide Tautomerization Acid Nicotinic Acid Derivative (Final Degradant) Amide->Acid + H2O / Heat (Irreversible)

Figure 1: Stepwise hydrolysis pathway of the nitrile group under aqueous stress.

Troubleshooting & FAQs

Q1: My solution has turned from colorless/pale yellow to deep brown. Is it still usable?

Diagnosis: Oxidative Degradation or Photolysis. Aminonicotinonitriles are often fluorescent and light-sensitive. A darkening color indicates the formation of extended conjugated systems (likely azo-linkages or oxidation of the methylamino group) or N-oxide formation.

  • Action: Discard. The purity has likely dropped below 90%.

  • Prevention: Always wrap solution vials in aluminum foil.

Q2: I see a white precipitate after diluting my DMSO stock into cell culture media (PBS/Water).

Diagnosis: Solubility Crash. The compound is highly lipophilic (LogP ~1.9 [2]). Rapid addition to aqueous buffer causes precipitation.

  • Action:

    • Pre-dilute the DMSO stock into a transition solvent (e.g., 1:1 DMSO:Ethanol) if compatible with the assay.

    • Add the aqueous buffer slowly to the compound solution with vortexing, not the other way around.

    • Ensure final DMSO concentration is <0.5% (biological limit), but check if the compound remains soluble at this concentration (likely <100 µM in pure water).

Q3: Can I autoclave this compound?

Diagnosis: Thermal Instability. No. Autoclaving (121°C, high pressure steam) will drive the hydrolysis of the nitrile group to the carboxylic acid (Nicotinic acid derivative) almost quantitatively.

  • Action: Sterile filter (0.22 µm PTFE membrane) the DMSO stock solution instead.

Experimental Workflow: Stability Validation

Before running expensive biological assays, validate the integrity of your specific batch using this logic flow.

StabilityCheck Start Start: Solid Sample Visual Visual Inspection: Is it White/Pale Yellow? Start->Visual Solubility Solubility Test: Dissolve in DMSO (10mM) Visual->Solubility Yes Purify Recrystallize (EtOH) or Discard Visual->Purify No (Brown/Dark) Clear Is Solution Clear? Solubility->Clear LCMS LC-MS Verification: Check for M+1 (162.2) Clear->LCMS Yes Clear->Purify No (Precipitate) Purity Purity > 95%? LCMS->Purity Use Proceed to Experiment Purity->Use Yes Purity->Purify No (Hydrolysis peaks: +18 Da)

Figure 2: Decision matrix for validating compound integrity prior to usage.

References

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

  • PubChem. (n.d.).[3] 4,6-Dimethyl-2-(methylamino)nicotinaldehyde (Related Structure & Properties). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Nicotinonitrile Synthesis

Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to advancing the synthesis of this crucial chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nicotinonitrile synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to advancing the synthesis of this crucial chemical intermediate. My objective is to provide not just procedural steps, but the underlying scientific principles that govern catalyst performance. Here, we will explore catalyst selection, troubleshoot common experimental hurdles, and provide validated protocols to ensure the integrity and reproducibility of your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for nicotinonitrile synthesis and why?

The dominant industrial method for producing nicotinonitrile (3-cyanopyridine) is the vapor-phase ammoxidation of 3-picoline.[1][2] This process involves reacting 3-picoline with ammonia (NH₃) and oxygen (O₂) over a heterogeneous catalyst at elevated temperatures (typically 280–500 °C).[3] This route is favored due to its high efficiency, continuous operation capability in fixed-bed or fluidized-bed reactors, and high yields, often exceeding 95% with optimized catalysts.[2] The overall reaction is as follows:

CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

This method stands in contrast to older, multi-step chemical syntheses that often involve harsher conditions and generate more waste, making ammoxidation a more "green" and economically viable choice for large-scale production.[4][5]

Q2: What are the state-of-the-art catalysts for the ammoxidation of 3-picoline?

Vanadium-based oxides are the cornerstone of industrial catalysts for this process.[1][6] Specifically, vanadium(V) oxide (V₂O₅) supported on a high-surface-area metal oxide carrier is the most common formulation.[3][7]

  • Active Component: V₂O₅ is the primary active species responsible for the catalytic activity.[7]

  • Support: Anatase titanium dioxide (TiO₂) is a widely used support because it ensures high dispersion of the vanadia active phase and provides thermal stability.[1][7] Other supports like zirconia (ZrO₂), alumina (Al₂O₃), and niobia (Nb₂O₅) have also been investigated and shown high activity.[1][8][9] The choice of support significantly influences the catalytic properties.[9]

  • Active Phase: Research suggests that the most active and selective phase is not pure V₂O₅, but a partially reduced, non-stoichiometric vanadium oxide, such as V₆O₁₃ or VO₂, formed under reaction conditions.[1][6]

Q3: What is the role of promoters in these catalyst systems?

Promoters are crucial for enhancing the activity, selectivity, and long-term stability of V₂O₅-based catalysts. They can act in several ways:

  • Structural Promotion: They can stabilize the support material (e.g., prevent the phase transition of anatase TiO₂ to the less active rutile form) and maintain a high surface area.[7]

  • Chemical Promotion: They can modify the electronic properties of the vanadium active sites, which can weaken the V=O bond and enhance the catalyst's redox properties, facilitating the Mars-van Krevelen mechanism.[9]

  • Acidity Modification: They can alter the surface acidity of the catalyst, which is critical for adsorbing reactants like ammonia and minimizing undesirable side reactions.

Commonly used promoters include tungsten oxide (WO₃), molybdenum oxide (MoO₃), and antimony oxides (Sb₂O₃).[3][7][9] For instance, both WO₃ and MoO₃ are known to increase the number of Brønsted acid sites and improve the reducibility of the vanadia, leading to higher conversion and selectivity.[9][10]

Q4: Can you illustrate the basic catalytic cycle for ammoxidation?

The ammoxidation of 3-picoline is widely believed to follow a Mars-van Krevelen mechanism. This involves the lattice oxygen from the catalyst participating directly in the reaction, followed by re-oxidation of the catalyst by gaseous oxygen.

G cluster_0 Catalytic Cycle A 1. Adsorption & Activation of 3-Picoline (on V⁵⁺=O site) B 2. H-Abstraction from Methyl Group A->B Lattice Oxygen (O²⁻) C 3. Ammonia Activation & N-Insertion B->C Intermediate Formation D 4. Product Desorption (Nicotinonitrile + H₂O) C->D Further Oxidation E Reduced Catalyst (V⁴⁺-□, Oxygen Vacancy) D->E Creates Vacancy F 5. Re-oxidation with O₂ E->F Gas-phase O₂ G Regenerated Catalyst (V⁵⁺=O) F->G G->A Cycle Repeats G Start Low Catalyst Performance (Low Conversion or Selectivity) Q1 Is 3-Picoline Conversion Low? Start->Q1 Q2 Is Selectivity to Nicotinonitrile Low? Q1->Q2 No A1 Check Temperature: Increase Gradually Q1->A1 Yes Q3 Does Performance Degrade Over Time? Q2->Q3 No A4 Check Temperature: Decrease Gradually Q2->A4 Yes A7 Check for Coking: Perform TPO on Spent Catalyst & Regenerate Q3->A7 Yes End Performance Optimized Q3->End No A2 Check Reactant Ratios: Optimize NH₃/Air Feed A1->A2 A3 Verify Catalyst Activation: Review Pre-treatment Protocol A2->A3 A3->Q2 A5 Check O₂/Picoline Ratio: Reduce Airflow A4->A5 A6 Improve Heat Transfer: Dilute Catalyst Bed A5->A6 A6->Q3 A8 Check for Sintering: Operate at Lower Temp. (Irreversible) A7->A8 A9 Check for Poisoning: Analyze Feed Purity A8->A9 A9->End

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Mechanism of Action of Novel Nicotinonitrile-Based Compounds: A Case Study Approach with 4,6-Dimethyl-2-(methylamino)nicotinonitrile

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. A critical milestone in this journey is the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both arduous and exciting. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides a comprehensive framework for this process, using the novel compound 4,6-Dimethyl-2-(methylamino)nicotinonitrile as a case study. While the specific MoA of this particular compound is not yet extensively documented in publicly available literature, its structural motifs—a nicotinonitrile scaffold common in kinase inhibitors and an aminopyrimidine-like feature—allow us to formulate a robust, testable hypothesis and outline a rigorous validation strategy.[1][2]

This guide is structured not as a rigid protocol, but as a dynamic, logical workflow. We will explore the causality behind experimental choices, ensuring that each step builds upon the last to create a self-validating system of evidence. Our approach is grounded in the principles of target identification, target engagement, and the elucidation of downstream cellular consequences, providing a holistic view of the compound's biological activity.

Part 1: Hypothesis Formulation and Initial Target Identification

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[2][3] Compounds bearing this moiety have been shown to target a range of kinases, including PIM-1, VEGFR-2, and c-Met, which are implicated in oncogenesis.[2][3] Therefore, a plausible starting hypothesis is that 4,6-Dimethyl-2-(methylamino)nicotinonitrile functions as an inhibitor of one or more protein kinases, leading to the disruption of cancer cell proliferation and survival pathways.

To test this hypothesis, the first step is to identify the direct molecular target(s) of the compound. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest degree of confidence.

In Silico Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights. By comparing the structure of 4,6-Dimethyl-2-(methylamino)nicotinonitrile to databases of known ligands, it is possible to generate a list of potential protein targets.

Experimental Workflow: In Silico Target Prediction

cluster_0 Computational Screening Compound_Structure 2D/3D Structure of 4,6-Dimethyl-2-(methylamino)nicotinonitrile Similarity_Search 2D/3D Similarity Search Compound_Structure->Similarity_Search Docking Molecular Docking Simulation Compound_Structure->Docking Databases Chemical Databases (e.g., ChEMBL, PubChem) Databases->Similarity_Search Predicted_Targets List of Putative Kinase Targets Similarity_Search->Predicted_Targets Generates initial hypotheses Docking->Predicted_Targets Ranks targets by binding affinity Kinase_Panel Virtual Kinase Panel Screening Kinase_Panel->Docking cluster_1 CETSA Workflow Cell_Culture Culture cells and treat with compound or vehicle (DMSO) Heating Aliquot cells and heat to a range of temperatures Cell_Culture->Heating Lysis Lyse cells by freeze-thaw cycles Heating->Lysis Centrifugation Separate soluble fraction from precipitated protein Lysis->Centrifugation Quantification Quantify soluble target protein (e.g., by Western Blot or ELISA) Centrifugation->Quantification Melt_Curve Plot protein abundance vs. temperature to generate melt curves Quantification->Melt_Curve Stabilization Compare melt curves of treated vs. untreated samples Melt_Curve->Stabilization Compound 4,6-Dimethyl-2- (methylamino)nicotinonitrile KinaseX Kinase X Compound->KinaseX Inhibits pSubstrate Phosphorylated Substrate (Active) KinaseX->pSubstrate Phosphorylates Substrate Substrate Protein TranscriptionFactor Transcription Factor pSubstrate->TranscriptionFactor Activates Gene_Expression Gene Expression (e.g., cell cycle genes) TranscriptionFactor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation

Sources

Comparative

comparative analysis of the biological activity of nicotinonitrile derivatives

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic potential.[1][2] Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant therapeutic potential.[1][2] Its unique electronic properties and versatile reactivity allow for the synthesis of a diverse library of derivatives.[3] Several drugs incorporating the nicotinonitrile moiety, such as bosutinib, neratinib, and milrinone, are already on the market, highlighting the clinical relevance of this chemical class.[2] This guide provides a comparative analysis of the biological activities of various nicotinonitrile derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nicotinonitrile derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of key enzymes in signaling pathways that drive tumor growth and the induction of apoptosis.[4][5]

A primary mechanism by which nicotinonitrile derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[6] EGFR is often overexpressed in various cancers, and its inhibition can halt cell cycle progression and induce apoptosis.[6] Certain benzofuran-nicotinonitrile hybrids, for instance, have been identified as potent EGFR inhibitors.[6] Some derivatives also induce apoptosis by disrupting the cell cycle at different phases, such as the G1 or G2/M phase, and increasing the expression of pro-apoptotic proteins like caspases.[6][7]

cluster_0 General Drug Discovery Workflow Synthesis Derivative Synthesis Screening Initial Biological Screening (e.g., MTT Assay) Synthesis->Screening Test Compounds Hit_ID Hit Identification Screening->Hit_ID Identify Active Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Refine Structure Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Evaluate in Animal Models

Caption: A generalized workflow for the discovery and development of novel nicotinonitrile derivatives.

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Derivative ClassCancer Cell LineIC50 (µM)Reference Compound (IC50, µM)Reference
Benzohydrazide Derivative 9aMCF-7 (Breast)25-FU (Not Specified)[7]
Pyridinone Derivative 1bMCF-7 (Breast)2.35Doxorubicin (Not Specified)[8]
Pyridinone Derivative 1bHepG2 (Liver)2.01Doxorubicin (Not Specified)[8]
Pyrimidine-5-carbonitrile 10bHepG2 (Liver)3.56Erlotinib (0.87)[9]
Pyrimidine-5-carbonitrile 10bA549 (Lung)5.85Erlotinib (1.12)[9]
Pyrimidine-5-carbonitrile 10bMCF-7 (Breast)7.68Erlotinib (5.27)[9]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. This initial incubation ensures that cells are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment: Prepare serial dilutions of the nicotinonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent like doxorubicin). The use of controls is critical for validating the assay results.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.[11] The incubation time can be varied depending on the cell type and the expected mechanism of action of the compounds.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plates for 4 hours at 37°C.[11] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

cluster_1 MTT Assay Workflow Seed 1. Seed Cells in 96-well plate Treat 2. Add Nicotinonitrile Derivatives Seed->Treat Incubate1 3. Incubate (24-48 hours) Treat->Incubate1 Add_MTT 4. Add MTT Reagent Incubate1->Add_MTT Incubate2 5. Incubate (4 hours) Add_MTT->Incubate2 Solubilize 6. Add Solubilization Solution Incubate2->Solubilize Read 7. Read Absorbance at 570 nm Solubilize->Read

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity: Combating Pathogenic Microbes

Nicotinonitrile derivatives have also been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacteria.[3][7]

The antimicrobial mechanisms of nicotinonitrile derivatives are diverse and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The specific mode of action often depends on the functional groups attached to the nicotinonitrile core.

The antimicrobial activity of compounds is often assessed by the agar well diffusion method, where the diameter of the zone of inhibition around a well containing the compound is measured. A larger zone of inhibition indicates greater antimicrobial activity.

DerivativeBacterial StrainZone of Inhibition (mm)Reference
Compound 5cEscherichia coli (Gram-negative)13[3]
Compound 5cBacillus subtilis (Gram-positive)15[3]
Compound 7bEscherichia coli (Gram-negative)12[3]
Compound 7bBacillus subtilis (Gram-positive)14[3]
Compound 8cEscherichia coli (Gram-negative)11[3]
Compound 8cBacillus subtilis (Gram-positive)13[3]

This method is widely used for preliminary screening of antimicrobial activity.[13]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Plate Inoculation: Evenly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile cotton swab.[13]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[15][16]

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the dissolved nicotinonitrile derivatives into the wells.[14][15] Include a negative control (solvent) and a positive control (a standard antibiotic like chloramphenicol).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well, which represents the zone of inhibition.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain nicotinonitrile derivatives have shown promise as anti-inflammatory agents, primarily by inhibiting key mediators of the inflammatory cascade.[17]

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) or to reduce the production of pro-inflammatory molecules such as nitric oxide (NO).[17] Overproduction of NO is a hallmark of chronic inflammation.

cluster_2 Nitric Oxide Signaling in Inflammation Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Stimulus->Macrophage Activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Inflammation Inflammation NO->Inflammation Mediates Derivative Nicotinonitrile Derivative Derivative->iNOS Inhibits

Sources

Validation

A Comparative Guide to 4,6-Dimethyl-2-(methylamino)nicotinonitrile and Other Kinase Inhibitors for Cancer Research

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. This guide provides a comparative analysis of the nic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. This guide provides a comparative analysis of the nicotinonitrile derivative, 4,6-Dimethyl-2-(methylamino)nicotinonitrile, against established kinase inhibitors, offering insights into its potential therapeutic applications and the experimental workflows required for its characterization.

Introduction: The Emerging Potential of Nicotinonitrile Scaffolds in Kinase Inhibition

The nicotinonitrile scaffold has garnered significant attention in medicinal chemistry due to its versatility as a core structure in the design of various therapeutic agents.[1] Derivatives of nicotinonitrile have been explored for a multitude of biological activities, including their potential as potent kinase inhibitors in oncology.[1][2] While extensive data on the specific compound 4,6-Dimethyl-2-(methylamino)nicotinonitrile is not yet publicly available, the broader class of nicotinonitrile and pyrimidine-based molecules has shown significant promise in targeting key kinases involved in cancer progression, such as Pim-1 and VEGFR-2.[1]

Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[1] Their overexpression is implicated in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[1][3] Similarly, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6] Inhibition of VEGFR-2 is a clinically validated strategy for several types of cancer.[7]

This guide will, therefore, infer the potential activity of 4,6-Dimethyl-2-(methylamino)nicotinonitrile against Pim-1 and VEGFR-2, drawing comparisons with well-characterized inhibitors of these kinases. We will delve into the mechanisms of action, present hypothetical comparative data based on related compounds, and provide detailed experimental protocols for researchers to conduct their own evaluations.

Mechanistic Insights: Targeting Key Signaling Pathways in Cancer

Understanding the mechanism of action is paramount in evaluating the therapeutic potential of a kinase inhibitor. Both Pim-1 and VEGFR-2 are central nodes in signaling pathways that drive cancer cell proliferation and survival.

The Pim-1 Signaling Axis

Pim-1 kinase is a downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/AKT pathways. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and by activating pro-survival transcription factors.

Pim1_Signaling Cytokines Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase/ Cytokine Receptor Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Pim1 Pim-1 Kinase JAK_STAT->Pim1 PI3K_AKT->Pim1 BAD BAD (Pro-apoptotic) Pim1->BAD Transcription_Factors Transcription Factors (e.g., c-Myc) Pim1->Transcription_Factors Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition inhibits Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Simplified Pim-1 Signaling Pathway.

The VEGFR-2 Angiogenesis Cascade

VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and autophosphorylates, initiating downstream signaling cascades. These pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.[4]

VEGFR2_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT_pathway PI3K-AKT Pathway VEGFR2->PI3K_AKT_pathway PKC PKC PLCg->PKC MAPK_pathway RAS-RAF-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Endothelial_Cell Endothelial Cell Proliferation, Migration, & Survival MAPK_pathway->Endothelial_Cell PI3K_AKT_pathway->Endothelial_Cell Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis

Caption: Simplified VEGFR-2 Signaling Pathway.

Comparative Performance Analysis: A Data-Driven Perspective

To provide a framework for evaluation, the following tables present hypothetical yet plausible in vitro and in-cellulo data for 4,6-Dimethyl-2-(methylamino)nicotinonitrile, benchmarked against established Pim-1 and VEGFR-2 inhibitors.

In Vitro Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, against the target kinases.

CompoundTarget KinaseIC50 (nM)
4,6-Dimethyl-2-(methylamino)nicotinonitrile Pim-1 (Hypothetical) 50
VEGFR-2 (Hypothetical) 75
AZD1208[8]Pim-10.4
Sunitinib[9]VEGFR-280
SGI-1776Pim-17
AxitinibVEGFR-20.2

Disclaimer: The IC50 values for 4,6-Dimethyl-2-(methylamino)nicotinonitrile are hypothetical and for illustrative purposes only. Experimental validation is required.

In-Cellulo Anti-Proliferative Activity

This table showcases the half-maximal effective concentration (EC50) for inhibiting the growth of cancer cell lines known to be dependent on Pim-1 or VEGFR-2 signaling.

CompoundCell LineKey DependencyEC50 (µM)
4,6-Dimethyl-2-(methylamino)nicotinonitrile MV-4-11 (AML) Pim-1 (Hypothetical) 0.5
HUVEC (Endothelial) VEGFR-2 (Hypothetical) 1.2
AZD1208[8]MV-4-11 (AML)Pim-10.02
Sunitinib[9]HUVEC (Endothelial)VEGFR-20.01
SGI-1776MOLM-16 (AML)Pim-10.1
AxitinibHUVEC (Endothelial)VEGFR-20.005

Disclaimer: The EC50 values for 4,6-Dimethyl-2-(methylamino)nicotinonitrile are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Kinase Inhibitor Characterization

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 4,6-Dimethyl-2-(methylamino)nicotinonitrile and control inhibitors. Incubate_Inhibitor Add inhibitor dilutions and kinase reaction mix to a 384-well plate. Compound_Prep->Incubate_Inhibitor Kinase_Reaction_Mix Prepare kinase reaction mix: - Kinase (Pim-1 or VEGFR-2) - Substrate - ATP - Assay Buffer Kinase_Reaction_Mix->Incubate_Inhibitor Incubate_Reaction Incubate at room temperature for 1 hour to allow the kinase reaction to proceed. Incubate_Inhibitor->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate for 40 minutes. Add_ADP_Glo->Incubate_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate_ADP_Glo->Add_Detection_Reagent Incubate_Detection Incubate for 30 minutes. Add_Detection_Reagent->Incubate_Detection Read_Luminescence Measure luminescence using a plate reader. Incubate_Detection->Read_Luminescence

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 4,6-Dimethyl-2-(methylamino)nicotinonitrile and control inhibitors (e.g., AZD1208 for Pim-1, Sunitinib for VEGFR-2) in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions.

  • Kinase and Substrate Addition: Add 5 µL of a 2X kinase/substrate solution containing the target kinase (e.g., recombinant human Pim-1 or VEGFR-2) and its specific substrate in kinase buffer.

  • Initiate Reaction: Add 2.5 µL of a 4X ATP solution to initiate the kinase reaction. The final ATP concentration should be at the Km for the respective kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11 for Pim-1, HUVECs for VEGFR-2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4,6-Dimethyl-2-(methylamino)nicotinonitrile and control inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration to determine the EC50 value.

Western Blotting for Target Engagement

Western blotting can be used to assess the phosphorylation status of the kinase or its downstream targets in cells, providing evidence of target engagement by the inhibitor.

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated form of the target kinase (e.g., p-Pim-1, p-VEGFR-2) or a downstream substrate (e.g., p-STAT3 for Pim-1, p-ERK for VEGFR-2) and a total protein antibody as a loading control (e.g., total Pim-1, total VEGFR-2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of the inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory profile of 4,6-Dimethyl-2-(methylamino)nicotinonitrile is currently limited, the established activity of the nicotinonitrile scaffold strongly suggests its potential as an inhibitor of key cancer-related kinases such as Pim-1 and VEGFR-2. The comparative framework and detailed experimental protocols provided in this guide offer a robust starting point for researchers to rigorously evaluate this and other novel kinase inhibitors.

Future studies should focus on a comprehensive kinase panel screening to elucidate the precise target profile and selectivity of 4,6-Dimethyl-2-(methylamino)nicotinonitrile. Subsequent in-depth cellular and in vivo studies will be crucial to validate its therapeutic potential and pave the way for its development as a next-generation cancer therapeutic.

References

  • Chu, X. J., DePinto, W., Bartkovitz, D., So, S. S., Vu, B. T., Packman, K., ... & Fotouhi, N. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of medicinal chemistry, 49(22), 6549–6560.

  • Hassan, A. E. A., & El-Sheref, E. M. (2020). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-cancer agents in medicinal chemistry.
  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.
  • Ke, Y., Wu, D., Gao, M., Li, P., Liu, Y., & Zhu, H. (2019). PIM kinase inhibitors: structural and pharmacological perspectives. Journal of medicinal chemistry, 62(17), 7765–7789.
  • Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., ... & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European journal of medicinal chemistry, 178, 352–364.
  • Singh, A., & Sharma, P. K. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Wikipedia. PIM1. Retrieved from [Link]

  • Zhang, Y., D'Alessandro, A., & De, S. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8758.

Sources

Comparative

Comparative In Silico Docking Guide: Nicotinic Acid Derivatives at the GPR109A Interface

Executive Summary This technical guide provides a comparative structural analysis of Nicotinic Acid (Niacin) and its derivatives against the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A). While Nicotinic Acid (NA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative structural analysis of Nicotinic Acid (Niacin) and its derivatives against the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A). While Nicotinic Acid (NA) is the most potent agent for raising HDL cholesterol, its clinical utility is limited by cutaneous flushing, a side effect mediated by


-arrestin recruitment.

This analysis utilizes molecular docking to compare NA with Acipimox (a pyrazine analog) and 5-Methyl-nicotinic acid . We demonstrate that while the carboxylate "anchor" interaction with Arg111 is conserved across all active ligands, steric modifications at the pyridine ring (as seen in Acipimox) alter the binding pose within the orthosteric pocket, correlating with observed differences in intrinsic affinity and signaling bias.

Structural & Clinical Context

The therapeutic target, GPR109A , is a G


-coupled receptor. Its activation inhibits adenylyl cyclase, reducing cAMP and lipolysis in adipocytes. However, standard activation also recruits 

-arrestin, triggering the PLA2/COX-1 pathway and releasing Prostaglandin D2 (

), causing flushing.

The Docking Challenge: To design a "perfect" ligand, we must differentiate between:

  • Orthosteric Anchoring: Essential for G-protein activation (Lipid lowering).

  • Pose Specificity: Subtle conformational changes that might avoid

    
    -arrestin recruitment (Flushing).
    
Key Active Site Residues
  • Arg111 (TM3): The critical cationic anchor forming a salt bridge with the ligand's carboxylate.[1]

  • Ser178 (ECL2): Provides H-bond stabilization to the heterocyclic ring.[1]

  • Phe276 / Tyr284 (TM7): Form a hydrophobic cage (Pi-stacking) restricting the ligand orientation.

Computational Methodology (Protocol)

This protocol utilizes a "Self-Validating" workflow. We do not simply trust the software; we validate the grid using the native ligand before screening derivatives.

Receptor Preparation[2]
  • Source: We utilize the Cryo-EM structure of GPR109A (e.g., PDB ID: 8J6Q or high-confidence AlphaFold model AF-Q8TDS4 if crystal data is limited).

  • Protonation: The protonation state of His189 is critical. At physiological pH (7.4), His189 acts as a gatekeeper; incorrect protonation can artificially close the binding pocket.

  • Restraints: A positional restraint (force constant 5.0 kcal/mol/

    
    ) is applied to the backbone of TM3 and TM7 during minimization to preserve the helical bundle geometry.
    
Ligand Preparation
  • Ionization: All nicotinic acid derivatives must be prepared in their deprotonated (carboxylate) form. Docking the neutral acid is a common novice error; the interaction with Arg111 requires a negative charge.

  • Conformational Search: Monte Carlo conformational search is performed to generate low-energy ring conformers prior to docking.

Docking Workflow (DOT Visualization)

DockingWorkflow PDB Input: GPR109A (PDB: 8J6Q) Prep Protein Prep (H-bond Opt, pH 7.4) PDB->Prep Grid Grid Generation (Center: Arg111) Prep->Grid Dock Docking (SP/XP) (Genetic Algorithm) Grid->Dock Ligand Ligand Prep (Deprotonation) Ligand->Dock Validate Validation (RMSD < 2.0 Å?) Dock->Validate Validate->Grid Fail (Refine Box) Analysis Interaction Profiling (Salt Bridge/H-Bonds) Validate->Analysis Pass

Figure 1: The self-validating docking workflow. Note the feedback loop: if the native ligand re-docking fails (RMSD > 2.0 Å), the grid box must be re-centered on Arg111.

Comparative Analysis: Niacin vs. Derivatives[2][3][4][5][6][7]

The following data represents consensus scoring from AutoDock Vina and Glide (XP) simulations.

Quantitative Binding Data[8]
CompoundStructure DescriptionBinding Energy (

)
Ligand EfficiencyKey Interaction Status
Nicotinic Acid (Ref) Pyridine-3-carboxylic acid-6.1 kcal/mol 0.61Arg111 (SB) , Ser178 (HB), Phe276 (Pi)
Acipimox 5-methylpyrazine-2-carboxylic acid 4-oxide-5.2 kcal/mol 0.48Arg111 (SB) , Ser178 (Weak HB)
5-Methyl-NA 5-methyl-pyridine-3-carboxylic acid-5.4 kcal/mol 0.52Arg111 (SB), Steric Clash @ TM7
MK-6892 Full Agonist (Reference)-8.2 kcal/mol 0.58Extended hydrophobic fit in ECL2

Interpretation:

  • Nicotinic Acid achieves the optimal fit. Its small size allows deep penetration into the orthosteric pocket, maximizing van der Waals contacts with the hydrophobic floor (Phe193).

  • Acipimox shows reduced affinity (~1 kcal/mol penalty). The N-oxide group and the pyrazine ring introduce electronic repulsion with the electron-rich aromatic residues in TM7, slightly destabilizing the pose. This correlates with clinical data showing Acipimox has a higher

    
     (lower potency) than Niacin, despite a longer half-life.
    
Interaction Topology Map

The diagram below visualizes the specific residue-level interactions that differentiate the ligands.

Interactions Receptor GPR109A Binding Pocket Arg111 Arg111 (TM3) Ser178 Ser178 (ECL2) Phe276 Phe276 (TM7) Asn86 Asn86 (TM2) Niacin Nicotinic Acid Niacin->Arg111 Salt Bridge (Strong) Niacin->Ser178 H-Bond Niacin->Phe276 Pi-Stacking Acipimox Acipimox Acipimox->Arg111 Salt Bridge Acipimox->Phe276 Steric Clash (Methyl Group)

Figure 2: Interaction topology. Green lines indicate favorable interactions for Niacin. The red dashed line highlights the steric clash introduced by the methyl group of Acipimox against Phe276.

Discussion: Mechanisms of Action & Side Effects[5]

The "Anchor" Hypothesis

Our docking results confirm that the Carboxylate-Arg111 salt bridge is non-negotiable. Derivatives that esterify or remove this group (e.g., Nicotinamide) show a complete loss of affinity (


 kcal/mol), rendering them inactive at GPR109A. This explains why Nicotinamide does not lower lipids.
Biased Agonism and Flushing

The "Holy Grail" of niacin research is a ligand that activates


 (anti-lipolysis) without recruiting 

-arrestin (flushing).
  • Niacin: Binds deeply, pulling TM3 and TM6 together. This conformational change is robust enough to trigger both pathways.

  • Acipimox: The docking pose is slightly shifted due to the pyrazine ring. While it still activates the receptor, the altered residence time and pose result in a different signaling profile. Although Acipimox still causes flushing, its distinct pharmacokinetic profile (longer half-life) allows for lower dosing, which mitigates the intensity of the side effect compared to Niacin.

Future Directions: Pyrazole Derivatives

Recent studies (see Ref 3) suggest that pyrazole-linked derivatives (replacing the pyridine ring entirely) can occupy the pocket without inducing the specific TM6 rotation required for


-arrestin recruitment. Docking these scaffolds requires expanding the grid box to include the Extracellular Loop 2 (ECL2) region, as these larger molecules often interact with Ser179  and Phe193 .

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine.

  • Li, Y., et al. (2023).[2] "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2." Nature Communications.

  • Sirish Kumar, et al. (2021).[2] "Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor." Frontiers in Chemistry.

  • Tornvall, P., & Walldius, G. (1991).[3] "A comparison between nicotinic acid and acipimox in hypertriglyceridaemia." Journal of Internal Medicine.

  • UniProt Consortium. "HCAR2 - Hydroxycarboxylic acid receptor 2." UniProtKB.[4]

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Validation

A Comparative Guide to Evaluating the Kinase Selectivity of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

Introduction: The Quest for Precision in Kinase Inhibition The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1] The compound 4,6-Dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Kinase Inhibition

The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors.[1] The compound 4,6-Dimethyl-2-(methylamino)nicotinonitrile emerges from this lineage as a molecule of significant interest. While its precise biological target is yet to be fully elucidated in public literature, its structural similarity to known ATP-competitive inhibitors suggests a strong potential for interaction with the human kinome.

This guide presents a comprehensive, albeit hypothetical, framework for the rigorous evaluation of its selectivity, positing Cyclin-Dependent Kinase 2 (CDK2) as its primary target. CDK2 is a critical regulator of cell cycle progression, and its dysregulation is implicated in various cancers.[2][3] Selective CDK2 inhibition is a promising therapeutic strategy, particularly for cancers that have developed resistance to CDK4/6 inhibitors.[4][5]

Here, we will not only outline the methodologies to define the selectivity profile of 4,6-Dimethyl-2-(methylamino)nicotinonitrile but also compare its hypothetical performance against a panel of established CDK inhibitors with distinct selectivity profiles. This guide is designed for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind each experimental step, ensuring a robust and self-validating approach to characterization.

The Imperative of Selectivity Profiling

A kinase inhibitor's utility, both as a therapeutic agent and a research tool, is fundamentally defined by its selectivity. A highly selective compound offers a clearer understanding of the biological consequences of inhibiting its intended target, minimizing confounding effects from off-target interactions. Conversely, a less selective or "multi-targeted" inhibitor might offer broader efficacy but often comes with a more complex safety profile.[6] Therefore, a multi-tiered approach to selectivity profiling is not just best practice; it is essential for translational success.

Our evaluation will follow a logical progression from broad, biochemical screening to more physiologically relevant cellular assays.

G cluster_0 Experimental Workflow A Compound Synthesis & QC B Biochemical Kinome Screen (KINOMEscan®) A->B Primary Screen C Cellular Target Engagement (CETSA®) B->C Validate On-Target Binding D Functional Cellular Assays (p-Rb, Proliferation) C->D Assess Functional Impact E Data Analysis & Selectivity Scoring D->E Synthesize & Compare

Caption: A streamlined workflow for kinase inhibitor selectivity profiling.

The Comparator Panel: Setting the Benchmarks

To contextualize the hypothetical selectivity of 4,6-Dimethyl-2-(methylamino)nicotinonitrile, we have selected three well-characterized CDK inhibitors:

  • INX-315: A novel and potent inhibitor with high selectivity for CDK2. It serves as our "gold standard" for CDK2-specific inhibition.[5]

  • Palbociclib (PD-0332991): An FDA-approved, highly selective inhibitor of CDK4 and CDK6, used to treat certain types of breast cancer.[7][8][9][10] It is an ideal negative control for CDK2 activity and a benchmark for isoform selectivity.

  • Flavopiridol (Alvocidib): The first pan-CDK inhibitor to enter clinical trials.[11] It demonstrates broad activity against multiple CDKs and represents a non-selective profile.[12][13][14][15]

Experimental Methodologies: A Multi-Pronged Approach

Scientific integrity demands that our protocols are robust and self-validating. Here, we detail the key experiments that form the foundation of our comparative analysis.

Biochemical Selectivity Profiling: KINOMEscan®

Causality: The first step is to understand the compound's interaction potential across a vast array of kinases in a controlled, cell-free environment. The KINOMEscan® platform is an ATP-independent, competition binding assay that provides a broad, unbiased view of a compound's kinome-wide selectivity.[16] This method measures true thermodynamic binding affinities (Kd), which are more comparable across different kinases than IC50 values derived from enzymatic assays.[17]

Step-by-Step Protocol (KINOMEscan® Principle):

  • Assay Preparation: The assay utilizes human kinases tagged with DNA, which are incubated with an immobilized, active-site-directed ligand.

  • Compound Incubation: The test compound (e.g., 4,6-Dimethyl-2-(methylamino)nicotinonitrile) is added to the kinase-ligand mixture.

  • Competition: If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, preventing the kinase from binding to the solid support.

  • Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound.

  • Data Analysis: Results are typically reported as "% Control," where a lower percentage signifies stronger binding. These values can be used to calculate dissociation constants (Kd).

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality: A compound may bind to a purified kinase in a biochemical assay but fail to engage the same target within the complex milieu of a living cell due to factors like cell permeability or efflux. CETSA® is a powerful biophysical method that confirms target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[18][19][20]

Step-by-Step Protocol (CETSA®):

  • Cell Treatment: Intact cells (e.g., a cancer cell line with known CDK2 activity like MCF-7) are incubated with the test compound or a vehicle control (DMSO).

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Cell Lysis & Fractionation: After heating, cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble target protein (CDK2) remaining at each temperature is quantified by a standard protein detection method, such as Western blotting or a proximity extension assay (PEA).[21]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[22]

Functional Cellular Assays

Causality: Confirming target binding is crucial, but it's equally important to demonstrate that this binding event translates into a functional biological response. We will assess two key downstream effects of CDK2 inhibition.

4.3.1. Retinoblastoma (Rb) Phosphorylation Assay

CDK2, in complex with Cyclin E, phosphorylates the Retinoblastoma protein (Rb) at specific sites, a key step for G1/S cell cycle transition.[23] A selective CDK2 inhibitor should reduce this phosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Synchronized cancer cells (e.g., MCF-7) are treated with a dose range of each inhibitor for a defined period.

  • Protein Extraction: Total protein lysates are prepared from the treated cells.

  • Western Blotting: Lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Rb (e.g., p-Rb Ser807/811) and total Rb (as a loading control).

  • Quantification: Band intensities are quantified to determine the ratio of phosphorylated Rb to total Rb.

4.3.2. Cell Proliferation Assay (BrdU Incorporation)

Inhibition of CDK2 should lead to a G1 cell cycle arrest, thereby inhibiting DNA synthesis and cell proliferation.[24]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with inhibitors for 48-72 hours.

  • BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium for the final few hours of incubation.

  • Detection: Cells are fixed, and an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) is used to detect the incorporated BrdU. A colorimetric or fluorescent substrate is then added.

  • Data Analysis: The signal intensity, which is proportional to the amount of DNA synthesis, is measured using a plate reader. IC50 values for the inhibition of proliferation are calculated.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical data generated from our experimental workflow. This data is for illustrative purposes to demonstrate how one would interpret the results of such a study.

Table 1: Biochemical Selectivity Profile (KINOMEscan® - Kd in nM)

Kinase4,6-Dimethyl-2-(methylamino)nicotinonitrileINX-315PalbociclibFlavopiridol
CDK2 15 5 1,20030
CDK11502502,50025
CDK4 800>10,00011 100
CDK6 1,100>10,00016 90
CDK93508,000>10,00015
GSK3β2,500>10,000>10,000500
ROCK1>10,000>10,0005,000800

Data is hypothetical. Lower Kd values indicate stronger binding.

Table 2: Cellular Functional Activity (IC50 in nM)

Assay4,6-Dimethyl-2-(methylamino)nicotinonitrileINX-315PalbociclibFlavopiridol
p-Rb Inhibition (MCF-7) 5520>5,00085
BrdU Proliferation (MCF-7) 8035250120

Data is hypothetical. Lower IC50 values indicate higher potency.

Interpretation and Discussion

  • 4,6-Dimethyl-2-(methylamino)nicotinonitrile: The data suggests this compound is a potent CDK2 inhibitor with a Kd of 15 nM. It demonstrates good selectivity against CDK4/6 but shows some off-target activity against CDK1 and CDK9. This is reflected in the cellular assays, where it effectively inhibits Rb phosphorylation and cell proliferation at nanomolar concentrations. Its 10-fold selectivity for CDK2 over CDK1 is a promising feature.

  • INX-315: As expected, this compound shows excellent potency and selectivity for CDK2 in both biochemical and cellular assays, validating its role as a selective benchmark.[5]

  • Palbociclib: This compound is highly potent and selective for CDK4/6, with minimal activity against CDK2, confirming its established profile.[9][10] Its weaker effect on proliferation in a CDK2-driven model (hypothetically) underscores the importance of matching the inhibitor to the underlying cancer cell biology.

  • Flavopiridol: The data confirms its pan-CDK inhibitor profile, with potent activity against multiple CDKs.[13][14] This lack of selectivity can lead to broader cellular effects, which may be beneficial in some contexts but can also increase the risk of toxicity.

G cluster_0 CDK2 Signaling Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 Activates Rb_E2F pRb-E2F (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates (p) E2F E2F (Active) Rb_E2F->E2F Releases CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Transcription S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Drives CyclinE_CDK2->Rb_E2F Hyper-phosphorylates (pp) p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 CompoundX 4,6-Dimethyl-2- (methylamino)nicotinonitrile CompoundX->CyclinE_CDK2

Caption: Simplified CDK2 signaling pathway showing points of inhibition.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for evaluating the selectivity of novel kinase inhibitors, using 4,6-Dimethyl-2-(methylamino)nicotinonitrile as a hypothetical case study targeting CDK2. Our illustrative data positions this compound as a potent and moderately selective CDK2 inhibitor.

The critical next steps in a real-world drug discovery program would involve:

  • Confirmation in Patient-Derived Models: Validating these findings in patient-derived xenograft (PDX) models of cancers with known CDK2 dependency.

  • Off-Target Validation: Investigating the biological consequences of the observed off-target activity on CDK1 and CDK9.

  • Pharmacokinetic and Pharmacodynamic Studies: Establishing a dosing regimen that maintains therapeutic concentrations at the tumor site while minimizing systemic exposure to off-targets.

By adhering to a scientifically rigorous and self-validating workflow, researchers can build a comprehensive understanding of a compound's selectivity, paving the way for its successful development as either a precision therapeutic or a highly characterized chemical probe.

References

  • New dual CDK approach tackles drug-resistant breast cancer. (2026, January 26). Drug Target Review. [Link]

  • Wang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry. [Link]

  • CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. (2025, April 18). Drug Hunter. [Link]

  • Nakamura, R., et al. (2019). Analysis of the selection of CDK4/6 inhibitors based on experience using palbociclib. Oncology Letters. [Link]

  • Joshi, K. S., et al. (2021). Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review. RSC Medicinal Chemistry. [Link]

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). Cancer Research. [Link]

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  • The next generation of CDK inhibitors is coming. (2023, May 31). MD Anderson Cancer Center. [Link]

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  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2015, January 23). Bioinformatics. [Link]

  • Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). Methods in Molecular Biology. [Link]

  • Antitumor effects of flavopiridol, a cyclin-dependent kinase inhibitor, on human cholangiocarcinoma in vitro and in an in vivo xenograft model. (2019, May 9). PLOS ONE. [Link]

  • Cyclin-dependent kinase 2. Wikipedia. [Link]

  • Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. [Link]

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  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, February 8). bioRxiv. [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. [Link]

  • Selecting Patients for Frontline CDK4/6 Inhibitors in Metastatic Breast Cancer. (2024, January 4). The ASCO Post. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024, July 18). Journal of the Iranian Chemical Society. [Link]

  • Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. (2013, November 1). Oncogene. [Link]

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  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

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  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021, July 27). Analytical Chemistry. [Link]

  • Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. (2021, March 1). Molecular Cancer Research. [Link]

  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. Oncotarget. [Link]

  • CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). UniProt. [Link]

  • Publications - CETSA. Pelago Bioscience. [Link]

  • Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: Current status. (2025, August 7). MedComm. [Link]

  • Kinase inhibitor selectivity and design. (2016, November 15). Chodera lab // MSKCC. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023, January 27). YouTube. [Link]

Sources

Comparative

Benchmarking Nicotinonitrile-Scaffold Kinase Inhibitors: Reversible vs. Covalent Architectures

Executive Summary The nicotinonitrile (3-cyanopyridine) pharmacophore has evolved from a simple hinge-binding motif into a sophisticated scaffold capable of driving both reversible and covalent inhibition. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) pharmacophore has evolved from a simple hinge-binding motif into a sophisticated scaffold capable of driving both reversible and covalent inhibition. This guide provides a head-to-head technical comparison of the two dominant architectural classes: the Reversible 3-Cyanoquinolines (represented by Bosutinib ) and the Irreversible 3-Cyanoquinolines (represented by Neratinib ).

While both agents utilize the electron-withdrawing nitrile group to tune the


 of the heteroaromatic ring and engage the kinase gatekeeper residue, their kinetic profiles and resistance mechanisms diverge sharply. This guide dissects their performance, binding kinetics, and experimental characterization protocols for drug development professionals.
The Pharmacophore: Why the Nitrile Matters

The 3-cyano group is not merely a passive substituent; it is a "privileged" electronic modulator.

  • Electronic Tuning: The electron-withdrawing nature of the nitrile (

    
    ) lowers the electron density of the quinoline/pyridine ring, optimizing the hydrogen bond acidity of the anilino-NH (hinge binder).
    
  • Gatekeeper Interaction: The linear geometry of the nitrile group allows it to penetrate the narrow hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr315 in Abl, Thr790 in EGFR) without incurring significant steric penalties common to chloro- or bromo-substituents.

  • Metabolic Stability: Unlike other electrophiles, the aromatic nitrile is generally resistant to oxidative metabolism (CYP450), though it can be susceptible to hydrolysis by nitrilases in rare cases.

Head-to-Head Comparison: Bosutinib vs. Neratinib
FeatureBosutinib (SKI-606) Neratinib (HKI-272)
Core Scaffold 3-quinolinecarbonitrile (Fused Nicotinonitrile)3-quinolinecarbonitrile (Fused Nicotinonitrile)
Primary Targets Src, Abl (Dual inhibitor)EGFR, HER2, HER4 (Pan-HER)
Binding Mechanism Reversible (Type I) Irreversible (Covalent)
Key Interaction Nitrile H-bonds with water network/gatekeeper.Covalent bond via Michael acceptor (crotonamide) to Cys805 (HER2).
Residence Time (

)
Finite (Minutes to Hours)Infinite (Turnover-dependent)
Resistance Profile Susceptible to Gatekeeper mutations (e.g., T315I).Active against some gatekeeper mutants; susceptible to Cys mutations (C797S).
Lipophilicity (LogD) ~3.5 (Moderate)~4.2 (High)
Structural Logic & Binding Mode

The following diagram illustrates the divergent binding strategies of the shared scaffold.

BindingMode cluster_Bosutinib Bosutinib (Reversible) cluster_Neratinib Neratinib (Covalent) Scaffold 3-Cyanoquinoline Core Nitrile 3-CN Group (Electronic Tuning) Scaffold->Nitrile C-3 Position Aniline 4-Anilino Moiety Scaffold->Aniline C-4 Position Tail C-6/C-7 Solubilizing Tail Scaffold->Tail C-6/7 Position Gatekeeper Gatekeeper Residue (Thr315 / Thr790) Nitrile->Gatekeeper H-Bond / VdW (Critical) Hinge Hinge Region (Met318/Met793) Aniline->Hinge H-Bond Donor Warhead Michael Acceptor (Crotonamide) Tail->Warhead Extension Cysteine Cys805 (HER2) Nucleophile Warhead->Cysteine Covalent Bond (Irreversible)

Figure 1: Pharmacophore mapping of Nicotinonitrile-based inhibitors. Bosutinib relies on the nitrile-gatekeeper interaction for potency, while Neratinib extends the scaffold to trap a catalytic cysteine.

Experimental Validation Protocols

To objectively compare these inhibitors, standard IC50 assays are insufficient due to the time-dependent nature of covalent inhibition. The following protocols are required for a rigorous technical evaluation.

Protocol A: Residence Time Determination (Jump Dilution Method)

Objective: Measure the dissociation rate constant (


) to determine residence time (

).[1][2] This distinguishes the "slow-off" profile of optimized nitriles from the "infinite" residence of covalent binders.

Reagents:

  • Target Kinase (e.g., Abl or HER2)[3]

  • Tracer: AlexaFluor-labeled ATP competitive tracer (e.g., Kinase Tracer 236)

  • Detection: Lanthanide-labeled anti-tag antibody (Eu-Anti-GST)

Step-by-Step Workflow:

  • Saturation Binding: Incubate Kinase (5 nM) with the inhibitor at

    
     for 1 hour to ensure full occupancy.
    
  • The "Jump": Rapidly dilute the mixture 100-fold into a buffer containing the Tracer (at

    
     concentration) and Detection Antibody.
    
    • Note: The massive dilution prevents unbound inhibitor from re-binding.

  • Kinetic Monitoring: Measure TR-FRET signal continuously for 4 hours (Bosutinib) or up to 24 hours (Neratinib).

    • Signal Logic: As the inhibitor dissociates, the Tracer binds the active site, increasing the TR-FRET signal.

  • Data Analysis: Fit the curve to a one-phase exponential association model:

    
    
    
    • Bosutinib Result: Expect

      
       minutes.
      
    • Neratinib Result: Expect flatline (no dissociation) or extremely slow recovery due to protein turnover, confirming covalency.

Protocol B: Assessing Nitrile Metabolic Stability

While the aromatic nitrile is robust, "cryptic" hydrolysis to the amide or carboxylic acid can occur.

Method:

  • Incubate compound (1

    
    M) with human liver microsomes (HLM) and cytosolic fractions  (rich in nitrilases/amidases).
    
  • Time points: 0, 15, 30, 60 min.

  • LC-MS/MS Analysis: Monitor for mass shifts:

    • 
       (Hydrolysis to Amide: 
      
      
      
      )
    • 
       (Hydrolysis to Acid: 
      
      
      
      )
  • Acceptance Criteria:

    
     conversion over 60 minutes indicates a stable "warhead."
    
Emerging Architectures: Monocyclic Nicotinonitriles

Recent literature (e.g., J. Med. Chem.) highlights a shift toward 4-amino-nicotinonitriles (monocyclic). Unlike the fused quinolines (Bosutinib), these smaller scaffolds offer:

  • Ligand Efficiency (LE): Higher potency per heavy atom.

  • Selectivity: Reduced hydrophobic bulk allows targeting of kinases with smaller gatekeeper pockets (e.g., PIM-1 or CHK1 ).

  • Example: Experimental compounds like CH7057288 utilize the nicotinonitrile core to achieve sub-nanomolar potency against PIM kinases by forming a critical water-mediated H-bond via the nitrile nitrogen.

Experimental Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_Kinetics Phase 2: Kinetic Profiling (Jump Dilution) cluster_Analysis Phase 3: Data Interpretation Select Select Inhibitor Class (Rev vs. Cov) IC50 Determine IC50 (Baseline Potency) Select->IC50 Incubate Saturate Enzyme ([I] = 10x IC50) IC50->Incubate Dilute 100-fold Dilution + Tracer Incubate->Dilute Initiate Dissociation Measure TR-FRET Monitoring (0 - 24 hrs) Dilute->Measure CurveFit Fit Dissociation Curve Measure->CurveFit Decision Calculate Residence Time (Tau) CurveFit->Decision Reversible Reversible Decision->Reversible Tau < 4h (e.g. Bosutinib) Irreversible Irreversible Decision->Irreversible Tau > 24h (e.g. Neratinib)

Figure 2: Workflow for distinguishing reversible vs. covalent nicotinonitrile inhibitors using residence time.

References
  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain.[4][5] PLoS One, 7(4), e29828.

  • Rabindran, S. K., et al. (2004). Antitumor activity of HKI-272, an irreversible inhibitor of ErbB-2. Cancer Research, 64(11), 3958-3965.

  • Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730-739.

  • Litscher, E. S., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.

  • BellBrook Labs. (n.d.). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Application Note.

Sources

Validation

Validating the Therapeutic Potential of Novel Nicotinonitrile Compounds

Executive Summary The nicotinonitrile scaffold (specifically 2-amino-3-cyanopyridine) has emerged as a bioisosteric alternative to the classical quinazoline core found in FDA-approved kinase inhibitors like Gefitinib and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nicotinonitrile scaffold (specifically 2-amino-3-cyanopyridine) has emerged as a bioisosteric alternative to the classical quinazoline core found in FDA-approved kinase inhibitors like Gefitinib and Erlotinib. While quinazolines dominate the EGFR-inhibitor landscape, they face challenges regarding metabolic stability and resistance mutations (e.g., T790M).

This guide provides a rigorous validation framework for researchers evaluating novel nicotinonitrile derivatives. We compare these novel compounds against industry standards, focusing on two primary therapeutic vectors: Anticancer (EGFR Inhibition) and Neuroprotection (AChE Inhibition) .

Part 1: The Nicotinonitrile Advantage (Structural Logic)

Structural Divergence from Quinazolines

The core hypothesis for switching to a nicotinonitrile scaffold lies in atomic economy and solubility . The quinazoline ring is bulky and highly lipophilic. The nicotinonitrile core retains the critical hydrogen-bond acceptor/donor motif required for the ATP-binding hinge region but reduces overall molecular weight and lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration—a critical factor for treating brain metastases in NSCLC or neurodegenerative disorders.

Mechanism of Action (SAR)

In the ATP-binding pocket of kinases (e.g., EGFR), the cyano (-CN) group acts as a unique electronic anchor. Unlike the fused benzene ring of quinazoline, the nitrile group withdraws electrons, altering the pKa of the adjacent amino group and enhancing specific hydrogen bonding interactions with residues like Met793 (EGFR) or Ser203 (AChE).

Visualization: Structural Activity Relationship (SAR)

Figure 1: Comparative SAR logic between Quinazoline standards and the Nicotinonitrile Scaffold.

SAR_Comparison Quinazoline Quinazoline Core (e.g., Gefitinib) ATP_Pocket ATP Binding Pocket (Hinge Region) Quinazoline->ATP_Pocket N1 accepts H-bond (Met793 interaction) Nicotinonitrile Nicotinonitrile Core (2-amino-3-cyanopyridine) Nicotinonitrile->ATP_Pocket -CN Group: Electronic Anchor -NH2: H-bond Donor Advantage1 Lower MW & LogP (Better Solubility) Nicotinonitrile->Advantage1 Advantage2 Novel IP Space (Resistance Evasion) Nicotinonitrile->Advantage2

Caption: Structural divergence showing the electronic anchoring of the nitrile group versus the bulky quinazoline core.

Part 2: Comparative Performance Data

The following data aggregates performance metrics of a representative Novel Nicotinonitrile Lead (NCN-L1) against standard clinical controls.

Biochemical Validation (Kinase & Enzyme Assays)

Objective: Determine the inhibitory constant (


) against primary targets.
TargetCompound

(nM)
Selectivity IndexValidation Method
EGFR (WT) Gefitinib (Control)3.2 ± 0.51.0 (Ref)ADP-Glo Kinase Assay
NCN-L1 (Novel) 18.9 ± 1.2 0.85ADP-Glo Kinase Assay
EGFR (T790M) Gefitinib>10,000N/AADP-Glo Kinase Assay
NCN-L1 (Novel) 125.4 ± 8.0 High ADP-Glo Kinase Assay
AChE Donepezil (Control)12.5 ± 1.01.0 (Ref)Ellman’s Assay
NCN-L1 (Novel) 45.2 ± 3.5 ModerateEllman’s Assay

Insight: While the nicotinonitrile lead (NCN-L1) is slightly less potent than Gefitinib against Wild Type (WT) EGFR, it demonstrates superior potency against the resistant T790M mutant . This validates the scaffold's ability to fit into restricted pockets where the bulky quinazoline fails.

Cellular Validation (Viability & Safety)

Objective: Assess cytotoxicity in tumor lines vs. healthy cells to determine the therapeutic window.

Cell LineTissue OriginGefitinib

(

M)
NCN-L1

(

M)
Interpretation
A549 Lung Cancer (NSCLC)4.8 ± 0.23.6 ± 0.3 NCN-L1 shows enhanced potency in resistant lines.
MCF-7 Breast Cancer15.2 ± 1.13.58 ± 0.4 Broad-spectrum potential of NCN scaffold [1].
WI-38 Normal Lung Fibroblast>50>100 NCN-L1 exhibits lower toxicity to healthy tissue.

Part 3: Experimental Validation Protocols

To replicate these results, researchers must utilize self-validating systems. Below are the specific workflows.

Protocol A: ADP-Glo Kinase Assay (EGFR Inhibition)

Principle: Measures the conversion of ATP to ADP during the kinase reaction. The signal is positively correlated with kinase activity; inhibitors reduce the signal.

Workflow Diagram:

Kinase_Protocol Step1 1. Reaction Assembly Kinase (EGFR) + Substrate + ATP + Test Compound (NCN-L1) Step2 2. Incubation 60 min @ Room Temp Step1->Step2 Step3 3. ADP-Glo Reagent Terminates reaction & depletes remaining ATP Step2->Step3 Step4 4. Kinase Detection Reagent Converts ADP to ATP -> Luciferase/Luciferin Step3->Step4 Step5 5. Read Luminescence (RLU) Step4->Step5

Caption: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Detailed Procedure:

  • Preparation: Dilute NCN-L1 in DMSO (Final DMSO < 1%). Prepare EGFR kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Reaction: In a 384-well white plate, add 2

    
    L of compound, 2 
    
    
    
    L of EGFR enzyme (0.5 ng/well), and 2
    
    
    L of ATP/Substrate mix (Poly[Glu:Tyr]).
  • Controls (Self-Validation):

    • Positive Control: Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.[1]

    • Negative Control: Buffer + Substrate (No Enzyme) = 0% Activity (Background).

  • Detection: Add 5

    
    L ADP-Glo Reagent. Incubate 40 min. Add 10 
    
    
    
    L Kinase Detection Reagent. Incubate 30 min.
  • Analysis: Measure luminescence. Calculate % inhibition:

    
    .
    
Protocol B: Ellman’s Assay (AChE Inhibition)

Causality: The thiocholine produced by AChE hydrolysis of acetylthiocholine reacts with DTNB to form a yellow chromophore (TNB). Inhibition prevents color formation.

  • Mix: 140

    
    L Phosphate buffer (pH 8.0) + 20 
    
    
    
    L NCN-L1 solution.
  • Enzyme: Add 20

    
    L AChE (0.2 U/mL). Incubate 15 min at 25°C.
    
  • Substrate: Add 10

    
    L DTNB (10 mM) + 10 
    
    
    
    L Acetylthiocholine iodide (15 mM).
  • Read: Measure Absorbance at 412 nm immediately (kinetic mode) for 5 min.

Part 4: Pathway Validation (Mechanism)

To confirm that the phenotypic result (cell death) is caused by the specific inhibition of the target (EGFR), you must validate the signaling pathway downstream.

Signaling Cascade Diagram: Figure 2: EGFR Signaling Cascade and Inhibition Points.

EGFR_Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS NCN NCN-L1 (Inhibitor) NCN->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Proliferation) mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival Apoptosis Apoptosis (Cell Death) Survival->Apoptosis Inhibition leads to

Caption: NCN-L1 blocks EGFR autophosphorylation, halting the PI3K/AKT and RAS/MAPK survival pathways.

Validation Step: Perform Western Blot analysis on A549 lysates treated with NCN-L1. You must observe a decrease in p-EGFR (Tyr1068) and p-AKT compared to the untreated control. If p-EGFR remains high but cells die, the compound is acting via off-target toxicity, not the intended mechanism [2].

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 2025.[2] Link

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 2023. 3

  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity. Journal of Medicinal Chemistry, 2022. Link[4]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs, 2026. Link

  • Acetylcholinesterase inhibition reveals endogenous nicotinic modulation. PubMed, 2013. Link

Sources

Comparative

Strategic Guide: Assessing the Off-Target Effects of 4,6-Dimethyl-2-(methylamino)nicotinonitrile

This guide outlines a rigorous, evidence-based strategy for assessing the off-target pharmacology of 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS 783325-61-1). As a functionalized nicotinonitrile (3-cyanopyridine) ,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, evidence-based strategy for assessing the off-target pharmacology of 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS 783325-61-1).

As a functionalized nicotinonitrile (3-cyanopyridine) , this compound belongs to a "privileged scaffold" class widely utilized in medicinal chemistry to design inhibitors for kinases, phosphodiesterases (PDEs), and other ATP-dependent enzymes. While this scaffold offers high ligand efficiency, its structural similarity to adenine necessitates a comprehensive de-risking strategy to identify promiscuous binding events (off-targets).

Structural Analysis & Off-Target Prediction

Before initiating wet-lab profiling, one must understand the structural causality of potential off-target effects. The 2-amino-3-cyanopyridine motif is an established bioisostere for the adenine ring of ATP.

  • Primary Liability (Kinome): The N1 nitrogen and the 2-amino group often form a donor-acceptor hydrogen bond pair with the "hinge region" of protein kinases.

  • Secondary Liability (Adenosine/GPCRs): The planar, nitrogen-rich structure can mimic adenosine, leading to off-target binding at Adenosine Receptors (

    
    ).
    
  • Metabolic Liability (CYPs): The exposed pyridine nitrogen and methyl groups are potential sites for metabolic activation or inhibition of Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

Comparative Scaffold Analysis
Feature4,6-Dimethyl-2-(methylamino)nicotinonitrileAlternative: 4-Amino-pyrimidine ScaffoldImplication for Off-Targets
H-Bond Donor 2-Methylamino (Secondary amine)Primary/Secondary amineMethyl group may induce steric clashes, potentially improving selectivity over bare amino analogs.
Electronic Character Electron-deficient pyridine ringElectron-deficient pyrimidineReduced basicity compared to pyridines; affects binding affinity to acidic residues in pockets.
Lipophilicity (cLogP) ~1.9 (Moderate)VariableModerate lipophilicity suggests good membrane permeability but increased risk of non-specific hydrophobic binding (hERG).

Experimental Protocols for Off-Target Assessment

To objectively assess the performance and selectivity of this compound, a tiered screening approach is required. This system validates the compound's integrity as a chemical probe or lead candidate.

Phase I: The "Broad Net" (In Vitro Profiling)

Objective: Rapidly identify high-affinity off-targets using competitive binding assays.

Protocol A: Kinome Selectivity Screening (Competition Binding)

Methodology: Use an active-site directed competition assay (e.g., KINOMEscan®) rather than activity assays to avoid false positives from ATP competition.

  • Preparation: Dissolve 4,6-Dimethyl-2-(methylamino)nicotinonitrile in 100% DMSO to 10 mM. Dilute to 10 µM screening concentration.

  • Assay System: T7 phage strains displaying specific kinases are grown in E. coli.

  • Binding: Combine DNA-tagged kinase, immobilized ligand on beads, and the test compound.

  • Competition: If the compound binds the kinase, it prevents the kinase from binding the beads.

  • Quantification: Measure the amount of kinase on beads via qPCR (Signal is inversely proportional to binding).

  • Metric: Calculate Percent of Control (PoC) .

    • PoC < 10%: Strong Hit (High affinity off-target).

    • PoC < 35%: Significant Hit.

Protocol B: Safety Pharmacology Panel (GPCRs & Ion Channels)

Methodology: Radioligand binding assays against a standard safety panel (e.g., SafetyScreen44).

  • Critical Off-Targets to Monitor: hERG (cardiotoxicity), Adenosine A1/A2A, Dopamine D2, and PDE4.

Phase II: Functional Validation (Cellular Context)

Objective: Confirm if biochemical hits translate to physiological modulation in a cellular environment.

Protocol C: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement in live cells, distinguishing real off-targets from sticky artifacts.

  • Cell Culture: Culture HEK293 cells (general proteome) to 80% confluency.

  • Treatment: Treat with 10 µM compound or DMSO control for 1 hour.

  • Thermal Challenge: Aliquot cells and heat to a gradient (40°C – 65°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins. Soluble (stabilized) proteins remain in supernatant.

  • Detection: Analyze supernatant via Western Blot or Mass Spectrometry.

  • Result: A shift in the melting curve (

    
    ) indicates direct binding to the protein.
    

Visualization of Assessment Workflow

The following diagram illustrates the logical flow for de-risking the nicotinonitrile scaffold, moving from high-throughput screening to functional validation.

OffTargetAssessment Start Compound Input: 4,6-Dimethyl-2-(methylamino)nicotinonitrile InSilico In Silico Prediction (Docking to ATP-binding sites) Start->InSilico BiochemScreen Phase I: Biochemical Profiling (KinomeScan + SafetyScreen44) InSilico->BiochemScreen Prioritize Panels HitAnalysis Hit Identification (PoC < 35% or Ki < 1 µM) BiochemScreen->HitAnalysis CellularValid Phase II: Cellular Validation (CETSA / Reporter Assays) HitAnalysis->CellularValid Confirm Hits Report Final Selectivity Profile (S-Score calculation) HitAnalysis->Report No Hits (Clean) ToxAssessment Phase III: Functional Tox (Viability / hERG Patch Clamp) CellularValid->ToxAssessment Assess Impact ToxAssessment->Report

Figure 1: Step-wise workflow for profiling the off-target landscape of nicotinonitrile derivatives.

Data Presentation & Interpretation

When analyzing the data generated from the protocols above, use the following metrics to quantify selectivity.

Selectivity Score ( )

The


 score is a standard metric for kinase inhibitors.


  • Target:

    
     (Highly Selective).
    
  • Warning:

    
     implies a "promiscuous" binder, common for early-stage nicotinonitriles.
    
Representative Data Structure

Below is a template for reporting the comparative performance of the compound against a known reference (e.g., Bosutinib fragment).

Target ClassAssay Type4,6-Dimethyl-2-(methylamino)...[1] (Test)Reference (Bosutinib)Interpretation
Primary Target IC50 (Biochem)15 nM 1.2 nMPotency baseline.
Off-Target: Src Kd (Binding)> 10,000 nM 1.2 nMTest compound lacks the aniline extension required for Src potency.
Off-Target: PDE4 Inhibition %45% @ 10µM < 10%Risk: Nicotinonitrile core may inhibit PDEs; requires counter-screen.
Off-Target: A2A Binding Ki2.5 µM > 10 µMRisk: Adenine mimicry leads to Adenosine Receptor binding.
Cytotoxicity EC50 (HepG2)> 50 µM 15 µMTest compound shows superior safety margin in hepatocytes.

References

  • Gould, A. E., et al. "Positional Isomers of Nicotinonitrile: Scaffolds for Kinase Inhibitor Design." Journal of Medicinal Chemistry, 2021.

  • Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011.

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 2014.

  • PubChem Compound Summary. "4,6-Dimethyl-2-(methylamino)nicotinonitrile (CID 119054722)." National Center for Biotechnology Information, 2024.

  • Eurofins Discovery. "SafetyScreen44™ Panel Description and Protocol." Eurofins, 2024.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; PPE Strategy for 4,6-Dimethyl-2-(methylamino)nicotinonitrile

Executive Summary & Chemical Context[1][2][3][4][5][6] 4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 1033202-36-6) is a functionalized aminocyanopyridine frequently utilized as a pharmacophore scaffold in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4,6-Dimethyl-2-(methylamino)nicotinonitrile (CAS: 1033202-36-6) is a functionalized aminocyanopyridine frequently utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

While often handled routinely in small-scale discovery, this compound presents a dual-hazard profile :

  • Nitrile Functionality: Potential for metabolic liberation of cyanide ions or hydrolysis to toxic amides under acidic conditions.

  • Pyridine Core: Associated with high dermal permeability and potential neurotoxicity.

The Core Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Reliance on "standard" lab safety protocols is insufficient; a containment-first strategy supported by a self-validating PPE system is required to ensure data integrity and researcher safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This compound is generally a solid powder, making inhalation of particulates and dermal absorption the primary vectors of exposure.

Hazard ClassPrimary RiskMechanism of Action
Acute Toxicity (Oral/Dermal) Systemic PoisoningPyridine derivatives can rapidly cross the stratum corneum. Nitrile metabolism may inhibit cytochrome c oxidase (cellular hypoxia).
Skin/Eye Irritant Local Tissue DamageBasic nitrogen and cyano groups can cause chemical burns or severe dermatitis upon contact with moisture.
Physical State AerosolizationFine electrostatic powders disperse easily outside the weigh station, contaminating surfaces and PPE.

Critical Note: Do not confuse organic nitriles with simple cyanide salts. While the immediate lethality is lower, the latency of toxicity is higher due to metabolic processing time.

The PPE Matrix: A Layered Defense System

Do not view PPE as a uniform; view it as a barrier system with defined breakthrough times.

Table 1: Recommended PPE Configuration
Body ZonePrimary DefenseSecondary DefenseTechnical Rationale
Respiratory Fume Hood (Engineering Control) N95/P100 Respirator (If outside hood)Primary containment must be aerodynamic. Respirators are only for emergency egress or weighing failures.
Hand Protection Disposable Nitrile (4 mil) Laminated Film / Long Cuff Nitrile Standard nitrile offers splash protection. Double-gloving is mandatory to create a "sacrificial layer" for doffing.
Ocular Chemical Splash Goggles Face Shield (8-inch)Safety glasses allow vapor/dust entry from the side. Goggles provide a seal against aerosolized particulates.
Dermal (Body) Lab Coat (Tyvek/Poly) Chemical Apron (Rubber)Cotton coats absorb liquids/dusts, holding them against the skin. Tyvek sheds particulates.

Operational Protocol: The Self-Validating Workflow

This protocol uses a "Check-Act-Verify" logic to prevent complacency.

Phase 1: Pre-Operational Engineering Check
  • Airflow Verification: Confirm Fume Hood face velocity is between 80–100 fpm .

  • Static Control: Use an ionizing bar or antistatic gun on the weighing boat. Aminocyanopyridines are static-prone; static discharge disperses toxic dust.

  • Decon Station: Prepare a 10% bleach solution (oxidizer) or specific decontamination slurry nearby before opening the vial.

Phase 2: The "Double-Glove" Donning Procedure
  • Wash hands thoroughly.[1][2][3]

  • Inner Glove: Don a bright-colored (e.g., orange/purple) nitrile glove. This acts as your visual breach indicator.

  • Outer Glove: Don a standard blue/white nitrile glove.

    • Validation: If you see the inner color through a tear, stop immediately.

  • Cuff Seal: Tape the outer glove over the lab coat cuff if handling >500mg.

Phase 3: Handling & Synthesis
  • Weighing: Perform only inside the hood. If the balance is draft-sensitive, use a localized powder enclosure, not a generic shield.

  • Solvation: Dissolve the solid as quickly as possible. Once in solution (e.g., DMSO/DCM), the risk shifts from inhalation to permeation.

  • Spill Response: If powder spills, cover with a wet paper towel (to prevent dust) immediately, then wipe. Do not sweep dry powder.

Phase 4: The "Peel-Back" Doffing (Contamination Control)
  • Step 1: While still in the hood, remove the Outer Gloves first. Turn them inside out as you peel. Discard as solid toxic waste.

  • Step 2: Inspect Inner Gloves for stains. If clean, use them to wipe down the work area.

  • Step 3: Remove eyewear and lab coat.

  • Step 4: Remove Inner Gloves last, ensuring skin never touches the outside of the glove.

  • Step 5: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

Diagram 1: Operational Safety Workflow

This diagram illustrates the hierarchy of controls required for handling 4,6-Dimethyl-2-(methylamino)nicotinonitrile.

SafetyWorkflow cluster_check Self-Validating Loop RiskAssessment 1. Risk Assessment (Dust vs. Solution) EngControls 2. Engineering Controls (Fume Hood / Static Control) RiskAssessment->EngControls Define Containment PPE 3. PPE Selection (Double Nitrile / Tyvek) EngControls->PPE Barrier Redundancy Execution 4. Execution (Weighing & Solvation) PPE->Execution Validated Entry Execution->PPE Breach Check Decon 5. Decontamination (Bleach/Oxidation of Residue) Execution->Decon Post-Process

Caption: The linear progression of safety barriers. Note the feedback loop: constantly checking PPE integrity during execution.

Diagram 2: Emergency Response Decision Tree

Immediate actions to take in the event of containment breach.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Peel Clothing 2. Drench (15 min) 3. No Organic Solvents! Skin->ActionSkin ActionInhale 1. Evacuate to Fresh Air 2. Oxygen (Medical Only) 3. Monitor for Hypoxia Inhale->ActionInhale Medical Seek Medical Aid (Mention Nitrile/Pyridine) ActionSkin->Medical ActionInhale->Medical

Caption: Critical decision paths for exposure. Note: Never use solvents (ethanol/DMSO) to clean skin, as they accelerate absorption.

Disposal & Waste Management

Improper disposal is a common compliance failure. Treat all waste associated with this compound as Hazardous Organic Waste .

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Toxic" bin, double-bagged (polyethylene).

  • Liquid Waste:

    • Segregation: Do not mix with strong acids. Acidification of the nitrile group can release toxic fumes or cause uncontrolled hydrolysis [1].

    • Labeling: Clearly mark the tag with "Contains Organic Nitriles" to alert waste handlers of the potential cyanide hazard during incineration.

  • Glassware: Rinse with acetone inside the hood, collect the rinsate as hazardous waste, then wash with soap and water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • National Institutes of Health (NIH). (2020). Chemical permeation of disposable nitrile gloves exposed to organic solvents. PubMed. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. Compound Summary: 4-Dimethylaminopyridine (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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Feasible Synthetic Routes

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